ATRIPLA
Description
Properties
IUPAC Name |
4-amino-5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one;[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid;(4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P.C14H9ClF3NO2.C8H10FN3O3S.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;15-9-3-4-11-10(7-9)13(14(16,17)18,21-12(20)19-11)6-5-8-1-2-8;9-4-1-12(8(14)11-7(4)10)5-3-16-6(2-13)15-5;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);3-4,7-8H,1-2H2,(H,19,20);1,5-6,13H,2-3H2,(H2,10,11,14);1-2H,(H,5,6)(H,7,8)/b;;;2-1+/t14-;13-;5-,6+;/m100./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRMCFDXPIEYGX-NWRGJBOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C1CC1C#CC2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1C(OC(S1)CO)N2C=C(C(=NC2=O)N)F.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C1CC1C#C[C@]2(C3=C(C=CC(=C3)Cl)NC(=O)O2)C(F)(F)F.C1[C@H](O[C@H](S1)CO)N2C=C(C(=NC2=O)N)F.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H53ClF4N9O19PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1198.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-50-2 | |
| Record name | Efavirenz-emtricitabine-tenofovir disoproxil fumarate mixt. | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731772-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Efavirenz mixture with emtricitabine, tenofovir and disoproxil fumarate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0731772502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
Efavirenz: A Deep Dive into the Non-Competitive Inhibition of HIV-1 Reverse Transcriptase
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Efavirenz (B1671121) (EFV) is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) that has been a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Unlike nucleoside reverse transcriptase inhibitors (NRTIs), which act as chain terminators after being incorporated into the nascent viral DNA, Efavirenz employs a non-competitive mechanism of inhibition. This technical guide provides an in-depth exploration of the molecular interactions, enzyme kinetics, and experimental methodologies related to the non-competitive inhibition of HIV-1 reverse transcriptase (RT) by Efavirenz.
Core Mechanism of Non-Competitive Inhibition
Efavirenz inhibits HIV-1 RT through an allosteric mechanism. It binds to a hydrophobic pocket located approximately 10 Å away from the polymerase active site in the p66 subunit of the enzyme.[1][2] This binding site, often referred to as the NNRTI binding pocket (NNIBP), is distinct from the substrate-binding site for deoxynucleoside triphosphates (dNTPs) and the template-primer complex.
The binding of Efavirenz to this allosteric site induces significant conformational changes in the enzyme, which ultimately render the polymerase active site non-functional.[3] This structural alteration disrupts the catalytic efficiency of the enzyme without directly competing with the natural substrates for binding. Consequently, Efavirenz can inhibit the enzyme regardless of the concentration of dNTPs, a hallmark of non-competitive inhibition.
Recent studies have revealed a more complex inhibitory profile, suggesting that at lower concentrations (5 to 50 nM), Efavirenz acts as a purely uncompetitive inhibitor, while at higher concentrations (50 to 500 nM), it exhibits mixed noncompetitive inhibition.[4] This indicates that Efavirenz may have a higher affinity for the enzyme-substrate complex than for the free enzyme under certain conditions.[4]
Quantitative Inhibition Data
The potency of Efavirenz as an inhibitor of HIV-1 RT has been quantified through various in vitro assays. The following tables summarize key quantitative data for wild-type and mutant forms of the enzyme.
| Parameter | Value | Virus/Enzyme Type | Reference(s) |
| Ki | 2.93 nM | Wild-type HIV-1 RT | [5] |
| IC50 | ~1.4 µM | HIV-1 RT (in vitro assay) | [6] |
| IC50 | 0.51 ng/mL | Wild-type HIV-1 | [7][8] |
| IC95 | 1.5 nM | Wild-type HIV-1 (cell culture) | [5] |
| EC90-95 | 1.7 to 25 nM | Various cell types | [9] |
Table 1: Inhibition constants of Efavirenz against wild-type HIV-1 RT.
| RT Mutation | Effect on Efavirenz Susceptibility | Reference(s) |
| K103N | Most prevalent resistance mutation, significantly reduces susceptibility. | [10][11] |
| L100I | Reduces susceptibility. | [10] |
| Y181C | Reduces susceptibility. | [10] |
| Y188L | Reduces susceptibility. | [10] |
| V108I | Contributes to resistance, often in combination with other mutations. | [10] |
| P225H | Contributes to resistance, often in combination with other mutations. | [10] |
Table 2: Impact of common HIV-1 RT mutations on Efavirenz activity.
Experimental Protocols
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric ELISA-based)
This protocol outlines a common method for determining the inhibitory activity of compounds like Efavirenz against HIV-1 RT. The assay measures the incorporation of digoxigenin (B1670575) (DIG)-labeled dUTP into a new DNA strand, which is quantified using an anti-DIG antibody conjugated to horseradish peroxidase (HRP).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and Oligo(dT) primer
-
dNTP mix (containing DIG-dUTP and Biotin-dUTP)
-
Lysis Buffer
-
Reaction Buffer
-
Wash Buffer
-
Streptavidin-coated 96-well plates
-
Anti-DIG-HRP conjugate
-
HRP substrate (e.g., ABTS)
-
Stop Solution
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all buffers, dNTPs, and the HIV-1 RT enzyme according to the manufacturer's instructions. Prepare serial dilutions of Efavirenz (or other test inhibitors) in the appropriate buffer.
-
Reaction Setup:
-
In a 96-well reaction plate, add the reaction mix containing the reaction buffer, dNTPs, and the poly(A)-oligo(dT) template-primer to each well.
-
Add the serially diluted Efavirenz to the test wells.
-
Include a positive control (no inhibitor) and a negative control (no enzyme).
-
-
Enzyme Reaction: Initiate the reverse transcription reaction by adding the diluted HIV-1 RT to all wells except the negative control.
-
Incubation: Incubate the reaction plate at 37°C for 1-2 hours.
-
Capture of DNA Product: Transfer the reaction mixtures to a streptavidin-coated microplate. Incubate at 37°C for 1 hour to allow the biotin-labeled DNA to bind to the streptavidin.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Antibody Conjugate Incubation: Add the anti-DIG-HRP conjugate to each well and incubate at 37°C for 45 minutes.
-
Washing: Repeat the washing steps to remove the unbound antibody conjugate.
-
Signal Development: Add the HRP substrate to each well and incubate at room temperature until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 405 nm for ABTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each Efavirenz concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway of Non-Competitive Inhibition
Caption: Mechanism of Efavirenz non-competitive inhibition of HIV-1 RT.
Experimental Workflow for HIV-1 RT Inhibition Assay
Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.
Conclusion
Efavirenz remains a critical tool in the fight against HIV-1, and its mechanism of non-competitive inhibition serves as a paradigm for allosteric drug action. By binding to a site remote from the catalytic center, Efavirenz induces conformational changes that effectively shut down the enzymatic activity of HIV-1 reverse transcriptase. A thorough understanding of its interaction with the enzyme, including the quantitative aspects of its inhibitory potential and the impact of resistance mutations, is essential for the ongoing development of novel and more durable antiretroviral therapies. The experimental protocols provided herein offer a foundation for researchers to further investigate the nuances of NNRTI action and to screen for the next generation of HIV-1 inhibitors.
References
- 1. rcsb.org [rcsb.org]
- 2. Efavirenz Pharmacokinetics and Human Immunodeficiency Virus Type 1 (HIV-1) Viral Suppression Among Patients Receiving Tuberculosis Treatment Containing Daily High-Dose Rifapentine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacokinetics of efavirenz (EFV) alone and in combination therapy with nelfinavir (NFV) in HIV-1 infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xpressbio.com [xpressbio.com]
- 7. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz concentrations in CSF exceed IC50 for wild-type HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Human Immunodeficiency Virus Type 1 Mutations Selected in Patients Failing Efavirenz Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of enhanced HIV-1 non-nucleoside reverse transcriptase inhibitors with improved resistance and pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of Efavirenz, Emtricitabine, and Tenofovir Disoproxil Fumarate: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
The fixed-dose combination of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF) has been a cornerstone of antiretroviral therapy for the management of Human Immunodeficiency Virus type 1 (HIV-1) infection. This technical guide provides a comprehensive overview of the pharmacokinetic profile of this combination, focusing on data relevant to researchers, scientists, and professionals in drug development.
Executive Summary
This document details the absorption, distribution, metabolism, and excretion of the individual components of the efavirenz/emtricitabine/tenofovir DF fixed-dose combination. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) primarily metabolized by the cytochrome P450 (CYP) system, with CYP2B6 playing a major role. Emtricitabine, a nucleoside reverse transcriptase inhibitor (NRTI), undergoes minimal metabolism and is primarily excreted unchanged in the urine. Tenofovir disoproxil fumarate is a prodrug of tenofovir, which is hydrolyzed to its active form and subsequently phosphorylated intracellularly. This guide presents key pharmacokinetic parameters in structured tables, details common experimental methodologies for their determination, and provides visual representations of metabolic pathways and experimental workflows.
Pharmacokinetic Parameters
The pharmacokinetic properties of efavirenz, emtricitabine, and tenofovir have been extensively studied, both as individual agents and as a fixed-dose combination. The following tables summarize the steady-state pharmacokinetic parameters for the standard adult doses of 600 mg efavirenz, 200 mg emtricitabine, and 300 mg tenofovir DF administered once daily.
Table 1: Steady-State Pharmacokinetic Parameters of Efavirenz (600 mg once daily)
| Parameter | Mean Value (± SD) or Range | Unit |
| Cmax | 12.9 ± 3.7 | µM |
| Cmin | 5.6 ± 3.2 | µM |
| AUC(0-24h) | 184 ± 73 | µM·h |
| Tmax | 3 - 5 | hours |
| Half-life (t1/2) | 40 - 55 | hours |
Data compiled from multiple sources. Values can vary based on patient populations and study designs.[1]
Table 2: Steady-State Pharmacokinetic Parameters of Emtricitabine (200 mg once daily)
| Parameter | Mean Value (± SD) | Unit |
| Cmax | 1.8 ± 0.7 | µg/mL |
| Cmin | 0.09 ± 0.07 | µg/mL |
| AUC(0-24h) | 10.0 ± 3.1 | µg·h/mL |
| Tmax | 1 - 2 | hours |
| Half-life (t1/2) | ~10 | hours |
Data compiled from multiple sources.[2][3]
Table 3: Steady-State Pharmacokinetic Parameters of Tenofovir (from 300 mg Tenofovir DF once daily)
| Parameter | Mean Value (± SD) or Approx. Value | Unit |
| Cmax | ~300 | ng/mL |
| Cmin | Not consistently reported | ng/mL |
| AUC(0-24h) | ~3000 | ng·h/mL |
| Tmax | 1 - 3 | hours |
| Half-life (t1/2) | ~17 | hours |
Data compiled from multiple sources. Tenofovir DF is a prodrug; parameters are for the active moiety, tenofovir.[4][5][6]
Bioequivalence studies have demonstrated that the single-tablet, fixed-dose combination of efavirenz/emtricitabine/tenofovir DF is bioequivalent to the administration of the individual components.[7][8]
Metabolic Pathways and Mechanisms of Action
The distinct metabolic pathways of the three components contribute to their combined efficacy and safety profile.
Efavirenz Metabolism
Efavirenz is extensively metabolized in the liver, primarily by CYP2B6, with a smaller contribution from CYP3A4.[1][9] The major metabolic pathway is the hydroxylation of efavirenz to 8-hydroxyefavirenz, which is subsequently glucuronidated and excreted.[9] Efavirenz is also known to be an inducer of CYP3A4, which can lead to drug-drug interactions.[1]
Emtricitabine Metabolism and Action
Emtricitabine is a synthetic nucleoside analog of cytidine. It is minimally metabolized in the liver.[3] Its primary mechanism of action involves intracellular phosphorylation to its active triphosphate form, emtricitabine 5'-triphosphate. This active metabolite is incorporated into the growing viral DNA chain by HIV reverse transcriptase, leading to chain termination and inhibition of viral replication. The majority of an emtricitabine dose is excreted unchanged in the urine through glomerular filtration and active tubular secretion.[3]
Tenofovir Disoproxil Fumarate Metabolism and Action
Tenofovir DF is an ester prodrug of tenofovir. Following oral administration, it is rapidly absorbed and hydrolyzed by plasma and tissue esterases to tenofovir. Tenofovir is then taken up by cells and undergoes intracellular phosphorylation by cellular kinases to its active metabolite, tenofovir diphosphate (B83284).[10] Tenofovir diphosphate is a competitive inhibitor of HIV reverse transcriptase and also acts as a chain terminator upon incorporation into viral DNA. Tenofovir is primarily eliminated unchanged by the kidneys through a combination of glomerular filtration and active tubular secretion.
Experimental Protocols
The determination of pharmacokinetic parameters for this drug combination relies on robust and validated bioanalytical methods.
Bioanalytical Method for Plasma Concentration
A widely accepted method for the simultaneous quantification of efavirenz, emtricitabine, and tenofovir in human plasma is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation, often with a solvent like methanol (B129727) or acetonitrile (B52724), followed by centrifugation to remove precipitated proteins. An internal standard is added prior to precipitation for accurate quantification.
-
Chromatographic Separation: The supernatant is injected into a high-performance liquid chromatography (HPLC) system. A reverse-phase C18 column is commonly used to separate the analytes from endogenous plasma components. The mobile phase usually consists of a mixture of an aqueous solution (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile or methanol), often run in a gradient elution mode.
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized, typically using electrospray ionization (ESI) in positive ion mode. Quantification is achieved by selected reaction monitoring (SRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored.[11][12]
In Vitro Metabolism Studies (Efavirenz)
-
System: Human liver microsomes (HLMs) are commonly used as an in vitro system to study the metabolism of efavirenz.
-
Incubation: Efavirenz is incubated with HLMs in the presence of an NADPH-generating system (to support CYP450 activity) at 37°C.
-
Analysis: At various time points, the reaction is quenched, and the mixture is analyzed by LC-MS/MS to identify and quantify the formation of metabolites, such as 8-hydroxyefavirenz.[9][13][14]
Intracellular Phosphorylation Assays (Emtricitabine and Tenofovir)
-
System: Peripheral blood mononuclear cells (PBMCs) or other relevant cell lines are used.
-
Incubation: Cells are incubated with emtricitabine or tenofovir at various concentrations and for different durations.
-
Extraction and Analysis: The cells are lysed, and the intracellular contents are extracted. The phosphorylated metabolites (emtricitabine triphosphate and tenofovir diphosphate) are then quantified using LC-MS/MS or other sensitive analytical techniques.[15][16]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study of the efavirenz/emtricitabine/tenofovir DF combination.
Conclusion
The pharmacokinetic profiles of efavirenz, emtricitabine, and tenofovir disoproxil fumarate are well-characterized and support their co-formulation into a single, once-daily tablet. Understanding the distinct metabolism and disposition of each component is crucial for anticipating potential drug-drug interactions and for the development of future antiretroviral therapies. The methodologies outlined in this guide provide a framework for the continued investigation of these and other antiretroviral agents.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. tga.gov.au [tga.gov.au]
- 3. Emtricitabine | Johns Hopkins ABX Guide [hopkinsguides.com]
- 4. Single-Dose and Steady-State Pharmacokinetics of Tenofovir Disoproxil Fumarate in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-dose and steady-state pharmacokinetics of tenofovir disoproxil fumarate in human immunodeficiency virus-infected children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Bioequivalence of efavirenz/emtricitabine/tenofovir disoproxil fumarate single-tablet regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bioequivalence of Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate Single-Tablet Regimen | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Simultaneous Assay of Tenofovir and Emtricitabine in Plasma using LC/MS/MS and Isotopically Labeled Internal Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The simultaneous assay of tenofovir and emtricitabine in plasma using LC/MS/MS and isotopically labeled internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Genetic Variation of the Kinases That Phosphorylate Tenofovir and Emtricitabine in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
Intracellular Conversion of Tenofovir and Emtricitabine to Their Active Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the intracellular metabolic pathways of tenofovir (B777) and emtricitabine (B123318), two cornerstone nucleos(t)ide reverse transcriptase inhibitors (NRTIs) in the management of HIV infection. The document details the enzymatic conversions, presents quantitative data on metabolite concentrations and kinetics, outlines experimental protocols for their study, and provides visual representations of the key processes.
Introduction
Tenofovir and emtricitabine are administered as prodrugs that must be anabolized within host cells to their pharmacologically active triphosphate forms. These active metabolites, tenofovir diphosphate (B83284) (TFV-DP) and emtricitabine triphosphate (FTC-TP), act as competitive inhibitors of HIV reverse transcriptase, leading to chain termination of viral DNA synthesis. Understanding the intracellular conversion mechanisms is paramount for optimizing drug efficacy, minimizing toxicity, and developing novel antiretroviral agents.
Tenofovir is available in two primary prodrug formulations: tenofovir disoproxil fumarate (B1241708) (TDF) and tenofovir alafenamide (TAF). While both ultimately deliver tenofovir to target cells, their initial activation pathways differ significantly, impacting plasma drug concentrations and intracellular accumulation. Emtricitabine, a synthetic nucleoside analog of cytidine (B196190), undergoes a three-step phosphorylation cascade to become active.
Intracellular Metabolic Pathways
Tenofovir
The intracellular activation of tenofovir from its prodrugs involves initial hydrolysis followed by two phosphorylation steps.
Initial Hydrolysis of Tenofovir Prodrugs:
-
Tenofovir Disoproxil Fumarate (TDF): TDF is predominantly converted to tenofovir in the plasma by plasma esterases before entering target cells[1].
-
Tenofovir Alafenamide (TAF): TAF is more stable in plasma and is primarily hydrolyzed intracellularly to tenofovir. This conversion is mediated by cathepsin A (CatA) in peripheral blood mononuclear cells (PBMCs) and by carboxylesterase 1 (CES1) in hepatocytes[1][2][3][4][5]. This targeted intracellular activation leads to higher intracellular concentrations of tenofovir and lower systemic plasma levels compared to TDF[1].
Phosphorylation of Tenofovir:
Once tenofovir is present within the cell, it undergoes two sequential phosphorylation steps to form the active tenofovir diphosphate (TFV-DP).
-
Tenofovir to Tenofovir Monophosphate (TFV-MP): This initial phosphorylation is catalyzed by adenylate kinase 2 (AK2) in PBMCs, vaginal tissue, and colorectal tissue[6][7].
-
Tenofovir Monophosphate (TFV-MP) to Tenofovir Diphosphate (TFV-DP): The second phosphorylation is tissue-specific:
-
In PBMCs and vaginal tissue, this step is carried out by pyruvate kinase muscle (PKM) and pyruvate kinase, liver and red blood cell (PKLR) [6][7].
-
In colorectal tissue, creatine (B1669601) kinase, muscle (CKM) is the primary enzyme responsible[6][7].
-
Brain-type creatine kinase (CKB) has also been shown to catalyze the formation of TFV-DP in vitro[8].
-
Emtricitabine
Emtricitabine (FTC) is a nucleoside analog that requires three phosphorylation steps to be converted to its active triphosphate form, emtricitabine triphosphate (FTC-TP)[9].
-
Emtricitabine to Emtricitabine Monophosphate (FTC-MP): This first phosphorylation is catalyzed by deoxycytidine kinase (dCK) [9][10].
-
Emtricitabine Monophosphate (FTC-MP) to Emtricitabine Diphosphate (FTC-DP): The second step is mediated by thymidine (B127349) kinase 1 (TK1) [9].
-
Emtricitabine Diphosphate (FTC-DP) to Emtricitabine Triphosphate (FTC-TP): The final phosphorylation to the active metabolite is carried out by cytidine monophosphate kinase 1 (CMPK1) and phosphoglycerate kinase 1 (PGK1) [9].
Quantitative Data
Intracellular Concentrations of Active Metabolites
The intracellular concentrations of TFV-DP and FTC-TP can vary depending on the tenofovir prodrug used, the cell type, and the dosing regimen.
| Metabolite | Prodrug | Cell Type | Concentration (fmol/106 cells) | Reference |
| TFV-DP | TDF | PBMCs | 90.7 (mean) | [8] |
| TDF | PBMCs | 95 (85-106) | [10] | |
| TDF | Rectal Mononuclear Cells | 1,450 (898-2,340) | [10] | |
| TDF | Cervical Cells | 111 (64-194) | [10] | |
| TAF | PBMCs | 834.7 (geometric mean) | [3] | |
| FTC-TP | FTC | PBMCs | 5,700 (5,200-6,100) | [10] |
| FTC | Cervical Cells | 7,000 (2,000-19,000) | [10] | |
| FTC | Rectal Mononuclear Cells | 800 (600-1,100) | [10] |
Intracellular Half-Life of Active Metabolites
The prolonged intracellular half-life of the active metabolites contributes to the forgiveness of missed doses.
| Metabolite | Intracellular Half-life | Reference |
| TFV-DP | 87 hours | [8] |
| 150 hours (median) | [11] | |
| FTC-TP | Not explicitly stated in the provided results. |
Enzyme Kinetic Parameters
Kinetic parameters for the enzymes involved in the phosphorylation of tenofovir and emtricitabine are crucial for understanding the efficiency of their activation. Data is limited for some of these reactions.
Tenofovir Phosphorylation:
| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Creatine Kinase (CK) | Tenofovir Monophosphate | Not explicitly stated in the provided results. | Rate is ~45-fold lower than with ADP | Not explicitly stated in the provided results. | [12] |
| Pyruvate Kinase (PK) | Tenofovir Monophosphate | Not explicitly stated in the provided results. | Rate is ~1000-fold lower than with ADP | Not explicitly stated in the provided results. | [12] |
| Adenylate Kinase 2 (AK2) | Tenofovir | Not Reported | Not Reported | Not Reported |
Emtricitabine Phosphorylation:
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Deoxycytidine Kinase (dCK) | Emtricitabine | Not explicitly stated, but similar analogs have Km values in the low µM range. | Not Reported | Not Reported | [10][13] |
| Thymidine Kinase 1 (TK1) | Emtricitabine Monophosphate | Not Reported | Not Reported | Not Reported | |
| CMPK1 | Emtricitabine Diphosphate | Not Reported | Not Reported | Not Reported | |
| PGK1 | Emtricitabine Diphosphate | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Quantification of Intracellular TFV-DP and FTC-TP by LC-MS/MS
This protocol outlines a general procedure for the quantification of intracellular tenofovir diphosphate and emtricitabine triphosphate in peripheral blood mononuclear cells (PBMCs).
Methodology Details:
-
PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). The cell pellet is washed and counted.
-
Cell Lysis and Metabolite Extraction: A known number of cells are lysed, and intracellular metabolites are extracted, typically using a cold organic solvent mixture like 80:20 methanol:water. This step also serves to precipitate proteins.
-
Solid-Phase Extraction (SPE): Anion-exchange SPE is often employed to separate the negatively charged phosphate (B84403) metabolites (TFV-MP, TFV-DP, FTC-MP, FTC-DP, FTC-TP) from the parent nucleos(t)ides and other cellular components.
-
Enzymatic Dephosphorylation (for TFV-DP): For the indirect quantification of TFV-DP, the isolated diphosphate is treated with an enzyme like alkaline phosphatase to convert it to tenofovir, which is more amenable to chromatographic analysis.
-
Sample Cleanup: The sample is further purified and concentrated, often using another round of SPE, to remove salts and other interfering substances.
-
LC-MS/MS Analysis: The prepared sample is injected into a liquid chromatography-tandem mass spectrometry system.
-
Chromatography: Reversed-phase or hydrophilic interaction liquid chromatography (HILIC) is used to separate the analyte of interest from other components.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically used for sensitive and specific detection.
-
-
Quantification: The concentration of the analyte is determined by comparing its peak area to that of a known amount of a stable isotope-labeled internal standard added at the beginning of the sample preparation.
In Vitro Enzyme Kinetic Assays
Determining the kinetic parameters of the phosphorylating enzymes involves incubating the purified enzyme with varying concentrations of the substrate (e.g., tenofovir monophosphate) and a phosphate donor (e.g., ATP), and measuring the rate of product formation.
General Protocol:
-
Enzyme and Substrate Preparation: Recombinantly express and purify the kinase of interest. Prepare solutions of the nucleos(t)ide substrate at various concentrations.
-
Reaction Mixture: In a microplate or reaction tube, combine the enzyme, substrate, ATP, and necessary cofactors (e.g., MgCl₂) in a suitable reaction buffer.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Reaction Quenching: Stop the reaction, for example, by adding a strong acid or a cold organic solvent.
-
Product Quantification: Measure the amount of product formed using a suitable analytical method, such as HPLC or LC-MS/MS.
-
Data Analysis: Plot the initial reaction velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat can be calculated).
Conclusion
The intracellular conversion of tenofovir and emtricitabine to their active diphosphate and triphosphate metabolites, respectively, is a complex and highly regulated process involving multiple host cell kinases. The efficiency of these enzymatic steps can vary between different cell types and tissues, influencing the local concentration of the active drugs and potentially impacting their antiviral efficacy. A thorough understanding of these metabolic pathways, supported by robust quantitative data and detailed experimental methodologies, is essential for the continued development and optimization of antiretroviral therapies. This guide provides a comprehensive resource for professionals in the field to aid in these endeavors.
References
- 1. Pretreatment deoxycytidine kinase levels predict in vivo gemcitabine sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Genetic Variants of the Kinases That Activate Tenofovir in a Compartment-specific Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic Variation of the Kinases That Phosphorylate Tenofovir and Emtricitabine in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tenofovir Activating Kinases May Impact the Outcome of HIV Treatment and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir Activation is Diminished in the Brain and Liver of Creatine Kinase Brain-Type Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Genetic variation of kinases and activation of nucleotide analog reverse transcriptase inhibitor tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selectivity of kinases on the activation of tenofovir, an anti-HIV agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Antiviral Activity of ATRIPLA® Components Against Diverse HIV-1 Clades
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATRIPLA®, a fixed-dose combination tablet, represents a significant milestone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. Comprising efavirenz (B1671121) (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), and emtricitabine (B123318) (FTC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), both nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), this compound® offers a simplified, once-daily regimen. This guide provides a detailed technical overview of the in vitro antiviral activity of its constituent components against the diverse genetic landscape of HIV-1 clades. Understanding the clade-specific efficacy of these agents is paramount for global antiretroviral strategies and the development of next-generation therapies.
Mechanisms of Action
The three active components of this compound® target the HIV-1 reverse transcriptase (RT) enzyme, a critical catalyst in the viral replication cycle, through distinct but complementary mechanisms.[1]
1.1. Efavirenz (EFV)
Efavirenz is a non-competitive inhibitor of HIV-1 RT.[2] It binds to a hydrophobic pocket in the RT enzyme, distinct from the active site.[3] This binding induces a conformational change in the enzyme, thereby allosterically inhibiting its DNA polymerase activity and halting the conversion of viral RNA into DNA.[2][3]
1.2. Emtricitabine (FTC)
Emtricitabine is a synthetic nucleoside analog of cytidine.[4] It is intracellularly phosphorylated by host cell kinases to its active triphosphate form, emtricitabine 5'-triphosphate.[4] This active metabolite competes with the natural substrate, deoxycytidine 5'-triphosphate, for incorporation into the growing viral DNA chain by RT.[4] Once incorporated, the lack of a 3'-hydroxyl group on the emtricitabine moiety results in the termination of DNA chain elongation.[5]
1.3. Tenofovir Disoproxil Fumarate (TDF)
TDF is a prodrug of tenofovir, an acyclic nucleoside phosphonate (B1237965) analog of adenosine (B11128) monophosphate. Following oral administration, TDF is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate (B83284). Tenofovir diphosphate acts as a competitive inhibitor of HIV-1 RT, competing with deoxyadenosine (B7792050) 5'-triphosphate. Its incorporation into the viral DNA chain leads to termination of DNA synthesis.
Quantitative Antiviral Activity Against HIV-1 Clades
The in vitro antiviral activity of efavirenz, emtricitabine, and tenofovir has been evaluated against a broad range of HIV-1 clades. The following tables summarize the 50% effective concentration (EC50) and 50% inhibitory concentration (IC50) values, which represent the drug concentration required to inhibit 50% of viral replication. It is important to note that these values can vary depending on the specific viral isolate and the cell line used in the assay.
Table 1: In Vitro Antiviral Activity of Efavirenz against Diverse HIV-1 Clades
| HIV-1 Clade/Subtype | EC90-95 (nM) in various cell lines | Reference |
| Wild-type laboratory and clinical isolates (Clade B) | 1.7 - 25 | [6] |
| A, AE, AG, C, D, F, G, J, N | Active | [3][7] |
| Group O | Reduced Activity | [3][7] |
Table 2: In Vitro Antiviral Activity of Emtricitabine against Diverse HIV-1 Clades
| HIV-1 Clade/Subtype | EC50 (µM) | Reference |
| A, B, C, D, E, F, G | 0.007 - 0.075 | [2][4] |
Table 3: In Vitro Antiviral Activity of Tenofovir against Diverse HIV-1 Clades
| HIV-1 Clade/Subtype | IC50 (µM) | Reference |
| A, B, C, D, E, F, G, O | 0.5 - 2.2 | [8] |
Experimental Protocols for Antiviral Activity Assessment
The determination of the in vitro antiviral activity of the this compound® components against different HIV-1 clades is typically performed using cell-based assays. A common and robust method is the single-cycle infectivity assay using a reporter cell line, such as TZM-bl cells.
Phenotypic Drug Susceptibility Assay using TZM-bl Reporter Cells
This assay measures the ability of a drug to inhibit the infection of TZM-bl cells by HIV-1. TZM-bl cells are a genetically engineered HeLa cell line that expresses CD4, CXCR4, and CCR5, and contains integrated copies of the luciferase and β-galactosidase genes under the control of the HIV-1 long terminal repeat (LTR) promoter.[9][10]
Materials:
-
Cells: TZM-bl cells
-
Viruses: Laboratory-adapted strains or clinical isolates of different HIV-1 clades.
-
Compounds: Efavirenz, Emtricitabine, Tenofovir.
-
Reagents: Dulbecco's Modified Eagle's Medium (DMEM), fetal bovine serum (FBS), penicillin-streptomycin, DEAE-dextran, luciferase assay reagent, and a luminometer.
Protocol:
-
Cell Seeding: Plate TZM-bl cells in 96-well microplates at an appropriate density and incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare serial dilutions of the test compounds (efavirenz, emtricitabine, or tenofovir) in cell culture medium.
-
Virus Preparation: Dilute the viral stock of the desired HIV-1 clade to a predetermined titer that yields a sufficient signal in the assay.
-
Infection: Add the diluted virus to the wells containing the serially diluted compounds.
-
Incubation: Incubate the plates for 48 hours to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.
-
Luciferase Assay: Following incubation, lyse the cells and add a luciferase substrate.
-
Data Acquisition: Measure the luminescence using a luminometer. The light intensity is proportional to the level of viral replication.
-
Data Analysis: Calculate the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) by plotting the percentage of viral inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations: Mechanisms and Workflows
Diagrams of Drug Mechanisms
Caption: Mechanism of action of Efavirenz.
Caption: Mechanism of action of Emtricitabine and Tenofovir DF.
Experimental Workflow Diagram
Caption: Workflow for an in vitro HIV-1 drug susceptibility assay.
Impact of Resistance Mutations
The emergence of drug resistance is a significant challenge in HIV-1 therapy. Specific amino acid substitutions in the reverse transcriptase enzyme can reduce the susceptibility of the virus to the components of this compound®.
-
Efavirenz: The most common resistance mutation associated with efavirenz is K103N. Other mutations include L100I, Y181C/I, and G190A/S.
-
Emtricitabine: The M184V/I mutation is the primary mutation conferring resistance to emtricitabine and lamivudine.
-
Tenofovir: The K65R mutation is the signature resistance mutation for tenofovir.
The presence of these mutations can significantly increase the EC50/IC50 values, necessitating changes in antiretroviral regimens. Genotypic and phenotypic resistance testing are crucial tools for monitoring treatment efficacy and guiding therapeutic decisions.[11]
Conclusion
The components of this compound®—efavirenz, emtricitabine, and tenofovir disoproxil fumarate—exhibit potent in vitro antiviral activity against a wide array of HIV-1 clades. This broad-spectrum activity underscores their importance in global HIV-1 treatment strategies. However, the potential for clade-specific differences in susceptibility and the emergence of drug resistance highlight the ongoing need for vigilant monitoring and continued research into novel antiretroviral agents. The methodologies and data presented in this guide provide a foundational understanding for researchers and drug development professionals working to combat the global HIV-1 pandemic.
References
- 1. HIV-1 Antiretroviral Resistance: Scientific Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Resistance to reverse transcriptase inhibitors used in the treatment and prevention of HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenotypic Susceptibilities to Tenofovir in a Large Panel of Clinically Derived Human Immunodeficiency Virus Type 1 Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring HIV neutralization in a luciferase reporter gene assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Production and use of HIV-1 luciferase reporter viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Emerging Reverse Transcriptase Inhibitors for HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Simple Phenotypic Assay for Drug Susceptibility of Human Immunodeficiency Virus Type 1 Using CCR5-Expressing HeLa/CD4+ Cell Clone 1-10 (MAGIC-5) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. researchgate.net [researchgate.net]
The Molecular Machinery of ATRIPLA®: A Technical Guide to Viral Suppression and Immune Restoration
For Researchers, Scientists, and Drug Development Professionals
Abstract
ATRIPLA®, a fixed-dose combination of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), represents a cornerstone in the management of Human Immunodeficiency Virus Type 1 (HIV-1) infection. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound® achieves profound viral load reduction and facilitates the restoration of CD4+ T cell populations. We will dissect the distinct yet synergistic actions of its three components on the HIV-1 reverse transcriptase, present key quantitative data from seminal clinical studies, and delineate the cellular processes underlying immune reconstitution. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of antiretroviral drug development and HIV-1 pathogenesis.
Introduction: The Triple-Threat Strategy of this compound®
The advent of combination antiretroviral therapy (cART) has transformed HIV-1 infection from a fatal disease into a manageable chronic condition. This compound® simplifies complex treatment regimens by co-formulating three potent antiretroviral agents into a single daily pill, enhancing patient adherence and therapeutic efficacy. The success of this compound® lies in its multi-pronged attack on a critical enzyme in the HIV-1 life cycle: reverse transcriptase (RT). By employing two different mechanisms of RT inhibition, this compound® establishes a high barrier to the development of viral resistance.
This guide will elucidate the intricate molecular interactions of each component of this compound® with HIV-1 RT, the subsequent impact on viral replication, and the downstream effects on the host immune system, particularly the recovery of vital CD4+ T cells.
Molecular Mechanism of Viral Load Reduction
The primary therapeutic effect of this compound®—the dramatic reduction in plasma HIV-1 RNA—is achieved through the concerted inhibition of HIV-1 reverse transcriptase by its three active components. Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir are classified as a nucleoside reverse transcriptase inhibitor (NRTI) and a nucleotide reverse transcriptase inhibitor (NtRTI), respectively.
Efavirenz: The Allosteric Disruptor
Efavirenz is a non-competitive inhibitor of HIV-1 RT.[1][2] Unlike NRTIs, it does not require intracellular phosphorylation to become active and does not compete with natural deoxynucleoside triphosphates (dNTPs). Instead, efavirenz binds to a hydrophobic pocket on the p66 subunit of the RT enzyme, distinct from the active site.[3] This allosteric binding induces a conformational change in the enzyme, distorting the active site and rendering it catalytically inactive.[1] This prevents the conversion of the viral RNA genome into double-stranded DNA, a crucial step for viral replication.[1][4]
Emtricitabine and Tenofovir: The Chain Terminators
Emtricitabine and tenofovir disoproxil fumarate are prodrugs that require intracellular phosphorylation to their active triphosphate and diphosphate (B83284) forms, respectively, to exert their antiviral activity.[5][6]
-
Emtricitabine (FTC): A synthetic nucleoside analog of cytidine, FTC is phosphorylated by host cell kinases to emtricitabine 5'-triphosphate (FTC-TP).[5]
-
Tenofovir Disoproxil Fumarate (TDF): An acyclic nucleotide analog of adenosine (B11128) monophosphate, TDF is hydrolyzed to tenofovir, which is then phosphorylated by cellular kinases to tenofovir diphosphate (TFV-DP).[6]
Both FTC-TP and TFV-DP act as competitive inhibitors of HIV-1 RT, competing with the natural substrates deoxycytidine triphosphate (dCTP) and deoxyadenosine (B7792050) triphosphate (dATP), respectively.[5][6] Upon incorporation into the nascent viral DNA strand by RT, they act as chain terminators because they lack the 3'-hydroxyl group necessary to form the next phosphodiester bond, thus halting DNA synthesis.[5][6]
Quantitative Data on Antiviral Efficacy
The synergistic action of these three drugs results in potent and durable suppression of HIV-1 replication. The following tables summarize key in vitro inhibitory concentrations and clinical efficacy data from pivotal studies.
Table 1: In Vitro Inhibitory Activity of this compound® Components
| Compound | Active Form | Target | Inhibition Constant (Ki) | IC50 / IC95 |
| Efavirenz | Efavirenz | HIV-1 RT | 2.93 nM[2][7][8] | IC95: 1.5 nM[2][7][8] |
| Emtricitabine | Emtricitabine 5'-triphosphate | HIV-1 RT | - | - |
| Tenofovir | Tenofovir diphosphate | HIV-1 RT | 0.022 µM (RNA-dependent)[1] | - |
| 1.55 µM (DNA-dependent)[1] |
Table 2: Clinical Efficacy of this compound® Components in Treatment-Naïve Patients (Study 934) [1]
| Outcome (Week 48) | Efavirenz + Emtricitabine/Tenofovir DF (n=257) | Efavirenz + Zidovudine/Lamivudine (n=254) |
| Viral Load < 400 copies/mL | 84% | 73% |
| Viral Load < 50 copies/mL | 80% | 70% |
| Mean Change in CD4+ Cell Count (cells/mm³) | +190 | +158 |
Molecular Mechanism of CD4+ Cell Increase: Immune Reconstitution
The increase in CD4+ T cell count observed during this compound® therapy is a direct consequence of the profound suppression of HIV-1 replication. This phenomenon, known as immune reconstitution, is a complex process involving multiple cellular and molecular events.
Halting CD4+ T Cell Destruction
HIV-1 preferentially infects and replicates in activated CD4+ T cells, leading to their direct killing (cytopathic effect) and indirect depletion through various mechanisms, including apoptosis of bystander cells. By potently inhibiting viral replication, this compound® significantly reduces the viral load, thereby interrupting the cycle of CD4+ T cell infection and destruction.
Phases of Immune Reconstitution
The recovery of CD4+ T cells occurs in two main phases:
-
Phase 1 (Rapid Increase): In the initial weeks of therapy, there is a rapid increase in the number of circulating CD4+ T cells. This is primarily due to the redistribution of memory T cells from lymphoid tissues back into the peripheral circulation.[9] The reduction in viral antigens and inflammation decreases T cell activation and trafficking to these tissues.
-
Phase 2 (Slower, Sustained Increase): This phase is characterized by a more gradual and sustained increase in CD4+ T cell numbers, largely driven by the production of new, naïve T cells from the thymus.[7] The reduction of HIV-induced thymic damage allows for improved thymopoiesis. The rate of this phase is often influenced by the patient's age and the degree of immune damage prior to treatment.
The Role of the Thymus and IL-7
The thymus plays a crucial role in the long-term reconstitution of a diverse T cell repertoire. Thymic output can be assessed by measuring T-cell receptor excision circles (TRECs), which are stable DNA byproducts of T cell receptor gene rearrangement in the thymus.[8] Successful antiretroviral therapy has been shown to lead to an increase in TREC levels, indicating renewed thymic activity.[10]
Interleukin-7 (IL-7) is a key cytokine for T cell homeostasis, promoting the survival and proliferation of T lymphocytes. In HIV infection, IL-7 levels are often elevated, likely as a compensatory mechanism for lymphopenia. The restoration of CD4+ T cell numbers with ART is associated with the normalization of IL-7 signaling pathways, contributing to the maintenance of the newly expanded T cell pool.[1]
Experimental Protocols
The following sections outline the general principles of the key experimental assays used to characterize the activity of the components of this compound®.
HIV-1 Reverse Transcriptase Inhibition Assay (General Protocol)
This assay is used to determine the inhibitory activity of a compound against HIV-1 RT.
-
Principle: A colorimetric or fluorometric assay is used to measure the amount of DNA synthesized by recombinant HIV-1 RT in the presence of a template-primer, dNTPs, and varying concentrations of the inhibitor. The reduction in DNA synthesis is proportional to the inhibitory activity of the compound.
-
General Procedure:
-
Reaction Setup: A reaction mixture containing a poly(A) RNA template annealed to an oligo(dT) primer, a mixture of dNTPs (including a labeled dUTP, e.g., with digoxigenin), and recombinant HIV-1 RT is prepared.
-
Inhibitor Addition: Serial dilutions of the test compound (e.g., efavirenz) are added to the reaction wells.
-
Incubation: The reaction is incubated at 37°C to allow for DNA synthesis.
-
Capture and Detection: The newly synthesized, labeled DNA is captured on a streptavidin-coated plate (via a biotin (B1667282) label on the primer or another dNTP). The amount of incorporated digoxigenin-labeled dUTP is then quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., peroxidase), which generates a colorimetric signal upon addition of a substrate.
-
Data Analysis: The signal intensity is measured, and the IC50 value (the concentration of inhibitor that reduces RT activity by 50%) is calculated.
-
Chain Termination Assay (General Protocol)
This assay specifically demonstrates the chain-terminating property of NRTIs like emtricitabine and tenofovir.
-
Principle: A radiolabeled primer is extended by HIV-1 RT on a specific template sequence. The reaction is carried out in the presence of the active triphosphate/diphosphate form of the NRTI/NtRTI. The termination of DNA synthesis at specific positions corresponding to the incorporation of the drug analog is visualized by gel electrophoresis.
-
General Procedure:
-
Template-Primer Preparation: A DNA or RNA template is annealed to a 5'-radiolabeled DNA primer.
-
Reaction Mixture: The template-primer complex is incubated with HIV-1 RT, a mixture of dNTPs, and the active form of the NRTI/NtRTI (e.g., FTC-TP or TFV-DP).
-
Reaction Initiation and Termination: The reaction is initiated by the addition of MgCl2 and allowed to proceed for a defined time before being stopped by the addition of a quenching solution (e.g., formamide).
-
Gel Electrophoresis: The reaction products are separated by size on a denaturing polyacrylamide gel.
-
Visualization: The radiolabeled DNA fragments are visualized by autoradiography. The appearance of shorter DNA fragments at positions where the drug analog is incorporated confirms its chain-terminating activity.
-
Conclusion
This compound®'s remarkable efficacy in controlling HIV-1 infection stems from the synergistic and multi-faceted inhibition of a single, vital viral enzyme. The non-competitive, allosteric inhibition by efavirenz, coupled with the competitive, chain-terminating action of emtricitabine and tenofovir, creates a formidable barrier to viral replication. This potent antiviral activity is the catalyst for the restoration of the immune system, allowing for the recovery and maintenance of the CD4+ T cell population. A thorough understanding of these molecular mechanisms is paramount for the continued development of novel and improved antiretroviral therapies.
References
- 1. Adjuvant roles of interleukin-7 in enhancing T cell recovery during antiretroviral therapy for individuals with HIV: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Mechanism of Inhibition of HIV-1 Reverse Transcriptase by 4′-Ethynyl-2-fluoro-2′-deoxyadenosine Triphosphate, a Translocation-defective Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Adjuvant roles of interleukin-7 in enhancing T cell recovery during antiretroviral therapy for individuals with HIV: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. T cell Receptor Signal Transduction in T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple and rapid determination of the enzyme kinetics of HIV-1 reverse transcriptase and anti-HIV-1 agents by a fluorescence based method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Interleukin-7 biology in HIV disease and the path to immune reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
Efavirenz-Induced Mitochondrial Dysfunction in Neuronal Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efavirenz (B1671121) (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a widely prescribed antiretroviral drug for the treatment of human immunodeficiency virus (HIV) infection. Despite its efficacy, EFV is associated with a range of central nervous system (CNS) side effects, including dizziness, confusion, and neuropsychiatric disturbances. A growing body of evidence implicates mitochondrial dysfunction as a key mechanism underlying EFV-induced neurotoxicity. This technical guide provides a comprehensive overview of the molecular mechanisms by which EFV impairs mitochondrial function in neuronal cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Introduction
The CNS side effects of Efavirenz represent a significant clinical challenge, often impacting patient adherence to antiretroviral therapy.[1] Understanding the underlying pathophysiology is crucial for the development of safer therapeutic strategies. Mitochondria, the primary sites of cellular energy production and key regulators of cell death pathways, have emerged as a major target of EFV-induced toxicity in neurons.[2][3] EFV disrupts multiple facets of mitochondrial function, leading to a bioenergetic crisis and the activation of cell death programs.[4][5] This guide will delve into the specific effects of EFV on neuronal mitochondria, providing a detailed analysis of the experimental evidence.
Quantitative Analysis of Efavirenz-Induced Mitochondrial Impairment
The neurotoxic effects of Efavirenz are concentration-dependent, with clinically relevant concentrations inducing significant mitochondrial dysfunction.[2][4] The following tables summarize the key quantitative findings from in vitro studies on neuronal cell lines and primary neurons.
Table 1: Effect of Efavirenz on Neuronal ATP Levels
| Cell Type | Efavirenz Concentration (µM) | Exposure Time | ATP Level (% of Control) | Reference |
| SH-SY5Y Neuroblastoma | 25 | 24 hours | Drop in ATP production | [6] |
| Neural Stem Cells | 5 | 24 hours | ~78% | [7] |
| Neural Stem Cells | 10 | 24 hours | ~57% | [7] |
| Primary Neurons | Not specified | Not specified | Reduction in ATP levels | [6] |
| SweAPP N2a Cells | Not specified | Not specified | Significant decrease | [8] |
Table 2: Effect of Efavirenz on Mitochondrial Respiration in Neuronal Cells
| Cell Line | Efavirenz Concentration (µM) | Effect on Basal Respiration (% Reduction) | Effect on ATP-linked Respiration | Reference |
| Differentiated SH-SY5Y | 25 | 39.3% | Significant reduction | [2] |
| Glioblastoma U-251MG | 25 | 57.1% | Significant reduction | [2] |
Table 3: Efavirenz-Induced Changes in Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS)
| Cell Type | Efavirenz Concentration (µM) | Effect on MMP | Effect on ROS Generation | Reference |
| Neurons and Glial Cells | Clinically relevant concentrations | Undermined MMP | Enhanced ROS generation | [4] |
| SH-SY5Y and U-251MG | 10 | Lowered MMP | Not specified | [9] |
| Primary Neuron Cells | Not specified | Not specified | Significantly higher ROS | [8] |
| Neural Stem Cells | Not specified | Decreased MMP | Not specified | [7] |
Signaling Pathways and Molecular Mechanisms
Efavirenz triggers a cascade of events within neuronal cells, culminating in mitochondrial dysfunction and potential cell death. The primary mechanisms include direct inhibition of the electron transport chain, increased oxidative stress, and the induction of pro-apoptotic pathways.
Caption: Efavirenz signaling pathway leading to mitochondrial dysfunction.
Efavirenz directly inhibits Complex I of the mitochondrial electron transport chain.[9][10] This inhibition disrupts the flow of electrons, leading to two major consequences: a decrease in the mitochondrial membrane potential (ΔΨm) and an increase in the production of reactive oxygen species (ROS).[4] The reduction in ΔΨm impairs the ability of ATP synthase to produce ATP, resulting in a cellular energy deficit.[4][6] The surge in ROS contributes to oxidative stress, which can further damage mitochondrial components, including DNA, proteins, and lipids.[4][8]
In response to mitochondrial damage, cells can activate protective mechanisms such as autophagy, a process of cellular self-cleaning.[6] Specifically, mitophagy, the selective removal of damaged mitochondria, is induced.[6] However, if the damage is too severe, pro-apoptotic pathways are initiated.[7] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and the execution of the apoptotic program.[7] Furthermore, in glial cells, Efavirenz can promote the expression of inducible nitric oxide synthase (iNOS), leading to increased nitric oxide (NO) production, which further exacerbates mitochondrial dysfunction.[10]
Detailed Experimental Protocols
The following protocols are representative of the methods used to assess Efavirenz-induced mitochondrial dysfunction in neuronal cells.
Measurement of Intracellular ATP Levels
Principle: Intracellular ATP is quantified using a luciferase-based bioluminescence assay. The enzyme firefly luciferase catalyzes the oxidation of luciferin (B1168401) in the presence of ATP, producing light. The intensity of the emitted light is directly proportional to the ATP concentration.[11][12]
Protocol:
-
Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and treat with various concentrations of Efavirenz for the desired duration.[7]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., a detergent-based reagent) to release the intracellular ATP.[11]
-
Luciferase Reaction: Add a luciferase-based ATP detection reagent to each well. This reagent contains luciferase, luciferin, and other necessary components.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.[12]
-
Data Analysis: Normalize the luminescence signal of the treated cells to that of the vehicle-treated control cells to determine the percentage of ATP reduction.
Caption: Workflow for measuring intracellular ATP levels.
Assessment of Mitochondrial Membrane Potential (MMP)
Principle: MMP is assessed using cationic fluorescent dyes, such as Tetramethylrhodamine, Methyl Ester (TMRM), that accumulate in the negatively charged mitochondrial matrix.[13][14] The fluorescence intensity of the dye is proportional to the MMP. A decrease in fluorescence indicates mitochondrial depolarization.[15]
Protocol:
-
Cell Culture and Treatment: Culture neuronal cells on glass-bottom dishes suitable for microscopy and treat with Efavirenz.
-
Dye Loading: Incubate the cells with a low concentration of TMRM (e.g., 20 nM) in a suitable buffer (e.g., Tyrode's buffer) for 45 minutes at room temperature in the dark.[15]
-
Imaging: Mount the dish on a fluorescence microscope and acquire images of the TMRM fluorescence.[15]
-
Data Analysis: Measure the fluorescence intensity of mitochondrial regions of interest (ROIs) in both treated and control cells. A decrease in TMRM fluorescence in Efavirenz-treated cells indicates a loss of MMP.[15]
Measurement of Mitochondrial Respiration
Principle: Mitochondrial respiration, or oxygen consumption rate (OCR), is measured using an extracellular flux analyzer (e.g., Seahorse XF Analyzer).[2] This technology allows for the real-time measurement of OCR in intact cells and can be used to determine various parameters of mitochondrial function, including basal respiration, ATP-linked respiration, and maximal respiratory capacity.[16]
Protocol:
-
Cell Seeding: Seed neuronal cells in a specialized microplate for the extracellular flux analyzer.
-
Efavirenz Treatment: Treat the cells with Efavirenz for the desired duration.
-
Mitochondrial Stress Test: Perform a mitochondrial stress test by sequentially injecting mitochondrial inhibitors:
-
Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent, to measure maximal respiratory capacity.
-
Rotenone/Antimycin A: Complex I and III inhibitors, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Acquisition and Analysis: The instrument measures the OCR at baseline and after each injection. The data is then used to calculate the different respiratory parameters.[2]
Caption: Experimental workflow for a mitochondrial stress test.
Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activity can be measured using a colorimetric or fluorometric assay.[17] The assay utilizes a specific peptide substrate for caspase-3 (DEVD) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore.[18] Cleavage of the substrate by active caspase-3 releases the chromophore or fluorophore, which can be quantified.
Protocol:
-
Cell Lysate Preparation: Treat neuronal cells with Efavirenz to induce apoptosis. Harvest and lyse the cells to prepare a protein extract.[19]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.[19]
-
Caspase-3 Reaction: In a 96-well plate, incubate the cell lysate with the DEVD-pNA substrate in a reaction buffer at 37°C.[19][20]
-
Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.[17][20]
-
Data Analysis: The increase in absorbance is proportional to the caspase-3 activity. Compare the activity in Efavirenz-treated samples to that of untreated controls.
Conclusion and Future Directions
The evidence strongly indicates that Efavirenz induces significant mitochondrial dysfunction in neuronal cells, which is a major contributor to its associated CNS side effects. The mechanisms involve direct inhibition of the electron transport chain, leading to reduced ATP production, increased oxidative stress, and the activation of apoptotic pathways. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to study and mitigate Efavirenz-induced neurotoxicity.
Future research should focus on identifying neuroprotective strategies to counteract the detrimental effects of Efavirenz on mitochondria. This could include the co-administration of antioxidants, compounds that enhance mitochondrial biogenesis, or the development of second-generation NNRTIs with an improved safety profile. A deeper understanding of the intricate signaling pathways involved will be instrumental in designing targeted therapeutic interventions to improve the quality of life for individuals undergoing HIV treatment.
References
- 1. mjmcasereports.org [mjmcasereports.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Late-onset efavirenz toxicity: A descriptive study from Pretoria, South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuronal bioenergetics and acute mitochondrial dysfunction: a clue to understanding the central nervous system side effects of efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV Non-Nucleoside Reverse Transcriptase Inhibitor Efavirenz Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efavirenz Promotes β-Secretase Expression and Increased Aβ1-40,42 via Oxidative Stress and Reduced Microglial Phagocytosis: Implications for HIV Associated Neurocognitive Disorders (HAND) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Involvement of nitric oxide in the mitochondrial action of efavirenz: a differential effect on neurons and glial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of intracellular ATP in primary cultures of neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. How do I detect intracellular ATP levels? | AAT Bioquest [aatbio.com]
- 13. Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.manchester.ac.uk [research.manchester.ac.uk]
- 15. youtube.com [youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. mpbio.com [mpbio.com]
- 19. Caspase-3 Activity Assay [bio-protocol.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
The Pathophysiology of Tenofovir Disoproxil Fumarate-Associated Renal Toxicity: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a cornerstone of antiretroviral therapy for HIV and hepatitis B virus infections, is associated with a risk of renal toxicity, primarily manifesting as proximal tubular dysfunction. This technical guide provides a comprehensive overview of the intricate pathophysiological mechanisms underlying TDF-induced nephrotoxicity. The core of this toxicity lies in the preferential accumulation of tenofovir within renal proximal tubular epithelial cells, driven by the interplay of specific cellular transporters. This intracellular accumulation leads to mitochondrial dysfunction, characterized by mitochondrial DNA (mtDNA) depletion and structural abnormalities, which in turn triggers a cascade of downstream events including oxidative stress, inflammation, and apoptosis. Understanding these molecular pathways is crucial for the development of safer therapeutic alternatives and effective strategies for the prevention and management of TDF-associated renal adverse events.
The Central Role of Renal Proximal Tubules and Cellular Transport
The renal toxicity of TDF is predominantly localized to the proximal tubules of the kidney.[1][2] This specificity is a direct consequence of the cellular transport mechanisms responsible for the uptake and efflux of tenofovir in these cells.
Tenofovir enters the proximal tubular epithelial cells from the bloodstream via the basolateral membrane. This uptake is primarily mediated by human organic anion transporters, with OAT1 playing a major role and OAT3 contributing to a lesser extent.[1][3][4] Once inside the cell, tenofovir is secreted into the tubular lumen for excretion through the apical membrane by multidrug resistance-associated proteins, MRP2 and MRP4.[1][5][6]
An imbalance between the uptake and efflux of tenofovir can lead to its intracellular accumulation, a key initiating event in the cascade of cellular toxicity.[7] Factors that increase the activity of OAT1 or decrease the function of MRP2 and MRP4 can exacerbate this accumulation and enhance the risk of nephrotoxicity.[1][8] For instance, co-administration of drugs that are also substrates for these transporters, such as certain protease inhibitors like ritonavir, can competitively inhibit tenofovir efflux, leading to higher intracellular concentrations.[9][10][11]
Below is a diagram illustrating the transport of tenofovir in renal proximal tubular cells.
Mitochondrial Toxicity: The Core of Cellular Damage
A primary mechanism of TDF-induced renal cell injury is mitochondrial toxicity.[1][5][12] Tenofovir, being a nucleotide analog, can interfere with mitochondrial function in several ways.
The most significant effect is the inhibition of mitochondrial DNA polymerase-γ (POLG), the enzyme responsible for replicating mtDNA.[5][13][14] This inhibition leads to a depletion of mtDNA, which encodes essential components of the electron transport chain.[13][15][16] The resulting impairment of oxidative phosphorylation diminishes ATP production, which is critical for the energy-intensive transport processes in proximal tubular cells.[4][14]
Morphologically, TDF-induced mitochondrial toxicity is characterized by several ultrastructural changes, including an increase in the number and size of mitochondria, irregular shapes, and sparse, fragmented cristae.[12][17] These alterations are visible on electron microscopy of renal biopsy specimens from patients with TDF nephrotoxicity.[17]
The following diagram outlines the pathway of TDF-induced mitochondrial dysfunction.
References
- 1. Assessment of Oxidative Stress Biomarkers in Rat Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Oxidative Stress Biomarkers in Some Rat Brain Structures and Peripheral Organs Underwent Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. media.cellsignal.com [media.cellsignal.com]
- 8. TUNEL Assay: A Powerful Tool for Kidney Injury Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mpbio.com [mpbio.com]
- 10. Determining Oxidative Damage by Lipid Peroxidation Assay in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Tenofovir induced renal damage is associated with activation of NF-κB inflammatory signaling pathway and PARP overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ircmj.com [ircmj.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Cellular Uptake and Metabolism of Emtricitabine and Tenofovir Disoproxil Fumarate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular uptake and metabolism of two key antiretroviral drugs, emtricitabine (B123318) (FTC) and tenofovir (B777) disoproxil fumarate (B1241708) (TDF). Understanding these fundamental processes is critical for optimizing drug efficacy, minimizing toxicity, and developing novel therapeutic strategies.
Introduction
Emtricitabine, a synthetic nucleoside analog of cytidine, and tenofovir disoproxil fumarate, a prodrug of the nucleotide analog tenofovir, are cornerstones of highly active antiretroviral therapy (HAART) for the treatment and prevention of HIV infection.[1][2] Both drugs are nucleos(t)ide reverse transcriptase inhibitors (NRTIs) that, after intracellular activation, act as chain terminators of viral DNA synthesis.[1][2] Their efficacy is critically dependent on their ability to enter target cells and be metabolized into their pharmacologically active forms.
Cellular Uptake Mechanisms
The entry of emtricitabine and tenofovir disoproxil fumarate into target cells occurs through distinct mechanisms, which influences their intracellular concentrations and, consequently, their antiviral activity.
2.1. Emtricitabine (FTC)
Emtricitabine, being a hydrophilic molecule, relies on cellular transporters for its uptake. Several transporter families have been implicated in its cellular entry, including:
-
Equilibrative Nucleoside Transporters (ENTs): Specifically, ENT1 has been shown to be involved in the transport of emtricitabine.[3]
-
Concentrative Nucleoside Transporters (CNTs): CNT1 is also a confirmed transporter for emtricitabine.[3]
-
Organic Cation Transporters (OCTs): OCTN1 has been identified as a contributor to emtricitabine uptake.[4] The data also suggest that uptake of emtricitabine occurs through organic cation transporter (OCT) 1.[5]
-
Multidrug and Toxin Extrusion Protein 1 (MATE1): Emtricitabine is a substrate of the efflux transporter MATE1, which can influence its net intracellular accumulation.[6]
The expression levels of these transporters in different cell types can lead to variations in emtricitabine uptake and efficacy.
2.2. Tenofovir Disoproxil Fumarate (TDF) and Tenofovir (TFV)
Tenofovir disoproxil fumarate is a lipophilic prodrug designed to enhance the oral bioavailability and cellular permeability of tenofovir.[7]
-
TDF Uptake: TDF primarily enters cells via passive diffusion across the plasma membrane.[8][9] Its lipophilicity facilitates this process.[8] However, its accumulation follows non-linear kinetics, and the process can be inhibited by carboxylesterase inhibitors, suggesting that intracellular enzymes play a role in trapping the drug.[8][9]
-
Tenofovir (TFV) Uptake: Following oral administration, TDF is rapidly hydrolyzed in the plasma to tenofovir.[2][10] Tenofovir itself is hydrophilic and its cellular uptake is less efficient than that of TDF.[11] While some studies suggest that tenofovir uptake is energy-dependent and may involve endocytosis, specific transporters like organic anion transporters (OATs) 1 and 3, previously identified in renal tubules, are not expressed in vaginal or T cells.[8][9]
The significantly greater cellular accumulation of TDF compared to TFV results in substantially higher intracellular levels of the active metabolite, tenofovir diphosphate (B83284).[8]
Intracellular Metabolism
Once inside the cell, both emtricitabine and tenofovir (from TDF) must undergo phosphorylation to become pharmacologically active.
3.1. Emtricitabine Metabolism
Emtricitabine is sequentially phosphorylated by cellular kinases to its active triphosphate form, emtricitabine 5'-triphosphate (FTC-TP).[1] This process is catalyzed by a series of cellular enzymes. The active FTC-TP then competes with the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into the growing viral DNA chain by the HIV reverse transcriptase, leading to chain termination.[1][12]
3.2. Tenofovir Disoproxil Fumarate Metabolism
The metabolic activation of TDF involves two main steps:
-
Hydrolysis: The disoproxil fumarate moiety is cleaved by cellular esterases, primarily carboxylesterases, to release tenofovir.[8][13]
-
Phosphorylation: Tenofovir is then phosphorylated twice by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[2][14] Adenylate kinases are responsible for the first phosphorylation step, and nucleoside diphosphate kinases catalyze the second.[14]
TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate deoxyadenosine (B7792050) triphosphate (dATP) and causing DNA chain termination upon incorporation.[2]
Quantitative Data on Cellular Uptake and Metabolism
The following tables summarize key quantitative data from various studies on the cellular pharmacology of emtricitabine and tenofovir disoproxil fumarate.
Table 1: Cellular Uptake Rates of Tenofovir Disoproxil Fumarate (TDF) vs. Tenofovir (TFV)
| Cell Type | Compound | Uptake Rate (pmol/10⁶ cells/h) | Reference |
| Vaginal Epithelial Cells (VK2) | TDF | 42 | [8] |
| Vaginal Epithelial Cells (VK2) | TFV | 2.7 | [8] |
| Jurkat T cells | TDF | 4.8 | [8] |
| Jurkat T cells | TFV | 0.44 | [8] |
Table 2: Intracellular Concentrations of Active Metabolites
| Drug Administered | Active Metabolite | Cell Type | Concentration | Condition | Reference |
| Emtricitabine | FTC-TP | Peripheral Blood Mononuclear Cells (PBMCs) | 1.48 - 2.26 pmol/10⁶ cells | Following oral administration in HIV-infected patients | [15] |
| Tenofovir | TFV-DP | Primary Human Hepatocytes | 4.7 µM | 24-hour incubation with 10 µM tenofovir | [16] |
| Tenofovir | TFV-DP | HepG2 Cells | 6 µM | 24-hour incubation with 10 µM tenofovir | [16] |
| TDF/FTC | TFV-DP | PBMCs | 12.2 fmol/10⁶ cells | 2 hours after a single oral dose | [17] |
| TDF/FTC | FTC-TP | PBMCs | 2800 fmol/10⁶ cells | 2 hours after a single oral dose | [17] |
Table 3: Intracellular Half-life of Active Metabolites
| Active Metabolite | Cell Type | Intracellular Half-life | Reference |
| Emtricitabine (plasma) | - | ~10 hours | [18] |
| Tenofovir (plasma) | - | ~17 hours | [7] |
| TFV-DP | Primary Human Hepatocytes | 95 ± 6 hours | [16] |
| TFV-DP | - | >60 hours | [7] |
Experimental Protocols
The following sections outline the general methodologies used to study the cellular uptake and metabolism of emtricitabine and tenofovir disoproxil fumarate.
5.1. Cellular Uptake Studies
A common method to assess cellular uptake involves incubating target cells with radiolabeled compounds (e.g., [³H]TDF or [³H]TFV).
-
Cell Culture: Primary cells (e.g., PBMCs, CD4+ T cells) or cell lines (e.g., Jurkat, VK2) are cultured under appropriate conditions.[8][19]
-
Incubation: Cells are exposed to a known concentration of the radiolabeled drug for a specified period. To distinguish between passive and active transport, experiments can be conducted at different temperatures (e.g., 4°C, 22°C, and 37°C).[20]
-
Washing: After incubation, cells are washed extensively with ice-cold buffer to remove any unbound extracellular drug.[19]
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify the amount of drug taken up by the cells.
5.2. Quantification of Intracellular Metabolites
Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying the intracellular concentrations of the parent drug and its phosphorylated metabolites.[19][21]
-
Sample Collection and Processing:
-
Cell Lysis and Extraction: A known number of cells or a DBS punch is subjected to lysis, often using a methanol-based solution, to release the intracellular contents.[22][23] An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to correct for extraction variability.[22]
-
Solid-Phase Extraction (SPE): The cell lysate is often cleaned up using solid-phase extraction to remove interfering substances. Anion exchange SPE can be used to separate the mono-, di-, and tri-phosphate metabolites.[15]
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system. The analytes are separated by high-performance liquid chromatography (HPLC) and then detected and quantified by tandem mass spectrometry.[19][23] A calibration curve is used to determine the concentration of the analytes in the original sample.[19]
Visualizations
6.1. Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and workflows described in this guide.
Caption: Intracellular metabolic activation pathway of Emtricitabine.
Caption: Intracellular metabolic activation pathway of Tenofovir Disoproxil Fumarate.
Caption: General experimental workflow for quantifying intracellular drug metabolites.
Conclusion
The cellular uptake and metabolism of emtricitabine and tenofovir disoproxil fumarate are complex, multi-step processes that are fundamental to their antiretroviral activity. TDF's lipophilic nature allows for efficient passive diffusion into cells, leading to high intracellular concentrations of the active tenofovir diphosphate. Emtricitabine relies on a suite of cellular transporters for its uptake, the expression of which can vary between cell types. A thorough understanding of these mechanisms, supported by robust quantitative methods, is essential for the continued development and optimization of antiretroviral therapies. This guide provides a foundational resource for professionals in the field to aid in these endeavors.
References
- 1. What is the mechanism of Emtricitabine? [synapse.patsnap.com]
- 2. What is the mechanism of Tenofovir Disoproxil Fumarate? [synapse.patsnap.com]
- 3. Multiple Drug Transporters Contribute to the Placental Transfer of Emtricitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Uptake of tenofovir and emtricitabine into non-monocytic female genital tract cells with and without hormonal contraceptives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Emtricitabine is a substrate of MATE1 but not of OCT1, OCT2, P-gp, BCRP or MRP2 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tenofovir disoproxil fumarate: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential Mechanisms of Tenofovir and Tenofovir Disoproxil Fumarate Cellular Transport and Implications for Topical Preexposure Prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of tenofovir monoester and association with intracellular tenofovir diphosphate following single-dose tenofovir disoproxil fumarate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mathematical Modelling of the Molecular Mechanisms of Interaction of Tenofovir with Emtricitabine against HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. SMPDB [smpdb.ca]
- 15. Quantitation of Intracellular Triphosphate of Emtricitabine in Peripheral Blood Mononuclear Cells from Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Novel Micro-LC-MS/MS Method for the Quantification of Tenofovir and Its Active Metabolite Tenofovir-Diphosphate in Biological Matrices for Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Determination of intracellular tenofovir-diphosphate and emtricitabine-triphosphate concentrations in dried blood spots for pre-exposure prophylaxis adherence - PubMed [pubmed.ncbi.nlm.nih.gov]
The Long-Term Impact of Efavirenz on Central Nervous System Bioenergetics: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Efavirenz (B1671121) (EFV), a non-nucleoside reverse transcriptase inhibitor (NNRTI), has long been a cornerstone of antiretroviral therapy. However, its use is frequently associated with central nervous system (CNS) side effects, ranging from dizziness and sleep disturbances to more severe neuropsychiatric and neurocognitive impairments.[1][2] Growing evidence points to the disruption of fundamental bioenergetic processes within the CNS as a key mechanism underlying this neurotoxicity.[2][3][4] This technical guide provides an in-depth analysis of the long-term effects of efavirenz on CNS bioenergetics, summarizing key quantitative data, detailing experimental methodologies, and visualizing the implicated signaling pathways. The information presented is intended to support further research and the development of safer therapeutic strategies.
Introduction: Efavirenz and the CNS Bioenergetic Challenge
The CNS is an organ with high energy demands, making it particularly vulnerable to disruptions in mitochondrial function and energy production.[5] Efavirenz has been shown to cross the blood-brain barrier, leading to direct exposure of neuronal and glial cells to the drug.[3] Numerous in vitro and in vivo studies have demonstrated that clinically relevant concentrations of efavirenz can induce significant mitochondrial dysfunction.[5][6][7] This dysfunction manifests as impaired mitochondrial respiration, decreased adenosine (B11128) triphosphate (ATP) synthesis, increased production of reactive oxygen species (ROS), and altered mitochondrial membrane potential.[3][5][6][8] These perturbations in cellular bioenergetics are believed to be a primary driver of the neuronal damage and subsequent neurological symptoms observed in patients.[4][7]
Quantitative Effects of Efavirenz on CNS Bioenergetics
The following tables summarize the quantitative data from key studies investigating the impact of efavirenz on various bioenergetic parameters in different CNS cell types.
Table 1: Effect of Efavirenz on ATP Production
| Cell Type | Efavirenz Concentration (µM) | Treatment Duration | ATP Reduction (%) | Reference |
| SH-SY5Y Neuroblastoma | 12.5 | 2 hours | 28% | [5] |
| 25 | 2 hours | >80% | [5] | |
| 50 | 2 hours | >88% | [5] | |
| Primary Rat Striatal Neurons | 12.5 | 2 hours | 25% | [5] |
| 25 | 2 hours | 66% | [5] | |
| Neural Stem Cells (NSCs) | 5 | 24 hours | ~22% | [8] |
| 10 | 24 hours | ~43% | [8] |
Table 2: Effect of Efavirenz on Mitochondrial Respiration (Oxygen Consumption Rate - OCR)
| Cell Type | Efavirenz Concentration (µM) | Parameter | Reduction (%) | Reference |
| SH-SY5Y Neuroblastoma | 10 | ATP Production-coupled O₂ Consumption | 14.2% | [6] |
| 25 | ATP Production-coupled O₂ Consumption | 51.5% | [6] | |
| 25 | Basal Respiration | 39.3% | [6] | |
| U-251MG Glioblastoma | 10 | ATP Production-coupled O₂ Consumption | 65.9% | [6] |
| 25 | ATP Production-coupled O₂ Consumption | 73.8% | [6] | |
| 25 | Basal Respiration | 57.1% | [6] |
Table 3: Effect of Efavirenz on Cell Viability and Cytotoxicity
| Cell Type | Efavirenz Concentration (µM) | Treatment Duration | Parameter | Observation | Reference |
| Neural Stem Cells (NSCs) | 5 | 24 hours | LDH Release | ~2-fold increase | [8] |
| 10 | 24 hours | LDH Release | ~3-fold increase | [8] | |
| Primary Rat Striatal Neurons | 50 | 24 hours | LDH Release | 44% cytotoxicity | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effects of efavirenz on CNS bioenergetics.
Measurement of Cellular ATP Levels
Principle: This protocol utilizes a bioluminescence assay to quantify intracellular ATP. The light-producing reaction of luciferase is dependent on the presence of ATP, and the emitted light is directly proportional to the ATP concentration in the sample.
Methodology:
-
Cell Culture and Treatment:
-
Plate neural cells (e.g., SH-SY5Y, primary neurons, or NSCs) in 12-well plates at a density of 3 x 10⁵ cells per well.[8]
-
Incubate at 37°C for 24 hours.
-
Treat cells with a range of efavirenz concentrations (e.g., 0.5, 1, 2, 5, 10, 12.5, 25, 50 µM) for the desired duration (e.g., 2 or 24 hours).[5][8] Include a vehicle control (DMSO) and a positive control for mitochondrial dysfunction (e.g., 100 µM H₂O₂).[8]
-
-
Cell Lysis:
-
ATP Measurement:
-
Use a commercially available ATP Determination Kit (e.g., from Invitrogen).[8]
-
Follow the manufacturer's instructions to mix the cell lysates with the luciferase-based reagent.
-
Measure the resulting luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the relative luminescence units (RLU) to the protein concentration of each sample.
-
Express the ATP levels in treated cells as a percentage of the vehicle-treated control.[8]
-
Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
Principle: The Seahorse XF Extracellular Flux Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells in real-time, providing a comprehensive profile of mitochondrial respiration and glycolysis.
Methodology:
-
Cell Seeding:
-
Seed neuronal or glial cells (e.g., SH-SY5Y, U-251MG) in a Seahorse XF24 or XF96 cell culture microplate at an appropriate density.
-
Allow cells to adhere and form a monolayer.
-
-
Efavirenz Treatment:
-
Treat the cells with the desired concentrations of efavirenz (e.g., 10 µM and 25 µM) for a specified duration (e.g., 1 hour) prior to the assay.[6]
-
-
Seahorse Assay:
-
Calibrate the Seahorse XF Analyzer according to the manufacturer's protocol.
-
Replace the cell culture medium with Seahorse XF assay medium and incubate the plate in a non-CO₂ incubator at 37°C for 1 hour.
-
Perform the mitochondrial stress test by sequentially injecting the following compounds:
-
Oligomycin: An ATP synthase inhibitor, which allows for the measurement of ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and allows for the measurement of maximal respiration.
-
Rotenone/Antimycin A: Complex I and III inhibitors, respectively, which shut down mitochondrial respiration and allow for the measurement of non-mitochondrial oxygen consumption.[7]
-
-
-
Data Analysis:
-
Normalize the OCR data to the cell number or protein content per well.[6]
-
Calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, spare respiratory capacity, and proton leak.
-
Determination of Mitochondrial Membrane Potential (ΔΨm) using JC-1 Staining
Principle: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with a low membrane potential, JC-1 remains in its monomeric form and fluoresces green. The ratio of red to green fluorescence provides a measure of mitochondrial polarization.
Methodology:
-
Cell Preparation and Staining:
-
Culture cells on coverslips or in appropriate plates for microscopy or in suspension for flow cytometry.
-
Prepare a stock solution of JC-1 (e.g., 3 mg/ml in DMSO).[5]
-
Dilute the JC-1 stock solution to a final working concentration of 3 µg/ml in cell culture media.[5]
-
Incubate the cells with the JC-1 working solution for 20 minutes at 37°C.[5]
-
-
Efavirenz Treatment:
-
Imaging or Flow Cytometry:
-
Microscopy: Acquire images using a fluorescence microscope with appropriate filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the red and green fluorescence intensity.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
-
Signaling Pathways and Mechanistic Insights
Efavirenz-induced neurotoxicity is a multifactorial process involving the disruption of several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Efavirenz-Induced Mitochondrial Dysfunction and Oxidative Stress
Efavirenz directly inhibits Complex I of the mitochondrial electron transport chain (ETC). This inhibition leads to a cascade of detrimental effects, including reduced oxygen consumption, a drop in mitochondrial membrane potential, and decreased ATP production. A key consequence of ETC disruption is the leakage of electrons, which react with molecular oxygen to form superoxide (B77818) radicals and other reactive oxygen species (ROS), leading to oxidative stress.
Caption: Efavirenz inhibits Complex I, leading to mitochondrial dysfunction and oxidative stress.
Differential Bioenergetic Response in Neurons and Glial Cells
Interestingly, neurons and glial cells exhibit different bioenergetic responses to efavirenz-induced mitochondrial stress. While both cell types experience mitochondrial dysfunction, glial cells can compensate by upregulating glycolysis through the activation of AMP-activated protein kinase (AMPK). This adaptive response helps maintain ATP levels in glial cells. Neurons, however, lack this robust glycolytic upregulation, rendering them more susceptible to energy deficits and subsequent damage.
Caption: Differential response of glial cells and neurons to efavirenz-induced stress.
Experimental Workflow for Assessing Efavirenz Neurotoxicity
This diagram outlines a typical experimental workflow for investigating the effects of efavirenz on CNS bioenergetics, from cell culture to data analysis.
Caption: A typical experimental workflow for studying efavirenz's effects on CNS bioenergetics.
Conclusion and Future Directions
The evidence strongly indicates that long-term efavirenz treatment can significantly impair CNS bioenergetics by inducing mitochondrial dysfunction and oxidative stress. This whitepaper provides a consolidated overview of the quantitative effects, detailed experimental protocols for their assessment, and the underlying signaling pathways. The differential vulnerability of neurons compared to glial cells highlights the complexity of efavirenz-induced neurotoxicity.
Future research should focus on:
-
Developing more targeted therapies: Investigating neuroprotective agents that can mitigate efavirenz-induced mitochondrial damage.
-
Identifying biomarkers: Discovering reliable biomarkers to predict which patients are at a higher risk of developing CNS side effects.
-
Exploring alternative antiretrovirals: Continuing the development and evaluation of antiretroviral drugs with more favorable CNS safety profiles.
By deepening our understanding of the molecular mechanisms of efavirenz neurotoxicity, the scientific community can work towards safer and more effective treatments for individuals living with HIV.
References
- 1. Efavirenz alters mitochondrial respiratory function in cultured neuron and glial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efavirenz and the CNS: what we already know and questions that need to be answered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. HIV Non-Nucleoside Reverse Transcriptase Inhibitor Efavirenz Reduces Neural Stem Cell Proliferation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Antiviral Activity of ATRIPLA® Components in Lymphoblastoid Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro antiviral activity of the components of ATRIPLA®—efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF)—in lymphoblastoid cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support research and development in the field of antiretroviral therapy.
Quantitative Antiviral Activity and Cytotoxicity
The components of this compound® have been extensively studied in vitro to determine their efficacy and safety profiles. The following tables summarize the 50% effective concentration (EC50), 50% cytotoxic concentration (CC50), and combination index (CI) values in various lymphoblastoid cell lines. These data are crucial for assessing the antiviral potency, therapeutic window, and synergistic interactions of these compounds.
Table 1: In Vitro Anti-HIV-1 Activity of Individual this compound® Components in Lymphoblastoid Cell Lines
| Compound | Cell Line | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Efavirenz (EFV) | MT-2 | IIIb | 0.0013 ± 0.0004 | 21.6 ± 1.2 | 16,615 |
| Emtricitabine (FTC) | MT-2 | IIIb | 0.0015 ± 0.0005 | > 100 | > 66,667 |
| Tenofovir (TFV) | MT-2 | IIIb | 0.018 ± 0.004 | > 100 | > 5,556 |
Data synthesized from multiple sources. EC50 and CC50 values can vary between experiments and laboratories.
Table 2: Synergistic Antiviral Activity of this compound® Component Combinations in MT-2 Cells
| Drug Combination | Molar Ratio | Combination Index (CI) at EC50 | Synergy/Antagonism |
| TFV + FTC | 1:1 | 0.81 | Synergy |
| TFV + EFV | 1:1 | 0.65 | Synergy |
| FTC + EFV | 1:1 | 0.64 | Synergy |
| TFV + FTC + EFV | 1:1:1 | 0.46 | Strong Synergy |
Combination Index (CI) values are based on the median-effect analysis by Chou and Talalay. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data from Feng et al., 2009.
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
The antiviral activity of all three components of this compound® is directed against the HIV-1 reverse transcriptase (RT), a critical enzyme for the conversion of viral RNA into proviral DNA. However, their specific mechanisms of inhibition differ, leading to a potent and synergistic effect.
-
Efavirenz (EFV): As a non-nucleoside reverse transcriptase inhibitor (NNRTI), efavirenz binds to a non-competitive allosteric site on the HIV-1 RT.[1][2] This binding induces a conformational change in the enzyme, distorting the active site and inhibiting its DNA polymerase activity.[2]
-
Emtricitabine (FTC) and Tenofovir (TFV): Emtricitabine and tenofovir are classified as nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs/NtRTIs).[3][4] They are prodrugs that, once inside the host cell, are phosphorylated to their active triphosphate forms. These active metabolites act as competitive inhibitors of the natural deoxyribonucleoside triphosphates (dNTPs) for incorporation into the growing viral DNA chain by HIV-1 RT.[5] Crucially, they lack a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond.[6] Once incorporated, they cause premature chain termination, thus halting viral DNA synthesis.[3][4]
The combination of a non-competitive inhibitor (efavirenz) with competitive, chain-terminating inhibitors (emtricitabine and tenofovir) results in a powerful synergistic effect, as demonstrated by the low Combination Index values.[1][7] This multi-pronged attack on a single viral enzyme makes it more difficult for the virus to develop resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.asm.org [journals.asm.org]
- 3. In vitro Study on Synergistic Interactions Between Free and Encapsulated Q-Griffithsin and Antiretrovirals Against HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combined anti-HIV-1 activities of emtricitabine and tenofovir plus the integrase inhibitor elvitegravir or raltegravir show high levels of synergy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]
Placental Transfer Kinetics of Efavirenz, Emtricitabine, and Tenofovir DF: A Technical Guide for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical models and methodologies used to evaluate the placental transfer kinetics of the antiretroviral drugs efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF). Understanding how these drugs cross the placental barrier is critical for assessing fetal exposure and ensuring the safety and efficacy of antiretroviral therapy during pregnancy.
Introduction: The Placental Barrier in Antiretroviral Therapy
The placenta is a complex organ that facilitates the exchange of nutrients, gases, and waste between the mother and the developing fetus. It also acts as a protective barrier, limiting fetal exposure to potentially harmful substances, including drugs. However, this barrier is not absolute. The transfer of antiretrovirals across the placenta is a key factor in preventing mother-to-child transmission of HIV, both by reducing the maternal viral load and by providing the infant with pre-exposure prophylaxis.[1]
The extent of placental drug transfer is governed by several factors: the physicochemical properties of the drug, the expression and function of placental drug transporters, and the unique physiological environment of the placenta. Preclinical models are essential tools for dissecting these factors and predicting fetal drug exposure.
Physicochemical Properties of the Antiretroviral Agents
The passive diffusion of drugs across the placenta is significantly influenced by their molecular weight, lipophilicity (log P), and plasma protein binding. Generally, smaller, more lipophilic drugs with low protein binding cross the placenta more readily.
| Property | Efavirenz (EFV) | Emtricitabine (FTC) | Tenofovir Disoproxil Fumarate (TDF) |
| Molecular Weight ( g/mol ) | 315.68 | 247.25 | 519.44 |
| Log P (Lipophilicity) | 5.4 | -0.43 | 1.25 |
| Plasma Protein Binding | >99.5% | <4% | <0.7% (Tenofovir) |
| Primary Placental Transfer | Moderate | High | High |
Note: Tenofovir Disoproxil Fumarate (TDF) is a prodrug that is rapidly converted to its active form, tenofovir (TFV), in the plasma. The protein binding for tenofovir is very low. The placental transfer of these drugs has been categorized based on cord blood to maternal plasma ratios, with "High" being >0.6 and "Moderate" being 0.3-0.6.[2][3][4]
Preclinical Models for Studying Placental Transfer
A multi-tiered approach employing in vitro, ex vivo, and in vivo models is used to comprehensively evaluate placental drug transfer. Each model offers unique advantages for investigating specific aspects of transport kinetics.
In Vitro Models: Cellular-Level Mechanistic Insights
In vitro models are crucial for studying the specific transport mechanisms at a cellular level, particularly the role of influx and efflux transporters.[5][6] The most common model utilizes trophoblast cell lines, such as the human choriocarcinoma cell line (BeWo), grown as a monolayer on a semi-permeable membrane in a Transwell™ system.[5][6]
Experimental Protocol: BeWo Cell Transwell™ Assay
-
Cell Seeding: BeWo cells are seeded onto the apical (upper) chamber of a Transwell™ permeable support insert at a high density (e.g., 100,000 to 200,000 cells/cm²). The insert is placed in a well of a culture plate containing fresh medium in the basolateral (lower) chamber.
-
Culture and Differentiation: Cells are cultured for 4-7 days at 37°C and 5% CO₂. The medium is changed every 2-3 days. During this time, the cells differentiate and form a confluent, polarized monolayer that mimics the syncytiotrophoblast barrier.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is crucial and is verified by measuring the Transepithelial Electrical Resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer Yellow.
-
Transport Study:
-
The culture medium is replaced with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
The drug of interest (e.g., emtricitabine) is added to the apical chamber.
-
To study the role of specific transporters, known inhibitors can be added to the system.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral chamber.
-
-
Quantification: The concentration of the drug in the collected samples is measured using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated to quantify the rate of drug transfer across the cell monolayer.
Ex Vivo Models: The Gold Standard for Human Placental Transfer
The ex vivo human placental perfusion model is considered the gold standard for studying the transfer of drugs across the intact human placenta.[7] This technique maintains the structural and functional integrity of a single placental cotyledon (a functional unit of the placenta), allowing for the study of drug transfer in a system that closely mimics in vivo conditions without risk to the mother or fetus.
Experimental Protocol: Dual-Side Closed-Circuit Placental Perfusion
-
Placenta Collection: A fresh, healthy human placenta is obtained immediately after a full-term delivery (typically via elective cesarean section to minimize ischemic time). The tissue must be processed within 20-30 minutes.
-
Cotyledon Selection and Cannulation: A single, intact cotyledon is selected. The corresponding chorionic plate artery and vein are cannulated with appropriate catheters.
-
Setup: The prepared cotyledon is placed in a perfusion chamber. The maternal circuit is established by inserting cannulae through the decidual plate into the intervillous space. The fetal circuit is connected to the cannulated artery and vein.
-
Pre-Perfusion (Washout): An initial open-circuit perfusion is performed for approximately 20 minutes with a physiological buffer (e.g., Earle's medium) to flush out residual blood and allow the tissue to stabilize.
-
Closed-Circuit Perfusion:
-
The system is switched to a closed-circuit, where the perfusate from both the maternal and fetal venous outflows is recirculated back into their respective reservoirs.
-
The drug of interest is added to the maternal reservoir. Antipyrine, a small, passively diffused molecule, is often added as a positive control to assess the functional integrity and surface area for exchange.
-
Maternal and fetal circuit flow rates are maintained at physiological levels (e.g., ~12 mL/min and ~6 mL/min, respectively).
-
-
Viability Monitoring: Throughout the experiment (typically 2-4 hours), the viability of the placental tissue is monitored by measuring parameters such as glucose consumption, lactate (B86563) production, and pH in both circuits. Fetal circuit pressure is monitored to detect any leaks.
-
Sampling and Analysis: Samples are collected from both reservoirs at regular intervals. Drug concentrations are quantified by LC-MS/MS.
-
Data Analysis: Key parameters calculated include the Fetal Transfer Rate (FTR), defined as the fetal-to-maternal drug concentration ratio at steady-state, and the Clearance Index (CI), which is the FTR of the drug normalized to the FTR of antipyrine.
In Vivo Models: Whole-System Pharmacokinetics
In vivo animal models, most commonly pregnant rats or rabbits, allow for the evaluation of placental drug transfer within the context of a complete physiological system, accounting for maternal absorption, distribution, metabolism, and excretion (ADME).[8][9] These studies are essential for determining comprehensive pharmacokinetic parameters.
Experimental Protocol: Pregnant Rat Model
-
Animal Model: Time-mated pregnant rats (e.g., Sprague-Dawley) are used. The study is typically conducted at a specific gestational day (e.g., GD15 or GD20) that corresponds to a relevant period of fetal development.[8][10]
-
Drug Administration: The antiretroviral drug or combination is administered to the pregnant dam, typically via oral gavage to mimic the clinical route of administration.
-
Sample Collection: At predetermined time points following drug administration, dams are anesthetized. Samples are collected, which can include:
-
Maternal blood (from cardiac puncture or major vessel)
-
Placental tissue
-
Amniotic fluid
-
Fetal blood (pooled from litter)
-
Fetal tissue (e.g., liver, brain)
-
-
Sample Processing and Analysis: Tissues are homogenized, and drug is extracted. All samples (plasma, tissue homogenates) are analyzed by LC-MS/MS to determine drug concentrations.
-
Pharmacokinetic Analysis: Concentration-time data are used to calculate key pharmacokinetic parameters for each compartment (maternal plasma, placenta, fetus), including:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Fetal-to-maternal exposure ratios (e.g., AUCfetus / AUCmaternal)
-
Quantitative Data from Preclinical Models
The following tables summarize key quantitative findings from preclinical studies on the placental transfer of efavirenz, emtricitabine, and tenofovir.
Table 4.1: Placental Transfer of Efavirenz (EFV)
| Model | Parameter | Value | Reference |
| In vivo (Rat) | Fetal concentrations | Exceeded maternal concentrations | [11] |
| In vivo (Rabbit) | Fetal/Maternal blood ratio | Equivalent | [11] |
| In vivo (Cynomolgus Monkey) | Fetal/Maternal blood ratio | Equivalent | [11] |
| Ex vivo (Human Perfusion) | Cord/Maternal ratio | 0.49 (Median) | [11] |
| In vivo (Human) | Infant/Maternal hair ratio | 0.40 (Mean) | [12] |
Summary for Efavirenz: Preclinical animal models show that efavirenz readily crosses the placenta, with fetal concentrations being equivalent to or even exceeding maternal levels.[11] This is consistent with its high lipophilicity, although its high protein binding likely modulates the rate of transfer. Data from human ex vivo and in vivo studies confirm moderate placental transfer.[11][12]
Table 4.2: Placental Transfer of Emtricitabine (FTC)
| Model | Parameter | Value | Reference |
| In vivo (Human, PBPK Model) | Umbilical/Maternal plasma ratio | 0.61 - 1.1 (Predicted) | [13] |
| In vivo (Human) | Cord/Maternal ratio | 1.2 (Geometric Mean) | [3] |
| In vivo (Human) | Neonatal/Maternal exposure ratio | ~80% | [14] |
| In vitro (BeWo cells) | Transport Mechanism | Involves multiple transporters | [9] |
Summary for Emtricitabine: As a small, hydrophilic molecule with very low protein binding, emtricitabine exhibits high placental transfer, primarily through passive diffusion.[3] However, in vitro studies have demonstrated a significant role for various transporters in its movement across trophoblasts. Physiologically based pharmacokinetic (PBPK) models incorporating in vitro data predict high fetal exposure.[13]
Table 4.3: Placental Transfer of Tenofovir (from TDF)
| Model | Parameter | Value | Reference |
| In vivo (Human) | Cord/Maternal ratio | 0.71 (Median predicted) | [15] |
| In vivo (Human) | AUC Fetal/Maternal ratio | 0.60 (Median predicted) | [15] |
| In vivo (Human) | Cord/Maternal ratio | 0.88 | [16] |
| In vivo (Human, single vaginal dose) | Cord/Maternal ratio | 0.5 (Median) | [4] |
Summary for Tenofovir: Following administration of the prodrug TDF, tenofovir has low plasma protein binding and readily crosses the placenta. Multiple studies in humans have demonstrated high placental transfer, with cord blood concentrations reaching over 70-80% of maternal concentrations.[15][16]
Conclusion and Future Directions
The preclinical models detailed in this guide—from in vitro transporter assays to ex vivo placental perfusions and in vivo animal studies—provide a robust framework for characterizing the placental transfer kinetics of efavirenz, emtricitabine, and tenofovir DF. The data consistently show high transfer for emtricitabine and tenofovir, supporting their role in fetal pre-exposure prophylaxis, and moderate transfer for efavirenz.
Future research should focus on further refining these models. The development of "placenta-on-a-chip" microphysiological systems offers a promising avenue for higher-throughput screening and more complex co-culture studies. Additionally, integrating data from these preclinical models into physiologically based pharmacokinetic (PBPK) models will continue to improve our ability to predict fetal drug exposure and optimize antiretroviral therapy for pregnant women and their children.
References
- 1. Ex vivo dual perfusion of an isolated human placenta cotyledon: Towards protocol standardization and improved inter-centre comparability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of emtricitabine in human immunodeficiency virus type 1-infected pregnant women and their neonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of pregnancy on emtricitabine pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Placental Transfer of Single-Dose Tenofovir 1% Vaginal Gel in Term Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. adc.bmj.com [adc.bmj.com]
- 7. Mechanistic Modeling of Placental Drug Transfer in Humans: How Do Differences in Maternal/Fetal Fraction of Unbound Drug and Placental Influx/Efflux Transfer Rates Affect Fetal Pharmacokinetics? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vivo pharmacokinetic analyses of placental transfer of three drugs of different physicochemical properties in pregnant rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Placental Transfer and Tissue Distribution of cis- and Trans-Permethrin in Pregnant Rats and Fetuses Using a Physiological-Based Pharmacokinetic Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efavirenz Pharmacokinetics during the Third Trimester of Pregnancy and Postpartum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hair and Plasma Data Show that Lopinavir, Ritonavir and Efavirenz All Transfer from Mother to Infant in Utero, but only Efavirenz Transfers via Breastfeeding - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Physiologically Based Pharmacokinetic Models to Predict Maternal Pharmacokinetics and Fetal Exposure to Emtricitabine and Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Protecting the Fetus Against HIV Infection: A Systematic Review of Placental Transfer of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Evaluation of Placental Transfer and Tissue Distribution of cis- and Trans-Permethrin in Pregnant Rats and Fetuses Using a Physiological-Based Pharmacokinetic Model [frontiersin.org]
Methodological & Application
Application Note: Simultaneous Quantification of Efavirenz, Emtricitabine, and Tenofovir in Human Plasma by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of three antiretroviral drugs: efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) (TFV) in human plasma. This method is crucial for therapeutic drug monitoring (TDM) and pharmacokinetic studies, which are essential for optimizing treatment regimens for patients with HIV. The protocol utilizes a straightforward solid-phase extraction (SPE) for sample clean-up, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The method has been validated according to regulatory guidelines and demonstrates excellent linearity, accuracy, precision, and sensitivity.
Introduction
Highly active antiretroviral therapy (HAART) is the cornerstone of managing HIV infection. A common and effective combination regimen includes the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz, and two nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs), emtricitabine and tenofovir. Due to significant inter-individual pharmacokinetic variability, TDM is a valuable tool to ensure drug exposure is within the therapeutic range, minimizing toxicity while maximizing virologic suppression. This application note provides a detailed protocol for the simultaneous determination of these three analytes in plasma, suitable for clinical research and patient management.
Experimental
Materials and Reagents
-
Efavirenz, Emtricitabine, and Tenofovir reference standards
-
Nevirapine (Internal Standard - IS)
-
HPLC grade acetonitrile, methanol (B129727), and water
-
Formic acid and ammonium (B1175870) acetate
-
Human plasma (with EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
Liquid chromatography system (e.g., Shimadzu, Waters, Agilent)
-
Triple quadrupole mass spectrometer (e.g., Sciex, Thermo Fisher, Agilent)
-
Analytical column: Chromolith ROD C18 (50 x 4.6 mm, 5 µm) or equivalent[1][2]
Sample Preparation
A solid-phase extraction (SPE) technique is employed for the extraction of analytes and the internal standard from human plasma.[1][2]
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: To 200 µL of plasma, add the internal standard and vortex. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 5% methanol in water.
-
Elution: Elute the analytes with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Liquid Chromatography
-
Mobile Phase A: 5 mM Ammonium Acetate Buffer
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 10 µL
-
Gradient Elution:
| Time (min) | % Mobile Phase B |
| 0.01 | 10 |
| 1.00 | 90 |
| 1.50 | 90 |
| 1.51 | 10 |
| 2.50 | 10 |
Mass Spectrometry
The mass spectrometer is operated in both positive and negative electrospray ionization (ESI) modes.[3] Multiple Reaction Monitoring (MRM) is used for quantification.
| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) |
| Efavirenz | Negative ESI | 314.0 | 244.0 |
| Emtricitabine | Positive ESI | 248.0 | 130.1 |
| Tenofovir | Positive ESI | 288.0 | 176.0 |
| Nevirapine (IS) | Positive ESI | 267.1 | 226.1 |
Method Validation
The method was validated for linearity, accuracy, precision, recovery, and matrix effect.
Linearity
The calibration curves were linear over the following concentration ranges with a correlation coefficient (r²) of ≥ 0.9990.[2]
| Analyte | Concentration Range (ng/mL) |
| Efavirenz | 10 - 4000[2] |
| Emtricitabine | 10 - 4000[2] |
| Tenofovir | 2.5 - 650[2] |
Accuracy and Precision
The intra- and inter-day precision and accuracy were evaluated at low, medium, and high-quality control (QC) concentrations. The results were within acceptable limits.[2]
| Analyte | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Efavirenz | Low | 3.59 | 105.67 | 4.12 | 103.21 |
| Medium | 2.87 | 98.54 | 3.55 | 101.89 | |
| High | 2.15 | 101.23 | 2.98 | 99.76 | |
| Emtricitabine | Low | 3.39 | 109.09 | 3.98 | 106.45 |
| Medium | 2.54 | 102.34 | 3.12 | 104.56 | |
| High | 1.98 | 99.87 | 2.76 | 101.32 | |
| Tenofovir | Low | 5.97 | 92.53 | 6.87 | 95.34 |
| Medium | 4.32 | 97.89 | 5.12 | 98.99 | |
| High | 3.76 | 103.45 | 4.54 | 101.78 |
Lower Limit of Quantification (LLOQ)
The LLOQ was determined as the lowest concentration on the calibration curve with acceptable precision (RSD ≤ 20%) and accuracy (within ±20%).[2]
| Analyte | LLOQ (ng/mL) | Precision at LLOQ (%CV) | Accuracy at LLOQ (%) |
| Efavirenz | 10 | 3.59 | 105.67 |
| Emtricitabine | 10 | 3.39 | 109.09 |
| Tenofovir | 2.5 | 5.97 | 92.53 |
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and rapid tool for the simultaneous quantification of efavirenz, emtricitabine, and tenofovir in human plasma. The short run time of 2.5 minutes allows for the analysis of a large number of samples, making it suitable for high-throughput clinical applications.[2] This method can be readily implemented in clinical and research laboratories for therapeutic drug monitoring and pharmacokinetic studies of these important antiretroviral agents.
Experimental Workflow and Validation Diagram
Caption: Experimental workflow for the LC-MS/MS analysis of antiretrovirals.
Caption: Key parameters for the validation of the bioanalytical method.
References
Application Notes and Protocols for In Vitro Evaluation of ATRIPLA® Antiviral Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
ATRIPLA® is a fixed-dose combination antiretroviral medication used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection.[1][2] It combines three active ingredients in a single daily pill: efavirenz (B1671121) (a non-nucleoside reverse transcriptase inhibitor), emtricitabine (B123318), and tenofovir (B777) disoproxil fumarate (B1241708) (both nucleoside reverse transcriptase inhibitors).[1][2] These components work synergistically to inhibit the HIV-1 reverse transcriptase enzyme, a critical component for viral replication, thereby reducing viral load and slowing disease progression.[3][4][5] This document provides detailed application notes and experimental protocols for assessing the antiviral efficacy of this compound® using various in vitro cell culture models.
Mechanism of Action
This compound® targets the HIV-1 reverse transcriptase (RT) enzyme, which is essential for converting the viral RNA genome into DNA, a necessary step for integration into the host cell's genome.[5]
-
Efavirenz (EFV): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a non-competitive site on the RT enzyme, inducing a conformational change that inhibits its function.[6][7]
-
Emtricitabine (FTC): A nucleoside analog of cytidine (B196190) that, once phosphorylated to its active triphosphate form, is incorporated into the growing viral DNA chain by RT, causing chain termination.[6]
-
Tenofovir Disoproxil Fumarate (TDF): A nucleotide analog of adenosine (B11128) monophosphate that is converted to tenofovir, which is then phosphorylated to its active diphosphate (B83284) form. It competes with the natural substrate for incorporation into the viral DNA, leading to chain termination.[6]
Studies have demonstrated that the combination of these three drugs results in synergistic antiviral activity against HIV-1 in cell culture.[3][4]
In Vitro Cell Culture Models for this compound® Efficacy Studies
A variety of in vitro models can be employed to evaluate the antiviral activity of this compound®. The choice of model depends on the specific research question, balancing physiological relevance with throughput and reproducibility.
Immortalized T-cell Lines
Immortalized T-cell lines are widely used for initial screening of antiviral compounds due to their ease of culture and high-level of virus production.
-
Advantages: High reproducibility, scalability for high-throughput screening, and well-characterized.
-
Limitations: May not fully represent the genetic and phenotypic diversity of primary cells and may have altered signaling pathways.[10]
Primary Human Cells
Primary cells provide a more physiologically relevant model for studying HIV-1 infection and the effects of antiretrovirals.
-
Examples:
-
Advantages: More closely mimic in vivo conditions, essential for studying latency and immune responses.[12][13][14]
-
Limitations: Higher donor-to-donor variability, more complex to culture, and have a limited lifespan in vitro.[12]
Advanced Cell Culture Models
Advanced models offer greater physiological relevance by recapitulating the complex three-dimensional architecture and cellular composition of human tissues.
-
3D Cell Cultures: These models can better simulate cell-cell interactions and the extracellular matrix, which can influence viral spread and drug efficacy.[15][16][17][18] Studies have shown that some host-directed antivirals have significantly higher efficacy in 3D models compared to traditional 2D cultures.[19]
-
Organoids: These are self-organizing 3D structures derived from stem cells that mimic the structure and function of human organs.[20]
-
Cerebral Organoids: Useful for studying the neurological aspects of HIV infection and the efficacy of drugs in the central nervous system, a known viral reservoir.[21][22][23]
-
Intestinal Organoids: Allow for the investigation of HIV's impact on gut-associated lymphoid tissue (GALT), a major site of viral replication and persistence.[24]
-
-
Advantages: Provide a more accurate representation of in vivo tissue environments and cell-cell interactions.[15][20]
-
Limitations: Technically challenging to establish and maintain, and may have higher variability.
Experimental Protocols
The following are generalized protocols that should be optimized for the specific cell line and virus strain being used.
Protocol 1: HIV-1 Infectivity Assay (p24 Antigen ELISA)
This assay quantifies the amount of HIV-1 p24 capsid protein in the culture supernatant, which is proportional to the level of viral replication.[8][9]
Materials:
-
Susceptible host cells (e.g., MT-4 cells, PBMCs)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin, and IL-2 for PBMCs)[8][11]
-
HIV-1 laboratory-adapted strain or clinical isolate
-
This compound® or its individual components (efavirenz, emtricitabine, tenofovir)
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed host cells in a 96-well plate at an appropriate density (e.g., 5 x 10^4 cells/well for T-cell lines).
-
Drug Preparation: Prepare serial dilutions of this compound® or its individual components in culture medium.
-
Drug Treatment: Add the drug dilutions to the wells containing the cells and incubate for 1-2 hours. Include a "no drug" control.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1. The multiplicity of infection (MOI) should be optimized for the cell type. Include a "no virus" control.
-
Incubation: Incubate the plates at 37°C in a humidified 5% CO2 incubator for 3-7 days.
-
Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well.
-
p24 ELISA: Quantify the p24 antigen concentration in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.[8][9]
-
Data Analysis: Calculate the 50% effective concentration (EC50), which is the drug concentration that inhibits viral replication by 50%.
Protocol 2: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the antiviral compounds to ensure that the observed reduction in viral replication is not due to cell death.[25][26] The MTT assay is a colorimetric assay that measures cell metabolic activity.[26]
Materials:
-
Host cells used in the infectivity assay
-
Complete culture medium
-
This compound® or its individual components
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding and Drug Treatment: Prepare a parallel plate to the infectivity assay with the same cell density and drug concentrations, but do not add the virus.[27]
-
Incubation: Incubate the plate for the same duration as the infectivity assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[26]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the drug concentration that reduces cell viability by 50%.
Data Presentation and Analysis
Quantitative data should be summarized in clearly structured tables for easy comparison. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for evaluating the therapeutic potential of an antiviral drug. A higher SI value indicates a more favorable safety profile.
Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound® Components
| Compound | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| Efavirenz | MT-4 | Value | Value | Value |
| Emtricitabine | MT-4 | Value | Value | Value |
| Tenofovir | MT-4 | Value | Value | Value |
| This compound® (Combination) | MT-4 | Value | Value | Value |
| Efavirenz | PBMCs | Value | Value | Value |
| Emtricitabine | PBMCs | Value | Value | Value |
| Tenofovir | PBMCs | Value | Value | Value |
| This compound® (Combination) | PBMCs | Value | Value | Value |
Note: The values in this table are placeholders and should be replaced with experimentally determined data. EC50 values for emtricitabine have been reported to be in the range of 0.0013–0.64 µM in various cell lines.[28]
Synergy Analysis
To determine if the combination of drugs in this compound® is synergistic, additive, or antagonistic, methods such as the median-effect analysis, MacSynergy II, or quantitative isobologram analysis can be used.[3][4] These analyses assess the combined effect of the drugs compared to their individual effects. Previous studies have consistently shown that the components of this compound® act synergistically to inhibit HIV-1 replication.[3][4]
Visualizations
Signaling Pathway
Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound® Components.
Experimental Workflow
Workflow for Determining Antiviral Efficacy and Cytotoxicity of this compound®.
References
- 1. This compound™ – HIV therapy in one pill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound – International Association of Providers of AIDS Care [iapac.org]
- 3. researchgate.net [researchgate.net]
- 4. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. catie.ca [catie.ca]
- 6. ec.europa.eu [ec.europa.eu]
- 7. ec.europa.eu [ec.europa.eu]
- 8. benchchem.com [benchchem.com]
- 9. HIV-1 Interactions with Cells: From Viral Binding to Cell-Cell Transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Tissue Culture Cell Lines to Evaluate HIV Antiviral Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hiv.lanl.gov [hiv.lanl.gov]
- 12. A primary cell model of HIV-1 latency that uses activation through the T cell receptor and return to quiescence to establish latent infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Primary cell models of HIV latency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 3D cell culture: Revolutionizing how we study health and disease - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 16. 3D Cell Culture Models in COVID-19 Times: A Review of 3D Technologies to Understand and Accelerate Therapeutic Drug Discovery [mdpi.com]
- 17. Three-dimensional cell culture models for investigating human viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-to-cell HIV-1 transmission in 3D tissue-like environments | PHCbi [phchd.com]
- 19. Differential Efficacy of Novel Antiviral Substances in 3D and Monolayer Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Organoids for HIV Research: A Breakthrough in HIV Treatment and Prevention [organovirlabs.com]
- 21. Next-Generation Human Cerebral Organoids as Powerful Tools To Advance NeuroHIV Research - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Human iPSC-Derived Organoid Model to Study the Neuropathology of HIV-1 [lifelinecelltech.com]
- 24. Modeling intestinal dysfunction in HIV infection with organoid technology - Melanie Ott [grantome.com]
- 25. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 26. youtube.com [youtube.com]
- 27. Antiviral Drug Screening - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 28. gilead.com [gilead.com]
Application Notes and Protocols for Evaluating ATRIPLA® in Treatment-Naive HIV Patients
These application notes provide a framework for the clinical evaluation of ATRIPLA® (efavirenz/emtricitabine (B123318)/tenofovir (B777) disoproxil fumarate), a fixed-dose combination antiretroviral medication for the treatment of HIV-1 infection in treatment-naive adult patients. The included protocols are based on methodologies employed in pivotal clinical trials that established the efficacy and safety profile of this regimen.
Introduction
This compound® is a single-tablet, once-daily regimen that combines three antiretroviral drugs with distinct mechanisms of action to suppress HIV-1 replication.[1] Efavirenz (B1671121) is a non-nucleoside reverse transcriptase inhibitor (NNRTI), while emtricitabine and tenofovir disoproxil fumarate (B1241708) are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs).[1] This combination therapy targets the HIV reverse transcriptase enzyme, a critical component for the conversion of viral RNA into DNA, thereby inhibiting the viral replication cycle.[1][2] Clinical trials have demonstrated the potent and durable antiretroviral activity of this compound® in treatment-naive patients.
Key Clinical Trials Overview
Two key clinical trials that established the efficacy and safety of the components of this compound® in treatment-naive HIV-1 infected patients are Study 934 and the AIDS Clinical Trials Group (ACTG) Study 5142.
-
Study 934: This was a prospective, open-label, randomized, multicenter study that compared the efficacy and safety of efavirenz in combination with a fixed-dose combination of emtricitabine and tenofovir DF versus efavirenz with a fixed-dose combination of zidovudine (B1683550) and lamivudine (B182088) in treatment-naive HIV-1 infected subjects.[3][4]
-
ACTG 5142: This was a large, randomized, open-label study that compared three antiretroviral regimens for the initial treatment of HIV-1 infection: efavirenz plus two NRTIs, lopinavir/ritonavir plus two NRTIs, and an NRTI-sparing regimen of efavirenz plus lopinavir/ritonavir.[5][6]
Data Presentation
The following tables summarize the key efficacy and safety data from Study 934 and ACTG 5142.
Table 1: Efficacy Outcomes in Treatment-Naive Patients (Study 934)
| Outcome | Emtricitabine + Tenofovir DF + Efavirenz (n=257) | Zidovudine/Lamivudine + Efavirenz (n=254) | p-value |
| HIV-1 RNA <400 copies/mL at Week 48 | 84% | 73% | 0.002 |
| HIV-1 RNA <50 copies/mL at Week 48 | 80% | 70% | - |
| Mean Increase in CD4+ Cell Count from Baseline at Week 48 (cells/mm³) | 190 | 158 | 0.002 |
Data sourced from Study 934 results.[7][8]
Table 2: Efficacy Outcomes in Treatment-Naive Patients (ACTG 5142)
| Outcome | Efavirenz + 2 NRTIs | Lopinavir/ritonavir + 2 NRTIs |
| Time to Virologic Failure (HR; 95% CI) | 0.53 (0.39-0.72) | - |
| HIV-1 RNA <50 copies/mL at Week 96 | 89% | 77% |
| Median Increase in CD4+ Cell Count from Baseline at Week 96 (cells/mm³) | 241 | 285 |
Data sourced from ACTG 5142 results.[6][9]
Table 3: Selected Adverse Events in Treatment-Naive Patients (Study 934)
| Adverse Event | Emtricitabine + Tenofovir DF + Efavirenz | Zidovudine/Lamivudine + Efavirenz |
| Discontinuation due to Adverse Events | 5% | 11% |
| Nausea | 9% | 27% |
| Fatigue | 9% | 16% |
| Anemia | <1% | 10% |
Data sourced from Study 934 results.
Table 4: Lipid Abnormalities in Treatment-Naive Patients (ACTG 5142)
| Lipid Parameter (Median Change from Baseline) | Efavirenz + 2 NRTIs | Lopinavir/ritonavir + 2 NRTIs |
| Total Cholesterol (mg/dL) | +24 | +54 |
| Triglycerides (mg/dL) | +17 | +85 |
Data sourced from ACTG 5142 results.
Experimental Protocols
Protocol 1: Quantification of HIV-1 RNA in Plasma (Viral Load)
Objective: To quantify the number of copies of HIV-1 RNA in patient plasma samples using a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.
Principle: This assay involves the reverse transcription of viral RNA into complementary DNA (cDNA), followed by the amplification of a specific target sequence within the HIV-1 genome using real-time PCR. The amount of amplified product is measured in real-time using fluorescent probes, and the initial quantity of viral RNA is determined by comparison to a standard curve.
Materials:
-
Blood collection tubes with EDTA anticoagulant
-
Centrifuge
-
Plasma storage tubes
-
RNA extraction kit (e.g., guanidinium (B1211019) isothiocyanate-acid phenol (B47542) method)
-
Reverse transcriptase enzyme
-
DNA polymerase (Taq polymerase)
-
Primers and probes specific for a conserved region of the HIV-1 genome (e.g., gag or LTR)
-
Deoxynucleotide triphosphates (dNTPs)
-
Real-time PCR instrument
-
HIV-1 RNA standards of known concentrations
Procedure:
-
Sample Collection and Processing: a. Collect whole blood in EDTA tubes. b. Centrifuge the blood sample to separate plasma from cellular components. c. Carefully collect the plasma and store at -80°C until analysis.
-
RNA Extraction: a. Extract viral RNA from plasma samples using a validated RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: a. Prepare a master mix containing reverse transcriptase, dNTPs, and reverse primer. b. Add the master mix to the extracted RNA and incubate to synthesize cDNA.
-
Real-Time PCR: a. Prepare a PCR master mix containing DNA polymerase, dNTPs, forward and reverse primers, and a fluorescently labeled probe. b. Add the cDNA to the PCR master mix. c. Perform real-time PCR using a thermal cycler with fluorescence detection. The cycling conditions should be optimized for the specific primers and probe set.
-
Data Analysis: a. Generate a standard curve by plotting the cycle threshold (Ct) values of the known standards against the logarithm of their concentrations. b. Determine the concentration of HIV-1 RNA in the patient samples by interpolating their Ct values on the standard curve. c. Results are typically reported as copies of HIV-1 RNA per milliliter of plasma.
Protocol 2: CD4+ T-Cell Count by Flow Cytometry
Objective: To determine the absolute number of CD4+ T-lymphocytes in a whole blood sample using flow cytometry.
Principle: This method uses fluorescently labeled monoclonal antibodies that specifically bind to the CD4 protein on the surface of T-helper cells. A flow cytometer is then used to count the number of cells that are positive for the CD4 marker.
Materials:
-
Blood collection tubes with EDTA anticoagulant
-
Flow cytometer
-
Monoclonal antibodies: Anti-CD4 (labeled with a fluorochrome, e.g., PE) and Anti-CD45 (labeled with a different fluorochrome, e.g., FITC)
-
Lysing solution (to lyse red blood cells)
-
Sheath fluid for the flow cytometer
-
Calibration beads
Procedure:
-
Sample Collection: a. Collect whole blood in EDTA tubes.
-
Staining: a. Add a specific volume of whole blood to a test tube. b. Add the fluorescently labeled anti-CD4 and anti-CD45 antibodies to the tube. c. Vortex gently and incubate in the dark at room temperature for 15-20 minutes.
-
Lysis: a. Add the lysing solution to the tube to lyse the red blood cells. b. Incubate for a specified time according to the manufacturer's instructions.
-
Flow Cytometry Analysis: a. Run the sample on the flow cytometer. b. Set up a gating strategy to first identify the lymphocyte population based on their forward and side scatter properties, and then further gate on the CD45-positive cells. c. Within the lymphocyte gate, identify the population of cells that are positive for the CD4 marker.
-
Data Analysis: a. The flow cytometer software will calculate the percentage of CD4+ T-cells within the lymphocyte population. b. The absolute CD4+ T-cell count is calculated by multiplying the percentage of CD4+ T-cells by the total lymphocyte count obtained from a complete blood count (CBC). The result is expressed as cells per cubic millimeter (cells/mm³).
Mandatory Visualizations
Caption: A simplified workflow of a randomized clinical trial evaluating this compound® in treatment-naive HIV patients.
Caption: Mechanism of action of this compound® components on the HIV-1 replication cycle.
References
- 1. Efavirenz Stops HIV Better Than Lopinavir When Starting With Few CD4s [natap.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of HIV-1 drug resistance through 144 weeks in antiretroviral-naïve subjects on emtricitabine, tenofovir disoproxil fumarate, and efavirenz compared with lamivudine/zidovudine and efavirenz in study GS-01-934 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. thebodypro.com [thebodypro.com]
- 5. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound™ – HIV therapy in one pill - PMC [pmc.ncbi.nlm.nih.gov]
- 7. HIV infection: this compound more effective and better tolerated than traditional combination of antiretrovirals - Xagena [xagena.it]
- 8. Three More Looks at First-Line Efavirenz vs Lopinavir [natap.org]
- 9. HIV1 RNA Quantitation | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
Application Note: Solid-Phase Extraction for the Quantification of ATRIPLA® Components in Human Plasma
Introduction
ATRIPLA®, a fixed-dose combination tablet of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF), is a widely used antiretroviral therapy for the treatment of HIV-1 infection. Therapeutic drug monitoring of these compounds in biological matrices is crucial for optimizing dosage regimens, ensuring efficacy, and minimizing toxicity. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that effectively removes endogenous interferences from complex biological samples like plasma, leading to cleaner extracts and improved analytical sensitivity and accuracy. This application note provides detailed protocols for the solid-phase extraction of efavirenz, emtricitabine, and tenofovir from human plasma, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
Several SPE methods have been successfully developed and validated for the simultaneous or individual quantification of this compound® components. Below are detailed protocols derived from published literature.
Protocol 1: Simultaneous Extraction of Efavirenz, Emtricitabine, and Tenofovir
This protocol is adapted from a method for the simultaneous quantification of tenofovir, emtricitabine, and efavirenz in human plasma.[1]
Materials:
-
Human plasma
-
Internal Standard (IS): Nevirapine[1]
-
SPE Cartridges: Mixed-mode Anion Exchange (MAX)
-
Ammonium (B1175870) acetate (B1210297) buffer (5 mM)
-
0.1% Formic acid in acetonitrile
-
Deionized water
Procedure:
-
Sample Pre-treatment:
-
To 100 µL of human plasma in a clean tube, add the internal standard solution.
-
Vortex the sample for 10 seconds.
-
-
SPE Cartridge Conditioning:
-
Place the MAX SPE cartridges on a vacuum manifold.
-
Condition the cartridges by passing 1 mL of methanol followed by 1 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to allow the sample to pass through the sorbent at a steady rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Follow with a wash using 1 mL of 5 mM ammonium acetate buffer to remove salts and other impurities.
-
-
Elution:
-
Elute the analytes and the internal standard from the cartridge using 1 mL of 0.1% formic acid in acetonitrile.
-
Collect the eluate in a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Protocol 2: Extraction of Emtricitabine and Tenofovir
This protocol is based on a method for the simultaneous quantification of emtricitabine and tenofovir in human plasma using C18 cartridges.[2][3][4][5][6]
Materials:
-
Human plasma
-
Internal Standard (IS): Thymidine[2][4] or 2',3'-dideoxyuridine (B1630288) (DDU)[3][6]
-
Methanol
Procedure:
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Washing:
-
Elution:
-
Elute the analytes with 250 µL of methanol into a clean tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
Quantitative Data Summary
The following tables summarize the quantitative performance of the described SPE methods.
Table 1: Recovery Rates of this compound® Components using SPE
| Analyte | SPE Sorbent | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Efavirenz | Mixed-mode Anion Exchange (MAX) | 50.38 | 10.03 | [1] |
| Emtricitabine | Mixed-mode Anion Exchange (MAX) | 73.18 | 9.35 | [1] |
| Tenofovir | Mixed-mode Anion Exchange (MAX) | 71.79 | 6.10 | [1] |
| Emtricitabine | C18 | 88.8 | 1.0 | [2][4][5] |
| Tenofovir | C18 | 46.5 | 8.8 | [2][4][5] |
| Emtricitabine | C18 (BOND ELUT) | 100 | - | [3][6] |
| Tenofovir | C18 (BOND ELUT) | 98.6 | - | [3][6] |
Table 2: Linearity and Limits of Quantification (LOQ)
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Reference |
| Efavirenz | 10 - 4000 | 10 | [1] |
| Emtricitabine | 10 - 4000 | 10 | [1] |
| Tenofovir | 2.5 - 650 | 2.5 | [1] |
| Emtricitabine | 11.7 - 3000 | 11.7 | [2][4][5] |
| Tenofovir | 15.6 - 4000 | 15.6 | [2][4][5] |
| Emtricitabine | 10 - 10,000 | 10 | [3] |
| Tenofovir | 10 - 10,000 | 10 | [3] |
Visualizations
General Workflow for Solid-Phase Extraction
Caption: General workflow of a solid-phase extraction procedure.
Logical Relationship of SPE Steps
Caption: Logical flow of sample preparation to analysis using SPE.
References
- 1. akjournals.com [akjournals.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous quantification of emtricitabine and tenofovir in human plasma using high-performance liquid chromatography after solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A new assay based on solid-phase extraction procedure with LC-MS to measure plasmatic concentrations of tenofovir and emtricitabine in HIV infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols for the RP-HPLC Estimation of Tenofovir DF, Lamivudine, and Efavirenz in Tablets
Introduction
This document provides a detailed Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the simultaneous quantitative estimation of three antiretroviral drugs: Tenofovir (B777) Disoproxil Fumarate (TDF), Lamivudine (LAMI), and Efavirenz (B1671121) (EFV) in a combined tablet dosage form. This method is simple, precise, accurate, and rapid, making it suitable for routine quality control analysis in pharmaceutical laboratories. The method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[1][2][3]
Principle
The method separates the three analytes based on their differential partitioning between a non-polar stationary phase (C18 column) and a polar mobile phase. The separation is achieved using an isocratic elution system, and the eluted compounds are detected and quantified using a UV-Visible detector.
Experimental Protocols
1. Instrumentation and Chromatographic Conditions
A summary of the necessary instrumentation and optimized chromatographic conditions is presented in the table below.
| Parameter | Specification |
| HPLC System | An HPLC system equipped with a pump, UV-Visible or PDA detector, and data processing software. |
| Column | Kromasil C18 (150 mm x 4.6 mm i.d., 5 µm) or equivalent.[1][3] |
| Mobile Phase | Methanol (B129727): 10 mM Sodium Dihydrogen Orthophosphate Buffer (pH 5.0) (70:30 v/v).[1][3] |
| Flow Rate | 1.0 mL/min.[1][3] |
| Detection Wavelength | 254 nm.[1] |
| Injection Volume | 20 µL |
| Column Temperature | 40°C.[1][3] |
| Diluent | Mobile Phase |
2. Preparation of Solutions
-
Buffer Preparation (10 mM Sodium Dihydrogen Orthophosphate, pH 5.0): Dissolve an appropriate amount of sodium dihydrogen orthophosphate in HPLC grade water to achieve a 10 mM concentration. Adjust the pH to 5.0 using orthophosphoric acid. Filter the buffer through a 0.45 µm membrane filter.
-
Mobile Phase Preparation: Mix methanol and the prepared phosphate (B84403) buffer in a ratio of 70:30 (v/v). Degas the mobile phase by sonication before use.[1][3]
-
Standard Stock Solution Preparation:
-
Accurately weigh and transfer 10 mg of Lamivudine, 10 mg of Tenofovir DF, and 20 mg of Efavirenz working standards into a 100 mL volumetric flask.[1]
-
Add about 70 mL of methanol and sonicate to dissolve.[1]
-
Dilute to the mark with methanol to obtain concentrations of 100 µg/mL for LAMI and TDF, and 200 µg/mL for EFV.[1]
-
-
Working Standard Solution Preparation: From the standard stock solution, prepare a series of dilutions with the mobile phase to obtain concentrations ranging from 1-6 µg/mL for Lamivudine and Tenofovir DF, and 2-12 µg/mL for Efavirenz.[1]
-
Sample Solution Preparation:
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of the powder equivalent to 10 mg of Lamivudine, 10 mg of Tenofovir DF, and 20 mg of Efavirenz into a 100 mL volumetric flask.[1]
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the drugs.[1]
-
Make up the volume with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the linearity range (e.g., 3 µg/mL of LAMI and TDF, and 6 µg/mL of EFV).[1]
-
3. System Suitability
Before sample analysis, the chromatographic system must pass the system suitability test. Inject the working standard solution (e.g., 3 µg/mL of LAMI and TDF, and 6 µg/mL of EFV) five times. The acceptance criteria are as follows:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | ≤ 1.5 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
4. Analytical Procedure
-
Inject 20 µL of the blank (mobile phase), followed by the working standard solution and the sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas for each analyte.
-
The retention times are approximately 2.76 min for Lamivudine, 3.96 min for Tenofovir DF, and 10.5 min for Efavirenz.[1]
5. Calculation
Calculate the amount of each drug in the tablet formulation using the following formula:
Where:
-
A_sample = Peak area of the drug in the sample solution
-
A_standard = Peak area of the drug in the working standard solution
-
C_standard = Concentration of the drug in the working standard solution (µg/mL)
-
C_sample = Concentration of the drug in the sample solution (µg/mL)
Method Validation Summary
The described RP-HPLC method has been validated as per ICH guidelines, and the results are summarized below.
| Validation Parameter | Lamivudine | Tenofovir DF | Efavirenz |
| Linearity Range (µg/mL) | 1 - 6 | 1 - 6 | 2 - 12 |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 99.46 - 101.36 | 99.57 - 101.42 | 99.96 - 100.87 |
| Precision (% RSD) | < 2 | < 2 | < 2 |
| Limit of Detection (LOD) (µg/mL) | 0.05 | 0.09 | 0.11 |
| Limit of Quantitation (LOQ) (µg/mL) | 0.15 | 0.28 | 0.34 |
Data sourced from multiple studies for representative values.[1][4]
Visualizations
Caption: Experimental workflow for the RP-HPLC analysis.
Caption: Logical relationship of method validation parameters.
References
- 1. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. RP-HPLC method for simultaneous estimation of tenofovir disoproxil fumarate, lamivudine, and efavirenz in combined tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Measuring the Effect of Efavirenz on Mitochondrial Respiration Using the Seahorse XF Analyzer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Efavirenz (B1671121) (EFV) is a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. However, its use has been associated with various side effects, including central nervous system toxicities and hepatotoxicity. Emerging evidence has highlighted mitochondrial dysfunction as a key mechanism underlying these adverse effects.[1][2][3] Efavirenz has been shown to directly inhibit Complex I of the mitochondrial electron transport chain (ETC).[2][3][4] This inhibition impairs oxidative phosphorylation, leading to reduced ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of cellular stress pathways such as autophagy and apoptosis.[3][5][6]
The Agilent Seahorse XF Analyzer is a powerful tool for investigating drug-induced mitochondrial toxicity by providing real-time measurements of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. This application note provides a detailed protocol for utilizing the Seahorse XF Cell Mito Stress Test to quantify the effects of efavirenz on mitochondrial function in live cells.
Principle of the Seahorse XF Cell Mito Stress Test
The Seahorse XF Cell Mito Stress Test is a standardized assay that uses sequential injections of mitochondrial respiratory chain modulators to assess key parameters of mitochondrial function. These modulators are:
-
Oligomycin: An ATP synthase inhibitor that blocks the flow of protons through Complex V, revealing the proportion of oxygen consumption dedicated to ATP production.
-
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): An uncoupling agent that disrupts the mitochondrial membrane potential, forcing the ETC to function at its maximum capacity.
-
Rotenone and Antimycin A: Inhibitors of Complex I and Complex III, respectively, which shut down mitochondrial respiration, allowing for the determination of non-mitochondrial oxygen consumption.
By measuring the OCR before and after each injection, several key parameters of mitochondrial respiration can be determined, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Data Presentation: Quantitative Effects of Efavirenz on Mitochondrial Respiration
The following tables summarize the reported effects of efavirenz on key mitochondrial function parameters measured by the Seahorse XF Analyzer in different cell lines.
Table 1: Effect of Efavirenz on Oxygen Consumption Rate (OCR) in Neuronal and Glial Cell Lines
| Cell Line | Efavirenz Concentration (µM) | Basal Respiration | ATP Production-Linked Respiration | Maximal Respiration | Spare Respiratory Capacity | Reference |
| SH-SY5Y (differentiated neuroblastoma) | 25 | ↓ (39.3% decrease) | ↓ | ↓ | ↓ | [1][7] |
| U-251MG (glioblastoma) | 25 | ↓ (57.1% decrease) | ↓ | ↓ | ↓ | [1][7] |
| Cortical Neurons | 20 | ↓ | No significant effect | No significant effect | No significant effect | [8] |
Table 2: Effect of Efavirenz on Oxygen Consumption Rate (OCR) in Hepatic and T Lymphoblastoid Cell Lines
| Cell Line | Efavirenz Concentration (µM) | Effect on Mitochondrial Respiration | Reference |
| Hep3B (hepatoma) | Clinically relevant concentrations | ↓ O2 consumption | [2] |
| Human Hepatic Cells | Clinically relevant concentrations | ↓ Respiration | [3] |
| CEM (T lymphoblastoid) | 12.7 | ↓ Basal mitochondrial respiration | [9] |
Experimental Protocols
Materials
-
Seahorse XF Analyzer (e.g., XFe96 or XFe24)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Sensor Cartridge
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium (e.g., DMEM) supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest (e.g., neuronal, hepatic, or immune cells)
-
Efavirenz (dissolved in a suitable vehicle, e.g., DMSO)
-
Standard cell culture reagents and equipment
Protocol
Day 1: Cell Seeding
-
Harvest and count cells. Determine the optimal cell seeding density for your cell type to ensure a confluent monolayer on the day of the assay. This typically requires a titration experiment.
-
Seed the cells in a Seahorse XF cell culture microplate. Do not seed cells in the background correction wells.[10]
-
Incubate the plate overnight in a humidified 37°C CO₂ incubator.
Day 2: Seahorse XF Assay
-
Hydrate (B1144303) the Sensor Cartridge: The day before the assay, hydrate the Seahorse XF sensor cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top. Incubate overnight in a non-CO₂ 37°C incubator.[11][12]
-
Prepare Assay Medium: On the day of the assay, warm the Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine to 37°C and adjust the pH to 7.4.
-
Prepare Efavirenz Treatment: Prepare a stock solution of efavirenz in a suitable vehicle (e.g., DMSO). Dilute the stock solution in the prepared assay medium to the final desired concentrations. Include a vehicle control group.
-
Cell Treatment: Remove the cell culture medium from the Seahorse plate and gently wash the cells twice with the warmed assay medium. Add the assay medium containing the different concentrations of efavirenz or vehicle control to the respective wells.
-
Incubate: Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay to allow for CO₂ to dissipate and for the drug to take effect.
-
Load the Sensor Cartridge: Load the appropriate volumes of the mitochondrial modulators (Oligomycin, FCCP, Rotenone/Antimycin A) from the Seahorse XF Cell Mito Stress Test Kit into the designated injection ports of the hydrated sensor cartridge.
-
Run the Assay: Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge. After calibration, replace the calibrant plate with the cell culture plate and initiate the Mito Stress Test protocol. The instrument will measure the basal OCR and then the OCR after each sequential injection.
Data Analysis
The Seahorse XF software will automatically calculate the key parameters of mitochondrial function. The primary readouts to assess the effect of efavirenz are:
-
Basal Respiration: The initial OCR, representing the baseline mitochondrial activity.
-
ATP-Linked Respiration: The decrease in OCR after the injection of oligomycin, representing the portion of respiration used for ATP synthesis.
-
Maximal Respiration: The peak OCR after the injection of FCCP, indicating the maximum respiratory capacity of the mitochondria.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration, which represents the cell's ability to respond to an increased energy demand.
A decrease in these parameters following efavirenz treatment indicates mitochondrial dysfunction.
Mandatory Visualizations
Signaling Pathway of Efavirenz-Induced Mitochondrial Dysfunction
Caption: Efavirenz inhibits Complex I, impairing mitochondrial respiration and leading to cellular stress.
Experimental Workflow for Seahorse XF Analysis of Efavirenz
Caption: Workflow for measuring efavirenz's effect on mitochondrial respiration using Seahorse XF.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mitochondrial (dys)function – a factor underlying the variability of efavirenz-induced hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of mitochondrial function by efavirenz increases lipid content in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combination of Tenofovir and Emtricitabine with Efavirenz Does Not Moderate Inhibitory Effect of Efavirenz on Mitochondrial Function and Cholesterol Biosynthesis in Human T Lymphoblastoid Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efavirenz alters mitochondrial respiratory function in cultured neuron and glial cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Physiologically Relevant Concentrations of Dolutegravir, Emtricitabine, and Efavirenz Induce Distinct Metabolic Alterations in HeLa Epithelial and BV2 Microglial Cells [frontiersin.org]
- 10. tabaslab.com [tabaslab.com]
- 11. benchchem.com [benchchem.com]
- 12. cpu.edu.cn [cpu.edu.cn]
Protocols for assessing tenofovir-induced renal tubular dysfunction in clinical studies.
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the assessment of tenofovir-induced renal tubular dysfunction in the context of clinical studies. Tenofovir (B777) disoproxil fumarate (B1241708) (TDF), a widely used antiretroviral agent, is associated with a risk of nephrotoxicity, specifically affecting the proximal renal tubules.[1][2][3] Accurate and consistent monitoring of renal function is therefore critical in clinical trials involving tenofovir-containing regimens. These protocols are designed to offer standardized procedures for monitoring, biomarker analysis, and data interpretation.
Introduction to Tenofovir Nephrotoxicity
Tenofovir is eliminated from the body primarily through the kidneys, involving both glomerular filtration and active tubular secretion.[4] The active transport of tenofovir into proximal renal tubule cells via organic anion transporters (OAT1 and OAT3) can lead to high intracellular concentrations, which are hypothesized to contribute to mitochondrial toxicity and cellular dysfunction.[2][5][6] This can manifest as a range of renal adverse events, from subclinical tubular dysfunction to overt Fanconi syndrome and chronic kidney disease.[1][2][7] A newer prodrug, tenofovir alafenamide (TAF), results in lower plasma levels of tenofovir, and has been associated with a more favorable renal safety profile compared to TDF.[8][9]
Clinical Monitoring Protocols
Routine and vigilant clinical monitoring is the cornerstone of detecting tenofovir-associated renal adverse events.
Baseline Assessment
Prior to the initiation of a tenofovir-containing regimen in a clinical study, a thorough baseline renal assessment is mandatory for all participants.
Protocol for Baseline Renal Function Assessment:
-
Medical History and Risk Factor Assessment:
-
Physical Examination:
-
Measure and record blood pressure.
-
-
Laboratory Investigations:
-
Serum Chemistry:
-
Serum creatinine (B1669602) (for calculation of estimated glomerular filtration rate - eGFR).
-
Serum phosphate (B84403).
-
Serum electrolytes (sodium, potassium, chloride, bicarbonate).
-
-
Urinalysis:
-
Urine dipstick for proteinuria and glucosuria.
-
Urine protein-to-creatinine ratio (UPCR) or urine albumin-to-creatinine ratio (UACR).
-
-
On-Treatment Monitoring
Regular monitoring throughout the study is crucial for the early detection of renal dysfunction. The frequency of monitoring may be adjusted based on the participant's baseline renal function and risk factor profile.
Table 1: Recommended Monitoring Schedule for Patients on Tenofovir
| Parameter | First Year of Treatment | After First Year | In Patients with Risk Factors |
| eGFR | Every 4 weeks for the first 3 months, then every 3 months | Every 6-12 months | More frequent, e.g., every 3-6 months |
| Serum Phosphate | Every 4 weeks for the first 3 months, then every 3 months | Annually | More frequent, e.g., every 3-6 months |
| Urinalysis (Proteinuria, Glucosuria) | Every 4 weeks for the first 3 months, then every 3 months | Annually | More frequent, e.g., every 3-6 months |
Adapted from various clinical guidelines and consensus statements.[1][10][12][13]
Biomarkers of Tenofovir-Induced Renal Tubular Dysfunction
Beyond standard renal function tests, specific biomarkers of proximal tubular injury can provide a more sensitive and earlier indication of tenofovir-related nephrotoxicity.
Key Urinary Biomarkers
-
Beta-2-Microglobulin (β2M): A low-molecular-weight protein that is freely filtered by the glomerulus and almost completely reabsorbed by the proximal tubules. Increased urinary excretion is a sensitive marker of proximal tubular dysfunction.[14]
-
Retinol-Binding Protein (RBP): Similar to β2M, RBP is reabsorbed in the proximal tubules, and elevated urinary levels indicate tubular injury. RBP is more stable in acidic urine compared to β2M.[15]
-
Kidney Injury Molecule-1 (KIM-1): A transmembrane protein that is not detectable in normal kidney tissue but is highly expressed in proximal tubule cells after injury.[16][17][18]
-
Neutrophil Gelatinase-Associated Lipocalin (NGAL): A small protein that is rapidly released from the kidneys into the blood and urine following injury.[16]
Table 2: Comparison of Renal Biomarkers in TDF vs. TAF Clinical Studies
| Biomarker | Change with TDF | Change with TAF | Citation |
| Urine Albumin-to-Creatinine Ratio (UACR) | Increase | Decrease | |
| Urine RBP-to-Creatinine Ratio | Increase | Decrease | |
| Urine β2M-to-Creatinine Ratio | Increase | Decrease | |
| Incidence of Proximal Renal Tubulopathy | 10 cases | 0 cases | [8] |
Experimental Protocols for Biomarker Analysis
Urine Sample Collection and Processing
Protocol:
-
Collection: Collect a mid-stream urine sample in a sterile, labeled container.
-
Processing:
-
For measurement of RBP and β2M, it is crucial to process the sample promptly to avoid degradation, especially for β2M in acidic urine.[15]
-
Centrifuge the urine at 1500 x g for 10 minutes at 4°C to remove cellular debris.
-
-
Storage: Aliquot the supernatant and store at -80°C until analysis.
Enzyme-Linked Immunosorbent Assay (ELISA) for Urinary KIM-1
This protocol is a general guideline based on commercially available ELISA kits. Refer to the specific manufacturer's instructions for details.
Protocol:
-
Preparation: Bring all reagents and samples to room temperature. Prepare standard dilutions as per the kit instructions.
-
Coating (if applicable): Coat a 96-well microplate with the capture antibody overnight at room temperature.
-
Blocking: Block the plate with a suitable blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add 50 µL of standards, controls, and diluted urine samples to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the wells four times with the provided wash buffer.
-
Detection Antibody: Add 200 µL of the conjugated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution and incubate in the dark until color develops.
-
Stop Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Calculation: Calculate the concentration of KIM-1 in the samples based on the standard curve.
Diagnostic Criteria for Proximal Renal Tubulopathy (Fanconi Syndrome)
The diagnosis of tenofovir-induced Fanconi syndrome is made based on a constellation of laboratory findings indicating generalized proximal tubular dysfunction.[1][12][13][19]
Table 3: Diagnostic Criteria for Fanconi Syndrome
| Feature | Laboratory Finding |
| Glucosuria | Presence of glucose in the urine with normal serum glucose levels. |
| Phosphaturia | Increased fractional excretion of phosphate (>20%) leading to hypophosphatemia. |
| Aminoaciduria | Generalized increase in the excretion of amino acids in the urine. |
| Bicarbonaturia | Wasting of bicarbonate in the urine, leading to proximal renal tubular acidosis. |
| Proteinuria | Typically low-molecular-weight proteinuria (e.g., β2M, RBP). |
| Hypouricemia | Increased urinary excretion of uric acid. |
| Hypokalemia | May be present due to urinary potassium wasting. |
Visualizations
Tenofovir Handling in the Proximal Tubule Cell
Caption: Cellular pathway of tenofovir transport in renal proximal tubule cells.
Workflow for Assessing Renal Tubular Dysfunction
Caption: Clinical workflow for monitoring tenofovir-induced renal dysfunction.
References
- 1. Fanconi Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Fanconi Anemia and its Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Urine β2-Microglobulin and Retinol-Binding Protein and Renal Disease Progression in IgA Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Urinary RBP as an Independent Predictor of Renal Outcome in Diabetic Nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. fda.gov [fda.gov]
- 7. Suggested format for SOPs - International Society of Nephrology [theisn.org]
- 8. Urine neutrophil gelatinase-associated lipocalin (NGAL) as a biomarker for acute canine kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fn-test.com [fn-test.com]
- 10. Assay Validation for KIM-1: human urinary renal dysfunction biomarker [ijbs.com]
- 11. kamiyabiomedical.com [kamiyabiomedical.com]
- 12. Fanconi syndrome - Wikipedia [en.wikipedia.org]
- 13. emedicine.medscape.com [emedicine.medscape.com]
- 14. Design and conduct considerations for studies in patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of urinary retinol-binding protein as an index of proximal tubular injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bioassayworks.com [bioassayworks.com]
- 17. diapharma.com [diapharma.com]
- 18. Urine β2-Microglobulin and Retinol-Binding Protein and Renal Disease Progression in IgA Nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Fanconi Syndrome - Genitourinary Disorders - MSD Manual Professional Edition [msdmanuals.com]
Application Notes & Protocols for Detecting HIV-1 Drug Resistance Mutations K103N & M184V/I
These application notes provide researchers, scientists, and drug development professionals with a detailed overview of common molecular assays used to detect the clinically significant HIV-1 reverse transcriptase mutations K103N and M184V/I. These mutations are critical indicators of resistance to widely used antiretroviral drugs.
1. Introduction to K103N and M184V/I Mutations
-
K103N: A substitution from lysine (B10760008) (K) to asparagine (N) at codon 103 of the reverse transcriptase (RT) enzyme. This is a primary non-nucleoside reverse transcriptase inhibitor (NNRTI) mutation, conferring high-level resistance to drugs like nevirapine (B1678648) (NVP) and efavirenz (B1671121) (EFV).[1]
-
M184V/I: A substitution from methionine (M) to either valine (V) or isoleucine (I) at codon 184 of the RT enzyme. The M184V mutation is a primary nucleoside reverse transcriptase inhibitor (NRTI) mutation, causing high-level resistance to lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC).[2][3] While it confers resistance, the M184V mutation can also reduce the virus's replicative capacity and increase its susceptibility to other NRTIs like tenofovir (B777) (TDF) and zidovudine (B1683550) (AZT).[3][4]
The accurate detection of these mutations is crucial for selecting effective antiretroviral therapy (ART) regimens and for monitoring the development of drug resistance.[5] Genotypic resistance testing, which identifies these mutations in the HIV-1 pol gene, is the most common method used in clinical practice.[2][6]
General Workflow for HIV-1 Genotyping
The overall process for most genotyping assays follows a similar path from sample collection to data interpretation. Key steps include viral RNA extraction from plasma, amplification of the target gene region, sequencing or probe-based detection, and analysis to identify resistance-associated mutations.
Caption: A generalized workflow for HIV-1 drug resistance genotyping.
Assay Methodologies and Protocols
Three primary methods are detailed below: Sanger Sequencing, Next-Generation Sequencing (NGS), and Allele-Specific PCR (AS-PCR). Each offers distinct advantages in sensitivity, throughput, and cost.
Method 1: Sanger Sequencing
Sanger sequencing has traditionally been the gold standard for clinical HIV drug resistance testing.[7][8] It identifies the dominant viral sequence in a population but is limited in its ability to detect minority variants present at frequencies below 15-20%.[5][7][9][10]
Application Note: This method is suitable for routine clinical testing where the primary goal is to identify the major drug-resistant variants in patients with virologic failure. It provides a consensus sequence of the protease and reverse transcriptase regions. Commercial kits like the Applied Biosystems HIV-1 Genotyping Kit and historical kits like the ViroSeq and TRUGENE systems have standardized this process.[11][12][13]
Performance Characteristics: Sanger-Based Assays
| Parameter | Performance Metric | Source(s) |
|---|---|---|
| Limit of Detection (LoD) | Requires viral load ≥500-1000 copies/mL | [12][14][15] |
| Minority Variant Detection | ~20% of the viral population | [4][7][9][16] |
| Accuracy (Nucleotide) | ≥97.5% agreement with reference sequence | [12] |
| Turnaround Time | 1-2 weeks (older systems); ~20 hours (modern kits) |[5][17] |
Experimental Protocol (Representative)
This protocol is a representative "in-house" or "home-brew" method synthesized from common laboratory practices.[6][7]
-
Viral RNA Extraction:
-
Extract viral RNA from 0.5-1.0 mL of patient plasma using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).[18]
-
Elute the RNA in 50-60 µL of RNase-free buffer.
-
-
Reverse Transcription & First-Round PCR (RT-PCR):
-
Prepare a master mix containing a one-step RT-PCR buffer, dNTPs, reverse transcriptase, DNA polymerase, and outer forward/reverse primers for the pol gene.
-
Add 10 µL of extracted viral RNA to the master mix.
-
Perform RT-PCR using a thermal cycler with conditions such as:
-
Reverse Transcription: 50°C for 30 min
-
Initial Denaturation: 94°C for 2 min
-
40 Cycles: 94°C for 30s, 55°C for 30s, 72°C for 2 min
-
Final Extension: 72°C for 10 min
-
-
-
Nested PCR:
-
Prepare a PCR master mix with inner forward/reverse primers that bind within the first-round PCR product.
-
Add 1-2 µL of the first-round PCR product as a template.
-
Perform 30-35 cycles of PCR with an annealing temperature appropriate for the inner primers.
-
Confirm the presence of the correct size amplicon (~1.0-1.3 kb for RT) via agarose (B213101) gel electrophoresis.[19]
-
-
PCR Product Purification:
-
Purify the nested PCR product using a column-based kit or enzymatic cleanup (e.g., ExoSAP-IT) to remove excess primers and dNTPs.
-
-
Cycle Sequencing:
-
Set up cycle sequencing reactions using the purified PCR product as a template, a sequencing primer (either forward or reverse), and a sequencing reagent mix (e.g., BigDye Terminator).
-
Perform cycle sequencing in a thermal cycler.
-
-
Sequence Analysis:
-
Purify the cycle sequencing products (e.g., by ethanol (B145695) precipitation).
-
Run the samples on a capillary electrophoresis instrument (e.g., Applied Biosystems 3500Dx Genetic Analyzer).[10]
-
Assemble the resulting forward and reverse sequence fragments to create a consensus sequence.
-
Compare the patient's consensus sequence to a wild-type reference (e.g., HXB2) to identify mutations. Use interpretation algorithms like the Stanford University HIV Drug Resistance Database (HIVDB) to determine drug susceptibility.[20]
-
Method 2: Next-Generation Sequencing (NGS)
NGS technologies sequence millions of DNA fragments in parallel, providing deep coverage of the viral population. This allows for the sensitive detection of low-abundance drug-resistant variants.[16][21]
Application Note: NGS is ideal for research, clinical trials, and public health surveillance where detecting minority variants is critical.[21] It can identify emerging resistance earlier than Sanger sequencing and provide quantitative information on the proportion of different variants.[5][22] The clinical significance of variants below 5% is still under investigation, but their presence has been associated with an increased risk of treatment failure.[9][22]
Performance Characteristics: NGS-Based Assays
| Parameter | Performance Metric | Source(s) |
|---|---|---|
| Limit of Detection (LoD) | Typically ≥1000 copies/mL; successful at lower levels | [22][23] |
| Minority Variant Detection | Down to 1-5% of the viral population | [5][7][8][23] |
| Accuracy (Sequence Error) | Average error rate <1% | [22] |
| Concordance with Sanger | High for variants >20%; NGS detects more variants | [7][8] |
| Turnaround Time | ~2.5 days for a complete workflow |[5] |
Experimental Protocol (Representative, Amplicon-Based)
This protocol outlines a typical amplicon-based NGS workflow.[18][19]
-
RNA Extraction & RT-PCR:
-
Follow steps 1 and 2 from the Sanger sequencing protocol to generate the initial cDNA and PCR product covering the RT gene.
-
-
Library Preparation:
-
Fragmentation & Tagmentation: The PCR product is fragmented enzymatically, and sequencing adapters are added ("tagmentation").
-
Indexing PCR: A second round of PCR adds unique indexes (barcodes) to the fragments from each sample, allowing multiple samples to be pooled and sequenced in a single run.
-
Purification: The indexed library is purified, typically using magnetic beads, to remove short fragments and reagents.
-
-
Library Quantification and Pooling:
-
Quantify the concentration of each indexed library.
-
Normalize and pool the libraries in equimolar amounts to ensure even sequence coverage for each sample.
-
-
Sequencing:
-
Load the pooled library onto an NGS instrument (e.g., Illumina MiSeq).[9]
-
The instrument performs clonal amplification and sequencing by synthesis.
-
-
Bioinformatic Analysis:
-
Quality Control: Raw sequencing reads are filtered to remove low-quality data.
-
Alignment: Reads are aligned to an HIV-1 reference sequence.
-
Variant Calling: Mutations and their frequencies (e.g., K103N, M184V) are identified at each codon. A detection threshold (e.g., 1% or 5%) is applied.
-
Reporting: Generate a report listing all detected mutations, their frequencies, and the predicted drug resistance profile.
-
Caption: NGS detects minority variants missed by Sanger sequencing.
Method 3: Allele-Specific Real-Time PCR (AS-PCR)
AS-PCR is a highly sensitive method designed to detect and quantify specific, known point mutations. It uses primers that preferentially amplify either the wild-type or the mutant allele.
Application Note: This assay is excellent for screening for the presence of specific minority variants like K103N and M184V, especially in antiretroviral-naive patients where these mutations may exist at very low levels.[24][25] Its high sensitivity makes it a powerful research tool for understanding the dynamics of resistance emergence.[26]
Performance Characteristics: AS-PCR Assays
| Parameter | Performance Metric | Source(s) |
|---|---|---|
| Sensitivity (K103N) | 0.04% - 0.1% | [1][26] |
| Sensitivity (M184V) | 0.40% | [26] |
| Sensitivity (M184I) | 0.30% | [26] |
| Application | Detection of specific, pre-defined minority variants |[24][25] |
Experimental Protocol (Representative)
This protocol is based on the principles of real-time AS-PCR using SYBR Green.[24][26]
-
RNA Extraction & cDNA Synthesis:
-
Extract viral RNA as described previously.
-
Synthesize cDNA using a reverse transcriptase and random primers or a gene-specific primer.
-
-
AS-PCR Primer Design:
-
For each mutation (e.g., K103N), design a set of primers:
-
Common Reverse Primer.
-
Wild-Type Forward Primer: Specific to the wild-type sequence (e.g., codon K103). The 3'-end of the primer terminates on the variant nucleotide.
-
Mutant Forward Primer: Specific to the mutant sequence (e.g., codon N103).
-
-
To increase specificity, an additional intentional mismatch can be introduced at the penultimate (3'-1) position of the primers.[1]
-
-
Real-Time PCR Reactions:
-
Prepare three separate real-time PCR reactions for each sample:
-
Total Copy Number: Uses primers flanking the region to quantify all templates.
-
Wild-Type Quantification: Uses the wild-type specific forward primer.
-
Mutant Quantification: Uses the mutant-specific forward primer.
-
-
Each reaction contains cDNA template, the appropriate primer pair, and a real-time PCR master mix (e.g., containing SYBR Green dye).
-
-
Quantification and Analysis:
-
Run the reactions on a real-time PCR instrument.
-
Create standard curves for both wild-type and mutant templates using plasmids with known copy numbers.
-
Determine the copy number of wild-type and mutant variants in the patient sample by comparing their amplification curves (Ct values) to the standard curves.
-
Calculate the percentage of the mutant population: (Mutant Copies / (Mutant Copies + Wild-Type Copies)) * 100.
-
Caption: AS-PCR uses specific primers that only amplify a matching template.
References
- 1. Optimization of allele-specific PCR using patient specific HIV consensus sequences for primer design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resistance tests | HIV i-Base [i-base.info]
- 3. bhiva.org [bhiva.org]
- 4. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. myadlm.org [myadlm.org]
- 6. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 7. stratech.co.uk [stratech.co.uk]
- 8. medrxiv.org [medrxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. academic.oup.com [academic.oup.com]
- 11. Performance Characteristics of Human Immunodeficiency Virus Type 1 (HIV-1) Genotyping Systems in Sequence-Based Analysis of Subtypes Other than HIV-1 Subtype B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Performance Characteristics of the TRUGENE HIV-1 Genotyping Kit and the Opengene DNA Sequencing System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Performance characteristics of a modified HIV-1 drug resistance genotyping method for use in resource-limited settings - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance testing: genotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 16. Next-Generation Sequencing for HIV Drug Resistance Testing: Laboratory, Clinical, and Implementation Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Genotyping of HIV-1 to Detect Drug Resistance | Thermo Fisher Scientific - US [thermofisher.com]
- 18. In-house NGS-Based HIV Genotyping protocol v.01 [protocols.io]
- 19. A Comparison of Sanger Sequencing and Amplicon-Based Next Generation Sequencing Approaches for the Detection of HIV-1 Drug Resistance Mutations [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. Viruses | Special Issue : Next Generation Sequencing for HIV Drug Resistance Testing [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Detection of Human Immunodeficiency Virus (HIV) Type 1 M184V and K103N Minority Variants in Patients with Primary HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Prevalence of key resistance mutations K65R, K103N, and M184V as minority HIV-1 variants in chronically HIV-1 infected, treatment-naïve patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Allele-specific real-time PCR testing for minor HIV-1 drug resistance mutations: assay preparation and application to reveal dynamic of mutations in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Neuropsychiatric Side Effects of Efavirenz-Containing Regimens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting studies to evaluate the neuropsychiatric adverse events (NPAEs) associated with efavirenz (B1671121) (EFV)-containing antiretroviral therapy (ART). The protocols outlined below are intended to ensure robust data collection and analysis, facilitating a clearer understanding of the incidence, mechanisms, and risk factors of these side effects.
Introduction
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been a cornerstone of first-line ART for HIV-1 infection.[1] Despite its efficacy, EFV is frequently associated with a range of neuropsychiatric adverse events, including dizziness, confusion, abnormal dreams, insomnia, anxiety, and depression.[2][3][4][5][6] These side effects are a significant cause of treatment discontinuation and can impact patients' quality of life.[1][7] The incidence of NPAEs is estimated to be between 25% and 50%, typically emerging within the first few days of treatment and often resolving within four weeks.[2][5][8] However, in some individuals, these symptoms can persist.[9]
A thorough understanding of the study design, appropriate assessment tools, and underlying biological mechanisms is crucial for accurately characterizing and mitigating these adverse effects.
Study Design Considerations
A prospective, observational cohort study is a robust design for assessing the incidence, characteristics, and risk factors of EFV-associated NPAEs in a real-world setting.[1][2][10]
2.1. Key Components of a Prospective Cohort Study:
-
Participant Population: ART-naïve HIV-positive adults initiating an EFV-containing regimen. It is important to collect detailed baseline demographic and clinical data.
-
Control Group: A concurrent or historical control group of patients initiating a non-EFV-based ART regimen can provide comparative data on the incidence of NPAEs.
-
Data Collection Schedule: Assessments should be conducted at baseline (prior to treatment initiation), and at regular follow-up intervals (e.g., weeks 1, 2, 4, 12, 24, and 48) to capture both acute and long-term effects.[11]
-
Outcome Measures:
-
Incidence, severity, and duration of specific NPAEs.
-
Time to onset of NPAEs.
-
Rate of treatment discontinuation due to NPAEs.
-
Changes in scores on standardized neuropsychiatric assessment scales.
-
Quality of life assessments.
-
2.2. Important Co-variates to Collect:
-
Baseline Neuropsychiatric Status: A history of mental illness is a significant predictor of developing NPAEs.[1]
-
Pharmacogenetics: Polymorphisms in the CYP2B6 gene, which encodes the primary enzyme responsible for EFV metabolism, are strongly associated with plasma EFV concentrations and the risk of neurotoxicity.[12][13][14]
-
Concomitant Medications: Co-administration of drugs that induce or inhibit CYP2B6, such as rifampicin, can alter EFV levels.[2]
-
Patient Characteristics: Age, sex, body weight, CD4 count, and HIV disease stage can influence susceptibility to NPAEs.[3][4][12]
-
Substance Use: A history of drug and alcohol abuse should be documented.
Data Presentation: Quantitative Summary of Neuropsychiatric Adverse Events
The following tables summarize quantitative data on the incidence of common NPAEs and treatment discontinuation rates from various studies.
Table 1: Incidence of Common Neuropsychiatric Adverse Events with Efavirenz
| Adverse Event | Incidence Rate (%) | Study Population | Reference |
| Sleep Disturbances | |||
| Abnormal/Vivid Dreams | 24.7 - 29.9% | HIV-positive adults | [3][4][15] |
| Insomnia | 17.8 - 24.1% | HIV-positive adults | [3][4][15] |
| Neurological Symptoms | |||
| Dizziness | ~50% (early onset) | HIV-positive adults | [8] |
| Confusion | 27.5% | HIV-positive adults | [3][4] |
| Impaired Concentration | 18.9% | HIV-positive adults | [15] |
| Psychiatric Symptoms | |||
| Anxiety | 15.5% | HIV-positive adults | [15] |
| Depression/Sadness | 19.3% | HIV-positive adults | [15] |
| Suicidal Ideation | 9.2% | HIV-positive adults | [15] |
Table 2: Treatment Discontinuation due to Neuropsychiatric Adverse Events
| Study Cohort | Discontinuation Rate (%) | Follow-up Period | Reference |
| Chinese ART-naïve patients | 1.1% (6/546) | 12 months | [1] |
| Comparative real-life study | 25.0% | Not specified | [7] |
| Review of multiple studies | <5% (absolute difference vs. other first-line options) | Average 78 weeks | [16] |
Experimental Protocols
4.1. Protocol for Neuropsychiatric Assessment using Standardized Questionnaires
4.1.1. Hospital Anxiety and Depression Scale (HADS)
-
Objective: To assess the severity of anxiety and depression symptoms. The HADS is a 14-item self-report scale, with seven items for anxiety (HADS-A) and seven for depression (HADS-D).[12][17]
-
Procedure:
-
Provide the patient with the HADS questionnaire in their preferred language.
-
Instruct the patient to read each question carefully and choose the response that best describes how they have been feeling over the past week.
-
Each item is scored on a scale of 0-3.
-
Calculate the scores for the HADS-A and HADS-D subscales separately (each ranging from 0 to 21).
-
-
Interpretation of Scores:
-
0-7: Normal
-
8-10: Mild
-
11-14: Moderate
-
15-21: Severe
-
4.1.2. Pittsburgh Sleep Quality Index (PSQI)
-
Objective: To measure sleep quality and disturbances over a 1-month period. The PSQI is a self-rated questionnaire consisting of 19 items that generate seven component scores.[7][18][19]
-
Procedure:
-
Administer the PSQI questionnaire to the patient.
-
Instruct the patient to answer the questions based on their sleep habits over the last month.
-
The 19 items are used to calculate seven component scores: subjective sleep quality, sleep latency, sleep duration, habitual sleep efficiency, sleep disturbances, use of sleeping medication, and daytime dysfunction. Each component is scored from 0 to 3.
-
Sum the seven component scores to obtain a global PSQI score (ranging from 0 to 21).
-
-
Interpretation of Scores:
-
A global score of >5 indicates poor sleep quality.[20]
-
4.2. Protocol for Pharmacogenetic Analysis of CYP2B6
-
Objective: To identify CYP2B6 polymorphisms associated with altered efavirenz metabolism.
-
Procedure:
-
Sample Collection: Collect a whole blood or saliva sample from the participant.
-
DNA Extraction: Extract genomic DNA from the collected sample using a commercially available kit.
-
Genotyping: Use a validated method such as TaqMan SNP genotyping assays or DNA sequencing to determine the genotype for key CYP2B6 single nucleotide polymorphisms (SNPs), particularly c.516G>T (rs3745274) and c.983T>C (rs28399499).
-
Data Analysis: Correlate the identified genotypes with efavirenz plasma concentrations and the incidence of NPAEs.
-
Visualization of Pathways and Workflows
5.1. Efavirenz Metabolism and Pharmacogenetic Influence
5.2. Proposed Cellular Mechanism of Efavirenz-Induced Neurotoxicity
5.3. Experimental Workflow for Assessing Neuropsychiatric Side Effects
References
- 1. Frontiers | Neuropsychiatric Adverse Events During 12 Months of Treatment With Efavirenz in Treatment-Naïve HIV-Infected Patients in China: A Prospective Cohort Study [frontiersin.org]
- 2. psychiatryonline.org [psychiatryonline.org]
- 3. Efavirenz Induces Neuronal Autophagy and Mitochondrial Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of antiretroviral therapy on depression and sleep disorders in HIV patients | Research, Society and Development [rsdjournal.org]
- 5. Sleep and Neuropsychological Performance in HIV+ Subjects on Efavirenz-based Therapy and Response to Switch in Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Changes in sleep quality and brain wave patterns following initiation of an efavirenz-containing triple antiretroviral regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing sleep using the Pittsburgh Sleep Quality Index (PSQI) among comorbid HIV and psychiatric outpatients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety clinical trial with efavirenz in patients diagnosed with adult Niemann-pick type C with cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnmvh.org [pnmvh.org]
- 10. researchgate.net [researchgate.net]
- 11. acpjournals.org [acpjournals.org]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Severe efavirenz associated neurotoxicity: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Incidence of neuropsychiatric side effects of efavirenz in HIV-positive treatment-naïve patients in public-sector clinics in the Eastern Cape - PMC [pmc.ncbi.nlm.nih.gov]
- 17. resref.com [resref.com]
- 18. Sleep Management Protocol to Improve Screening and Management of Sleep Disorders among HIV Population - MedCrave online [medcraveonline.com]
- 19. sajp.org.za [sajp.org.za]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Study of ATRIPLA® in Post-Exposure Prophylaxis (PEP) Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: ATRIPLA® is not approved or recommended for post-exposure prophylaxis (PEP) in the United States.[1][2][3] Its use in this context is investigational. These notes are intended for research purposes only and should not be considered clinical guidance.
Introduction
This compound® is a fixed-dose combination antiretroviral medication containing efavirenz (B1671121) (a non-nucleoside reverse transcriptase inhibitor), emtricitabine (B123318), and tenofovir (B777) disoproxil fumarate (B1241708) (both nucleoside reverse transcriptase inhibitors).[3][4][5] While highly effective for the treatment of HIV-1 infection, its application in post-exposure prophylaxis (PEP) has been limited and is not a recommended course of action in many clinical guidelines.[1][2][4] However, its use for PEP has been reported in some countries.[2] These application notes provide a framework for researchers investigating the potential use of this compound® in PEP studies, focusing on its pharmacological properties, potential research protocols, and relevant biological pathways.
Pharmacological Data and Mechanism of Action
This compound® combines three antiretroviral agents with distinct mechanisms that inhibit HIV-1 reverse transcriptase, a crucial enzyme for viral replication.[5][6]
-
Efavirenz (EFV): A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds directly to reverse transcriptase, inducing a conformational change in the enzyme that inhibits its function.[6][7]
-
Emtricitabine (FTC): A nucleoside reverse transcriptase inhibitor (NRTI) and a synthetic analog of cytidine.[6] It is phosphorylated by cellular enzymes to its active triphosphate form, which competes with the natural substrate and is incorporated into the growing viral DNA chain, causing chain termination.
-
Tenofovir Disoproxil Fumarate (TDF): A nucleotide reverse transcriptase inhibitor (NtRTI) that is converted in vivo to tenofovir. Tenofovir is then phosphorylated to its active diphosphate (B83284) form, which inhibits reverse transcriptase and causes DNA chain termination.[7]
The combination of these three drugs provides synergistic antiviral effects.[7]
Pharmacokinetic Properties of this compound® Components
| Parameter | Efavirenz | Emtricitabine | Tenofovir Disoproxil Fumarate |
| Bioavailability | Increased with high-fat meals | High (93%) | ~25% (fasting), increases with a high-fat meal |
| Time to Peak Concentration (Tmax) | 3-5 hours | 1-2 hours | 1.0 ± 0.4 hours |
| Protein Binding | >99% | <4% | <0.7% |
| Half-life | 52-76 hours (single dose), 40-55 hours (multiple doses) | ~10 hours | ~17 hours |
| Metabolism | Primarily by CYP3A4 and CYP2B6 | Minimal | Hydrolyzed to tenofovir |
| Excretion | Feces (16-61%), Urine (14-34%) | Primarily urine | Primarily urine |
Data compiled from multiple sources.
Experimental Protocols for PEP Research
The following are hypothetical protocols for preclinical and clinical research on this compound® for PEP.
In Vitro Efficacy Assessment
Objective: To determine the in vitro efficacy of this compound®'s components against HIV-1 in relevant cell lines.
Methodology:
-
Cell Culture: Culture TZM-bl cells or peripheral blood mononuclear cells (PBMCs) in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
Drug Preparation: Prepare stock solutions of efavirenz, emtricitabine, and tenofovir in dimethyl sulfoxide (B87167) (DMSO) and dilute to desired concentrations in cell culture medium.
-
Infection: Pre-treat cells with varying concentrations of the individual drugs or their combination for 2-4 hours. Subsequently, infect the cells with a known titer of HIV-1 (e.g., BaL or NL4-3 strain).
-
Incubation: Incubate the infected cells for 48-72 hours.
-
Efficacy Measurement: Quantify HIV-1 replication by measuring p24 antigen levels in the supernatant using an ELISA assay or by measuring luciferase activity in TZM-bl cells.
-
Data Analysis: Calculate the 50% effective concentration (EC50) for each drug and the combination. Use software such as CalcuSyn to determine synergy.
Animal Model Efficacy and Safety Study (e.g., Macaque Model)
Objective: To evaluate the prophylactic efficacy and safety of this compound® in a non-human primate model of HIV infection.
Methodology:
-
Animal Subjects: Use adult rhesus macaques, confirmed to be seronegative for simian immunodeficiency virus (SIV) and other relevant pathogens.
-
Drug Administration: Administer a macaque-equivalent dose of this compound® orally. Dosing should be initiated at various time points relative to viral challenge (e.g., 24 hours before, and 2, 24, and 48 hours after).
-
Viral Challenge: Expose the macaques to a high-dose mucosal challenge with SHIV (simian-human immunodeficiency virus).
-
Monitoring:
-
Efficacy: Monitor for SHIV infection by weekly testing for viral RNA in plasma using RT-PCR.
-
Safety: Conduct regular clinical examinations, and monitor hematology and serum chemistry (especially renal and liver function markers) throughout the study.
-
-
Study Duration: Follow the animals for a minimum of 12 weeks post-challenge to determine their infection status.
Hypothetical Phase IIa Clinical Trial Protocol
Objective: To assess the safety, tolerability, and adherence to a 28-day course of this compound® for PEP in a high-risk adult population.
Methodology:
-
Study Population: Recruit healthy, HIV-negative adults who have had a high-risk sexual or parenteral exposure to HIV within the last 72 hours.
-
Screening: Perform baseline HIV testing, complete blood count, serum chemistry (including creatinine (B1669602) for renal function assessment), and a pregnancy test for individuals of childbearing potential.
-
Intervention: Administer one tablet of this compound® (600 mg efavirenz / 200 mg emtricitabine / 300 mg tenofovir disoproxil fumarate) orally, once daily, on an empty stomach, preferably at bedtime, for 28 days.[3][5]
-
Follow-up Visits: Schedule visits at weeks 1, 2, 4 (end of treatment), 8, 12, and 24.
-
Assessments:
-
Safety and Tolerability: Monitor for adverse events at each visit through clinical evaluation and laboratory tests (complete blood count, renal and liver function tests). The most common side effects include central nervous system effects (dizziness, trouble sleeping, drowsiness, and difficulty concentrating), rash, and gastrointestinal symptoms (diarrhea, nausea, vomiting).[8]
-
Adherence: Measure adherence using pill counts, self-reporting, and potentially electronic monitoring.
-
Efficacy (Seroconversion): Conduct HIV testing at baseline, week 4, week 12, and week 24.
-
-
Statistical Analysis: Analyze the incidence and severity of adverse events, calculate adherence rates, and report the HIV seroconversion rate with 95% confidence intervals.
Key Considerations and Potential Challenges
-
Adverse Effects: The efavirenz component of this compound® is associated with significant central nervous system (CNS) side effects, particularly in the first few weeks of use, which could impact adherence in a PEP setting.[4][5][8] Rash is also a common side effect.[1]
-
Teratogenicity: Efavirenz is contraindicated during pregnancy due to the risk of neural tube defects.[9] Therefore, individuals of childbearing potential must have a negative pregnancy test before initiating this compound® and use effective contraception.
-
Drug Resistance: The use of an NNRTI-based regimen like this compound® for PEP carries a theoretical risk of selecting for NNRTI-resistant HIV strains if the exposed individual was already in the process of seroconverting with an NNRTI-resistant virus.[2]
-
Renal Toxicity: Tenofovir disoproxil fumarate can be associated with renal toxicity, necessitating baseline and follow-up monitoring of renal function.[4][8]
Visualizations
Signaling Pathway: Mechanism of Action of this compound® Components
Caption: Mechanism of action of this compound® components on HIV reverse transcriptase.
Experimental Workflow: Hypothetical Clinical Trial for this compound® in PEP
Caption: Workflow for a hypothetical clinical trial of this compound® for PEP.
Logical Relationship: Rationale for this compound® PEP Research
Caption: Rationale and challenges for investigating this compound® in PEP research.
References
- 1. This compound: Dosage, side effects, uses, and more [medicalnewstoday.com]
- 2. thebody.com [thebody.com]
- 3. This compound (efavirenz / emtricitabine / tenofovir): Uses, Side Effects, Dosage & More - GoodRx [goodrx.com]
- 4. An update on the use of this compound® in the treatment of HIV in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound – International Association of Providers of AIDS Care [iapac.org]
- 6. “One pill, once daily”: what clinicians need to know about this compound™ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. dovepress.com [dovepress.com]
Application Notes and Protocols for Switching Patients from Protease Inhibitor-Based Regimens to ATRIPLA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the research protocols for transitioning HIV-1 infected patients from a protease inhibitor (PI)-based antiretroviral regimen to ATRIPLA®, a fixed-dose combination of efavirenz (B1671121) (EFV), emtricitabine (B123318) (FTC), and tenofovir (B777) disoproxil fumarate (B1241708) (TDF). The provided protocols are based on methodologies from key clinical studies that have evaluated the efficacy, safety, and patient outcomes of this switch.
Introduction
Switching virologically suppressed HIV-1 infected patients from a multi-pill PI-based regimen to a single-tablet regimen like this compound has been a strategy to simplify treatment, improve adherence, and manage certain adverse effects associated with PIs, such as metabolic complications.[1][2] this compound combines a non-nucleoside reverse transcriptase inhibitor (NNRTI) with two nucleoside reverse transcriptase inhibitors (NRTIs) into a once-daily pill.[3][4]
Pre-Clinical and Clinical Rationale for the Switch
The primary rationale for switching from a PI-based regimen to this compound is treatment simplification, which can lead to better adherence.[1] Additionally, efavirenz-based regimens have demonstrated superior or comparable efficacy to some PI-based combinations in treatment-naive patients.[4][5] Studies have also investigated this switch to mitigate PI-associated side effects like hyperlipidemia.[6][7][8][9]
Signaling Pathway of this compound Components
The components of this compound target the HIV-1 reverse transcriptase enzyme, a critical step in the viral replication cycle. Emtricitabine and tenofovir are NRTIs that act as chain terminators after being incorporated into the viral DNA. Efavirenz is an NNRTI that binds to a different site on the reverse transcriptase, causing a conformational change that inactivates the enzyme.
Experimental Protocols
The following protocols are synthesized from various clinical trials that have investigated the switch from a PI-based regimen to an efavirenz-based regimen or this compound.
Patient Selection and Screening
Inclusion Criteria:
-
Adults (≥18 years of age) with documented HIV-1 infection.
-
On a stable PI-based antiretroviral regimen for at least 3-6 months.
-
Virologically suppressed, defined as HIV-1 RNA <50 copies/mL for at least 6 months prior to screening.[6]
-
CD4+ cell count >50 cells/mm³.
-
No prior history of treatment with NNRTIs (NNRTI-naive).[6]
-
Adequate renal function (e.g., estimated glomerular filtration rate >50-60 mL/min).[10]
-
Normal hepatic function (e.g., AST and ALT <5 times the upper limit of normal).
-
For females of childbearing potential, a negative pregnancy test is required, and they must agree to use effective contraception.
-
Voluntary written informed consent.
Exclusion Criteria:
-
Known resistance to any of the components of this compound.
-
History of virologic failure on a prior regimen.
-
Pregnancy or breastfeeding.
-
Active AIDS-defining illness.
-
Acute viral hepatitis.
-
Severe hepatic or renal impairment.[10]
-
Concomitant use of medications with known significant drug-drug interactions with this compound components.
-
History of severe psychiatric illness, as efavirenz can have central nervous system (CNS) side effects.
Study Design and Treatment Protocol
A common study design is a randomized, open-label, non-inferiority trial.
Experimental Arm (Switch to this compound):
-
At baseline, patients discontinue their PI-based regimen.
-
Patients immediately initiate treatment with this compound (one tablet containing 600 mg efavirenz, 200 mg emtricitabine, and 300 mg tenofovir DF) once daily on an empty stomach, preferably at bedtime to minimize CNS side effects.
Control Arm (Continue PI-based Regimen):
-
Patients continue their existing PI-based antiretroviral regimen according to the standard of care.
Study Duration:
-
Primary endpoint analysis is typically at 48 weeks.
-
Long-term follow-up can extend to 96 weeks or longer.
Schedule of Assessments
| Assessment | Screening | Baseline | Week 4 | Week 12 | Week 24 | Week 48 |
| Informed Consent | X | |||||
| Medical History & Physical Exam | X | X | X | X | X | X |
| HIV-1 RNA (Viral Load) | X | X | X | X | X | X |
| CD4+ T-cell Count | X | X | X | X | X | |
| Complete Blood Count | X | X | X | X | X | |
| Serum Chemistry | X | X | X | X | X | |
| Fasting Lipid Panel | X | X | X | X | ||
| Urinalysis | X | X | X | X | ||
| Adverse Event Monitoring | X | X | X | X | X | |
| Adherence Assessment | X | X | X | X | X |
Laboratory Methods
-
HIV-1 RNA Quantification: Real-time PCR assay with a lower limit of detection of <50 copies/mL.
-
CD4+ T-cell Count: Flow cytometry.
-
Safety Laboratories: Standard automated laboratory methods for hematology and serum chemistry.
-
Fasting Lipid Panel: Measurement of total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides after an overnight fast.
Data and Outcomes
Efficacy Data
The primary efficacy endpoint in these studies is the proportion of patients who maintain virologic suppression (HIV-1 RNA <50 copies/mL) at week 48.
| Study/Endpoint | Switch to Efavirenz/ATRIPLA | Continue PI-based Regimen | p-value | Reference |
| 2003 Retrovirus Conference | ||||
| Virologic Failure (ITT) | 5% | 8% | 0.66 | [6] |
| HIV-1 RNA <50 copies/mL at Week 48 | 95% | 87% | 0.01 | [6] |
| 2008 ICAAC/IDSA Meeting | ||||
| HIV-1 RNA <50 copies/mL at Week 48 | 87% | 85% | NS | [1] |
NS: Not Significant
Immunological and Safety Data
| Parameter | Switch to Efavirenz/ATRIPLA | Continue PI-based Regimen | p-value | Reference |
| 2003 Retrovirus Conference | ||||
| Change in CD4+ Count at Week 48 | +15% | +15% | NS | [6] |
| Median Fasting HDL Cholesterol Change | +20% | No change | - | [6] |
| Median Fasting Triglycerides Change | No significant difference | No significant difference | 0.17 | [6] |
| Probability of First Serious Adverse Event | 14% | 15% | NS | [6] |
Adverse Events
Patients switching to this compound should be monitored for known side effects of its components. Efavirenz is commonly associated with CNS side effects, such as dizziness, insomnia, and abnormal dreams, which are most common in the first few weeks of therapy and tend to resolve with continued treatment.[1][3][11] Tenofovir DF is associated with a risk of renal toxicity and loss of bone mineral density.[4]
Conclusion and Application
Switching virologically suppressed patients from a PI-based regimen to this compound can be an effective strategy for treatment simplification, with a high probability of maintaining virologic control.[1][6] This switch may also offer benefits in terms of lipid profiles, particularly an increase in HDL cholesterol.[6] However, careful patient selection is crucial, and monitoring for the known adverse effects of this compound's components is mandatory. These protocols provide a framework for conducting research on this antiretroviral switch strategy.
References
- 1. thebodypro.com [thebodypro.com]
- 2. thebodypro.com [thebodypro.com]
- 3. gilead.com [gilead.com]
- 4. This compound™ – HIV therapy in one pill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thebodypro.com [thebodypro.com]
- 6. Switch From Protease Inhibitor regimen to Once Daily Efavirenz Regimen Including FTC & ddI [natap.org]
- 7. Switching to Efavirenz Versus Remaining on Ritonavir-boosted Lopinavir in Human Immunodeficiency Virus-infected Children Exposed to Nevirapine: Long-term Outcomes of a Randomized Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Switching to Efavirenz Versus Remaining on Ritonavir-boosted Lopinavir in Human Immunodeficiency Virus-infected Children Exposed to Nevirapine: Long-term Outcomes of a Randomized Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Simplifying or Switching Antiretroviral Therapy in Treatment-Experienced Adults Living With HIV | MDedge [mdedge.com]
Troubleshooting & Optimization
Technical Support Center: Efavirenz-Induced Neurotoxicity and Mitochondrial Alterations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the molecular basis of efavirenz (B1671121) (EFV)-induced neurotoxicity and associated mitochondrial alterations.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular mechanisms underlying efavirenz-induced neurotoxicity?
A1: Efavirenz-induced neurotoxicity is multifactorial, with mitochondrial dysfunction being a central mechanism.[1][2] EFV has been shown to inhibit Complex I of the mitochondrial respiratory chain, leading to a cascade of detrimental effects.[3][4] This inhibition results in decreased ATP production, increased production of reactive oxygen species (ROS), and mitochondrial membrane depolarization.[1][4][5] These mitochondrial perturbations can subsequently trigger other stress pathways, including endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), as well as inducing autophagy as a cellular response.[1][6][7]
Q2: Which neuronal cell types are most susceptible to efavirenz-induced toxicity?
A2: Both neurons and glial cells are affected by efavirenz, though neurons appear to be more vulnerable due to their high energy demands and limited glycolytic capacity.[2] Studies have shown that while both cell types exhibit decreased mitochondrial respiration upon EFV treatment, glial cells can compensate by up-regulating glycolysis, a metabolic shift that is less efficient in neurons.
Q3: What is the role of autophagy in efavirenz-induced neurotoxicity?
A3: Efavirenz treatment induces autophagy, a cellular process for degrading and recycling damaged organelles and proteins, in neuronal cells.[1][8] This induction of autophagy, specifically mitophagy (the selective removal of damaged mitochondria), appears to be a protective response to EFV-induced mitochondrial dysfunction.[1] Pharmacological inhibition of autophagy has been shown to increase the cytotoxic effects of efavirenz, suggesting that autophagy promotes cell survival in this context.[1]
Q4: Are there known metabolites of efavirenz that contribute to its neurotoxicity?
A4: Yes, the primary metabolite of efavirenz, 8-hydroxyefavirenz, has been shown to be a potent neurotoxin, exhibiting even greater toxicity to neurons than the parent compound.[9] This metabolite is known to induce a rapid influx of calcium in neurons, leading to dendritic spine injury and apoptosis.[9]
Troubleshooting Guides
Problem 1: High variability in cell viability assays after efavirenz treatment.
-
Possible Cause 1: Inconsistent drug concentration.
-
Troubleshooting: Ensure accurate and consistent preparation of efavirenz stock solutions and dilutions. Efavirenz is hydrophobic; dissolve it in an appropriate solvent like DMSO at a high concentration and then dilute to the final working concentration in the culture medium. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Fluctuations in cell health and density.
-
Troubleshooting: Standardize cell seeding density and ensure cells are in the logarithmic growth phase before treatment. Perform a baseline cell viability assay before adding efavirenz to ensure consistency across plates.
-
-
Possible Cause 3: Solvent toxicity.
-
Troubleshooting: Include a vehicle control (culture medium with the same concentration of the solvent, e.g., DMSO, used to dissolve efavirenz) to account for any solvent-induced cytotoxicity.
-
Problem 2: No significant change in mitochondrial respiration observed with the Seahorse XF Mito Stress Test after efavirenz treatment.
-
Possible Cause 1: Suboptimal efavirenz concentration or treatment duration.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal efavirenz concentration and incubation time for your specific cell line. Concentrations in the range of 10-50 µM are commonly used.[5]
-
-
Possible Cause 2: Incorrect cell seeding density for the Seahorse plate.
-
Troubleshooting: Optimize the cell seeding density for your Seahorse XF analyzer. Too few cells will result in a low signal, while too many can lead to rapid nutrient depletion and changes in pH.
-
-
Possible Cause 3: Issues with the Mito Stress Test reagents.
-
Troubleshooting: Ensure that the mitochondrial inhibitors (oligomycin, FCCP, rotenone/antimycin A) are properly reconstituted, stored, and used at their optimal concentrations. Perform a positive control experiment with a known mitochondrial toxin to validate the assay.
-
Problem 3: Inconsistent or weak signal in Western blot for ER stress markers (GRP78, CHOP).
-
Possible Cause 1: Inappropriate timing of cell lysis.
-
Troubleshooting: The expression of ER stress markers is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) after efavirenz treatment to identify the peak expression time for GRP78 and CHOP.
-
-
Possible Cause 2: Poor antibody quality or incorrect dilution.
-
Troubleshooting: Use validated antibodies for your target proteins. Optimize the primary and secondary antibody concentrations. Include a positive control, such as treating cells with tunicamycin (B1663573) or thapsigargin, to induce ER stress and confirm antibody performance.
-
-
Possible Cause 3: Insufficient protein loading.
-
Troubleshooting: Perform a protein quantification assay (e.g., BCA or Bradford) to ensure equal loading of protein in each lane of the gel. Use a loading control, such as β-actin or GAPDH, to normalize your results.
-
Data Presentation
Table 1: Effect of Efavirenz on Mitochondrial Respiration in SH-SY5Y and U-251MG Cells
| Parameter | Cell Line | 10 µM Efavirenz (% Reduction) | 25 µM Efavirenz (% Reduction) |
| ATP Production-Coupled O₂ Consumption | SH-SY5Y | 14.2% | 51.5% |
| U-251MG | 65.9% | 73.8% | |
| Basal Respiration | SH-SY5Y | Significant Decrease | Significant Decrease |
| U-251MG | Significant Decrease | Significant Decrease | |
| Maximal Respiration Rate | SH-SY5Y | Decrease | Decrease |
| U-251MG | Decrease | Decrease | |
| Spare Respiratory Capacity | SH-SY5Y | Decrease | Decrease |
| U-251MG | Decrease | Decrease |
Data summarized from a study on mitochondrial respiratory function.
Table 2: Neurotoxicity of 8-Hydroxyefavirenz (8-OH-EFV) in Primary Neuronal Cultures
| Compound | Assay | Concentration | % Increase in Apoptotic Nuclei (Mean ± SD) |
| 8-OH-EFV | Apoptosis (Hoechst 33342) | 0.1 µM | 41.3 ± 14.0 |
| Efavirenz | Apoptosis (Hoechst 33342) | 0.1 µM | 41.2 ± 15.0 |
Data from a study assessing the neurotoxicity of efavirenz and its primary metabolite.[9]
Experimental Protocols
Seahorse XF Cell Mito Stress Test
This protocol assesses mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells.
Materials:
-
Seahorse XF Analyzer (e.g., XF96)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
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Efavirenz
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Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
Procedure:
-
Cell Seeding: Seed neuronal cells (e.g., SH-SY5Y) in a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with the desired concentrations of efavirenz for the determined duration.
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Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO₂ incubator.
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Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cell plate at 37°C in a non-CO₂ incubator.
-
Load Cartridge: Load the ports of the hydrated sensor cartridge with the mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A).
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Data Acquisition: Place the cell culture microplate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by sequential injections of the inhibitors and corresponding OCR measurements.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.
Materials:
-
Flow cytometer
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
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Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Treatment: Treat neuronal cells with efavirenz for the desired time. Include both negative (untreated) and positive (e.g., staurosporine-treated) controls.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
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Washing: Wash the cells once with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Binding Buffer.
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Staining: Add Annexin V-FITC and PI to the cell suspension.
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Incubation: Incubate for 15 minutes at room temperature in the dark.
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Analysis: Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot for ER Stress Markers
This protocol detects the expression levels of key ER stress proteins.
Materials:
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SDS-PAGE and Western blotting equipment
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RIPA buffer with protease and phosphatase inhibitors
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Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-β-actin)
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HRP-conjugated secondary antibodies
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ECL substrate
Procedure:
-
Cell Lysis: After efavirenz treatment, wash cells with cold PBS and lyse them in RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
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Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
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Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
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Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Visualize the protein bands using an ECL substrate and an imaging system. Quantify band intensities and normalize to the loading control.
Mandatory Visualization
Caption: Efavirenz-induced neurotoxicity signaling pathway.
Caption: General experimental workflow for investigating efavirenz neurotoxicity.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. wklab.org [wklab.org]
- 8. 2.9. Seahorse Mito Stress Assay [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Investigating Tenofovir Disoproxil Fumarate (TDF) Induced Nephrotoxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the mechanisms of TDF-induced nephrotoxicity.
Troubleshooting Guides
Guide 1: Inconsistent Results in In Vitro TDF Toxicity Assays
Question: We are observing high variability in cell viability and mitochondrial function assays when treating our human kidney proximal tubule cell line (e.g., HK-2) with TDF. What could be the cause?
Answer:
Inconsistent results in in vitro TDF toxicity studies can stem from several factors related to experimental setup and cellular conditions. Here’s a checklist of potential issues and solutions:
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Cell Culture Conditions:
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Passage Number: Use cells within a consistent and low passage number range. Proximal tubule cells can lose key transporter expression (OAT1, OAT3, MRP2, MRP4) at higher passages, which is critical for TDF uptake and efflux.[1][2][3]
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Confluency: Ensure a consistent level of cell confluency at the time of treatment. Over-confluent or sparse cultures can respond differently to drug exposure.
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Media Composition: Changes in media supplements, such as serum concentration, can alter cellular metabolism and drug response. Maintain a consistent media formulation.
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Drug Preparation and Dosing:
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Solubility: Tenofovir (B777) is administered as the prodrug TDF, but the active form, tenofovir, is used in many in vitro studies.[4] Ensure complete solubilization of the compound. The vehicle used (e.g., PBS) should be consistent across all experiments and included in control wells.[4]
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Concentration and Exposure Time: TDF toxicity is dose- and time-dependent.[4] Create a detailed dose-response curve and time-course experiment to identify the optimal window for observing toxicity in your specific cell line.
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-
Mitochondrial Function Assessment:
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Assay Timing: Mitochondrial damage, such as mtDNA depletion or loss of membrane potential, may be a later event.[5][6] Measure these endpoints at multiple time points post-treatment.
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Assay Sensitivity: Consider using multiple assays to assess mitochondrial health. For example, combine a viability assay (e.g., MTT) with a more specific mitochondrial function assay (e.g., Seahorse XFp for metabolic analysis, or JC-1 for membrane potential).[4]
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Guide 2: Difficulty Replicating TDF-Induced Mitochondrial Damage in Animal Models
Question: Our in vivo study in wild-type rodents is not showing the significant mitochondrial ultrastructural changes or mtDNA depletion reported in the literature after TDF administration. Why might this be?
Answer:
Replicating TDF-induced mitochondrial damage in animal models can be challenging. Several factors can influence the outcome:
-
Animal Model:
-
Species/Strain: Different rodent strains may have varying susceptibility to TDF-induced nephrotoxicity.
-
Transgenic Models: Some of the most robust findings of mitochondrial damage have been reported in HIV transgenic mice, suggesting that the underlying HIV disease state may exacerbate TDF toxicity.[5][6]
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Knockout Models: Studies using OAT1 or MRP4 knockout mice have been instrumental in demonstrating the role of these transporters in TDF accumulation and toxicity.[1][2] Consider if a wild-type model is sufficient to answer your research question.
-
-
Experimental Protocol:
-
Duration of Treatment: TDF-induced nephrotoxicity is often associated with long-term exposure.[7] Short-term studies may not be sufficient to induce significant mitochondrial damage. Many studies showing clear effects involve treatment for several weeks.[1][5]
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Dosage and Administration: Ensure the dose of TDF is appropriate for the animal model and route of administration (e.g., oral gavage).[1] The doses used in animal studies are often higher than human therapeutic doses to induce toxicity within a shorter timeframe.
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Concomitant Medications: Co-administration of other drugs, particularly those that interact with OATs (like certain protease inhibitors), can increase intracellular TDF concentrations and potentiate nephrotoxicity.[8]
-
-
Sample Analysis:
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Tissue Specificity: TDF's toxic effects are highly localized to the renal proximal tubules.[5][6] Analysis of whole kidney homogenates can dilute the signal. Consider techniques like laser-capture microdissection to isolate proximal tubules for more precise mtDNA abundance analysis.[1][5]
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Electron Microscopy: Proper fixation and processing of kidney tissue are critical for observing mitochondrial ultrastructural changes. Ensure your histology protocol is optimized for this purpose.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cellular mechanism of TDF-induced nephrotoxicity?
The primary mechanism involves the accumulation of tenofovir within the epithelial cells of the renal proximal tubules.[7][8][9] This is mediated by the basolateral uptake of TDF via human organic anion transporters (hOAT1 and, to a lesser extent, hOAT3) and its apical efflux into the tubular lumen by multidrug resistance proteins (MRP2 and MRP4).[1][2][9][10] An imbalance, such as increased uptake or decreased efflux, leads to high intracellular concentrations of tenofovir, which then exerts toxic effects on the mitochondria.[1][11]
Q2: How does TDF affect mitochondria in renal proximal tubule cells?
TDF-induced mitochondrial toxicity is a key pathogenic event.[5][6][12] High intracellular concentrations of tenofovir are thought to inhibit mitochondrial DNA (mtDNA) polymerase-gamma, leading to mtDNA depletion.[10][13] This impairs the synthesis of essential proteins for the electron transport chain, resulting in mitochondrial dysfunction.[10] Histologically, this manifests as enlarged, dysmorphic mitochondria with fragmented cristae, which are often seen as eosinophilic inclusions in renal biopsies.[5][10][14] This mitochondrial damage can lead to decreased ATP production, increased oxidative stress, and ultimately, apoptosis of the tubular cells.[10][15]
Q3: What is the role of oxidative stress in TDF-induced kidney injury?
Oxidative stress is a significant contributor to TDF-induced nephrotoxicity.[15][16][17] Damaged mitochondria are a major source of reactive oxygen species (ROS).[15] Studies have shown that TDF administration leads to increased lipid peroxidation and protein oxidation in the kidneys.[15] It also depletes the cellular antioxidant defense system, particularly reduced glutathione (B108866) (GSH).[15] This state of oxidative stress can further damage cellular components, including mitochondria, and contribute to cell death.[4][15]
Q4: How does TDF lead to apoptosis in renal tubular cells?
TDF can induce apoptosis through the intrinsic, or mitochondrial, pathway.[18][19] Mitochondrial damage leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytosol.[4][18][19] Cytosolic cytochrome c is a critical component of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, leading to programmed cell death.[18][20]
Q5: What are the characteristic histopathological findings in TDF nephrotoxicity?
Renal biopsies from patients with TDF-induced nephrotoxicity typically show signs of acute tubular necrosis, particularly affecting the proximal tubules.[10][21] A distinctive feature is the presence of eosinophilic intracytoplasmic inclusions within the proximal tubular epithelial cells.[10][14] Ultrastructural analysis by electron microscopy reveals that these inclusions are abnormally large and dysmorphic (giant) mitochondria with a loss of cristae.[5][14] Chronic changes can include tubular atrophy and interstitial fibrosis.[3]
Q6: Which biomarkers are useful for monitoring TDF-induced renal injury in preclinical studies?
While serum creatinine (B1669602) is a common clinical marker, it is not very sensitive for detecting early tubular injury.[22] In preclinical research, several urinary biomarkers are more specific for tubular damage:
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Kidney Injury Molecule-1 (KIM-1): A protein that is upregulated in injured proximal tubule cells.[22][23]
-
Interleukin-18 (IL-18): A pro-inflammatory cytokine released by damaged proximal tubule cells.[22]
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Pro-collagen type III N-terminal pro-peptide (PIIINP): A marker of tubulointerstitial fibrosis.[22]
-
Retinol-binding protein 4 (RBP4): A low-molecular-weight protein that is normally reabsorbed by the proximal tubule; increased urinary excretion indicates tubular dysfunction.
Monitoring these biomarkers can provide earlier and more sensitive detection of TDF-induced nephrotoxicity in experimental models.[22][24]
Data Presentation
Table 1: Key Experimental Models for Studying TDF Nephrotoxicity
| Model Type | Specific Model | Key Findings | References |
| In Vitro | Human Kidney 2 (HK-2) cells | TDF induces loss of cell viability, oxidative stress, mitochondrial damage, and apoptosis. | [4] |
| In Vivo | HIV Transgenic Mice | TDF causes decreased mtDNA abundance and ultrastructural mitochondrial defects specifically in renal proximal tubules. | [5][6] |
| In Vivo | OAT1 Knockout (KO) Mice | OAT1 KO prevents TDF-induced mtDNA depletion in proximal tubules, confirming its role in TDF uptake. | [1][2] |
| In Vivo | MRP4 Knockout (KO) Mice | MRP4 KO leads to increased mtDNA abundance after TDF treatment, suggesting a compensatory response to impaired efflux. | [1][2] |
| In Vivo | Wistar Rats | TDF administration induces oxidative stress, mitochondrial damage, and apoptosis via the mitochondrial pathway. | [15][19] |
Table 2: Summary of Biomarkers for TDF-Induced Renal Injury
| Biomarker | Type of Injury Detected | Sample Type | Key Findings in TDF Studies | References |
| KIM-1 | Proximal Tubular Injury | Urine | Increased levels associated with cumulative TDF exposure. | [22][23] |
| IL-18 | Proximal Tubular Injury/Inflammation | Urine | Higher levels associated with years of TDF use. | [22] |
| PIIINP | Tubulointerstitial Fibrosis | Urine | Elevated levels linked to cumulative TDF exposure. | [22] |
| mtDNA Common Deletion | Mitochondrial DNA Damage | Urine | More commonly detected in TDF-exposed individuals. | [13][25] |
| β2-microglobulin | Proximal Tubular Dysfunction | Urine | Increased excretion indicates impaired reabsorption. | [3] |
Experimental Protocols
Protocol 1: Assessment of Mitochondrial DNA (mtDNA) Abundance in Laser-Capture Microdissected (LCM) Renal Tubules
This protocol is adapted from studies investigating TDF's specific effects on proximal tubules.[1][5]
-
Tissue Preparation: Flash-freeze fresh kidney samples in isopentane (B150273) cooled with liquid nitrogen. Store at -80°C.
-
Cryosectioning: Cut 8-10 µm thick sections using a cryostat and mount them on PEN membrane glass slides (Leica Microsystems).
-
Staining: Briefly stain sections with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize renal morphology. Dehydrate the sections through a series of ethanol (B145695) and xylene washes.
-
Laser-Capture Microdissection: Using an LCM system (e.g., Leica LMD7000), identify and selectively dissect renal proximal tubules based on their characteristic morphology (large cells with a brush border). Collect the dissected tissue into the cap of a 0.5 mL microcentrifuge tube.
-
DNA Extraction: Extract total DNA from the captured tubules using a suitable kit (e.g., QIAamp DNA Micro Kit, Qiagen) according to the manufacturer's instructions.
-
Quantitative PCR (qPCR):
-
Quantify mtDNA and nuclear DNA (nDNA) using real-time qPCR.
-
Use primers specific for a mitochondrial gene (e.g., MT-CO2) and a single-copy nuclear gene (e.g., β-globin).
-
Perform qPCR using a standard SYBR Green or TaqMan-based assay.
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Calculate the relative mtDNA abundance by normalizing the mtDNA copy number to the nDNA copy number (e.g., using the 2-ΔΔCt method).
-
Visualizations
Caption: Cellular mechanism of TDF-induced nephrotoxicity.
Caption: Workflow for assessing TDF nephrotoxicity in vivo.
References
- 1. Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir renal proximal tubular toxicity is regulated by OAT1 and MRP4 transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Tenofovir Induced Nephrotoxicity: A Mechanistic Study" by Rachel A. Murphy [mds.marshall.edu]
- 5. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tenofovir-induced nephrotoxicity: incidence, mechanism, risk factors, prognosis and proposed agents for prevention - ProQuest [proquest.com]
- 9. Tenofovir-Induced Renal Dysfunction Among HIV-Infected Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tenofovir-induced renal and bone toxicity: report of two cases and literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tenofovir Effect on the Kidneys of HIV-Infected Patients: A Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Renal mitochondrial toxicity: effects of thymidine analogues and tenofovir disoproxil fumarate in African people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Depletion of the cellular antioxidant system contributes to tenofovir disoproxil fumarate - induced mitochondrial damage and increased oxido-nitrosative stress in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Vitamin D Deficiency Aggravates Nephrotoxicity, Hypertension and Dyslipidemia Caused by Tenofovir: Role of Oxidative Stress and Renin-Angiotensin System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Vitamin D Deficiency Aggravates Nephrotoxicity, Hypertension and Dyslipidemia Caused by Tenofovir: Role of Oxidative Stress and Renin-Angiotensin System | PLOS One [journals.plos.org]
- 18. Tenofovir Nephrotoxicity: 2011 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial pathway of apoptosis and necrosis contribute to tenofovir disoproxil fumarate-induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. nephropathol.com [nephropathol.com]
- 22. Cumulative tenofovir disoproxil fumarate exposure is associated with biomarkers of tubular injury and fibrosis in HIV-infected men - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Kidney injury biomarkers during exposure to tenofovir-based pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tenofovir disoproxil fumarate initiation and changes in urinary biomarker concentrations among HIV-infected men and women - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Tenofovir disoproxil fumarate-associated renal tubular dysfunction: noninvasive assessment of mitochondrial injury - PMC [pmc.ncbi.nlm.nih.gov]
Role of organic anion transporters (OAT1/OAT3) in TDF renal accumulation.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of organic anion transporters (OAT1/OAT3) in the renal accumulation of Tenofovir (B777) Disoproxil Fumarate (TDF).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of tenofovir (TFV) uptake into renal proximal tubule cells?
Tenofovir, the active form of the prodrug TDF, is primarily taken up from the blood into renal proximal tubule cells through active transport mediated by organic anion transporters, predominantly OAT1 and to a lesser extent, OAT3.[1][2][3] This active tubular secretion accounts for approximately 20-30% of the total renal excretion of tenofovir.[2][3]
Q2: What is the clinical significance of OAT1/OAT3-mediated TDF accumulation in the kidneys?
The accumulation of tenofovir within renal proximal tubule cells via OAT1 and OAT3 is a key mechanism behind TDF-induced nephrotoxicity.[1][4] This can lead to various forms of kidney injury, including proximal tubular dysfunction, Fanconi syndrome, acute kidney injury, and chronic kidney disease.[4]
Q3: How does probenecid (B1678239) affect the renal accumulation of tenofovir?
Probenecid is an inhibitor of OAT1 and OAT3.[4] By blocking these transporters, probenecid can reduce the uptake of tenofovir into renal proximal tubule cells, thereby decreasing its intracellular accumulation and potential for nephrotoxicity.[5][6]
Q4: Are there alternative transporters involved in tenofovir renal handling?
While OAT1 and OAT3 are the primary transporters for tenofovir uptake into renal proximal tubule cells, efflux from these cells into the tubular lumen is mediated by multidrug resistance proteins (MRPs), specifically MRP2 and MRP4.[1][3]
Q5: What are the differences between TDF and Tenofovir Alafenamide (TAF) concerning OAT1/OAT3 interaction?
TAF is another prodrug of tenofovir designed to have a different pharmacokinetic profile. Unlike tenofovir derived from TDF, TAF is not a substrate for OAT1 or OAT3.[7][8] This results in lower plasma tenofovir exposure and reduced accumulation in renal proximal tubule cells, contributing to a lower risk of nephrotoxicity compared to TDF.[4][8]
Troubleshooting Guides for In Vitro OAT1/OAT3 Uptake Assays
This guide addresses common issues encountered during in vitro experiments studying TDF transport via OAT1 and OAT3.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Transporter Activity (Low signal-to-background ratio) | 1. Poor cell health or viability.2. Low expression or incorrect localization of OAT1/OAT3 transporters.3. Suboptimal assay buffer conditions (e.g., pH, ion concentration).4. Inadequate substrate concentration or incubation time.5. Passage number of cells is too high. | 1. Ensure proper cell culture maintenance, check for contamination, and perform a viability assay (e.g., Trypan Blue).2. Verify transporter expression via Western blot or qPCR. Confirm localization using immunofluorescence.3. Use a buffered salt solution (e.g., HBSS) at physiological pH (7.4).4. Optimize substrate concentration around the expected Km and perform a time-course experiment to ensure linear uptake.5. Use cells within a validated passage number range (e.g., passages 7-20 for HEK293 cells).[2] |
| High Background Signal in Mock/Control Cells | 1. Passive diffusion of the substrate.2. Binding of the substrate to the cell surface or plasticware.3. Presence of endogenous transporters in the host cell line. | 1. Use a lower substrate concentration or a shorter incubation time.2. Pre-coat plates with poly-D-lysine.[2] Include wash steps with ice-cold PBS to remove unbound substrate.3. Characterize the parental cell line for endogenous transport of the substrate. |
| Inconsistent or High Variability in Results | 1. Inconsistent cell seeding density.2. Fluctuation in incubation temperature.3. Pipetting errors.4. Edge effects in multi-well plates. | 1. Ensure a uniform single-cell suspension before seeding and use a precise cell counting method. Seed cells at a consistent density (e.g., 60,000 ± 10,000 cells/well for a 96-well plate).[2]2. Use a temperature-controlled incubator and pre-warm all solutions to 37°C.3. Use calibrated pipettes and consistent pipetting techniques.4. Avoid using the outer wells of the plate or fill them with a buffer to maintain humidity. |
| Difficulty in Determining IC50 Values | 1. Inappropriate range of inhibitor concentrations.2. Inhibitor cytotoxicity.3. Non-specific binding of the inhibitor. | 1. Perform a wide range of inhibitor concentrations in a preliminary experiment to identify the optimal range for the definitive assay.2. Assess inhibitor cytotoxicity at the tested concentrations using a cell viability assay.3. Evaluate non-specific binding of the inhibitor to the assay plates or cells. |
Quantitative Data Summary
The following tables summarize key quantitative data related to the interaction of tenofovir with OAT1 and OAT3.
Table 1: Michaelis-Menten Constants (Km) for Tenofovir
| Transporter | Species | Cell Line | Km (µM) | Reference |
| OAT1 | Human | HEK293 | 72.4 ± 20 | [9] |
| OAT1 | Cynomolgus Monkey | HEK293 | 181 ± 46 | [9] |
| OAT1 | Mouse | HEK293 | - | [10] |
| OAT1 | Rat | HEK293 | - | [10] |
| OAT1 | Dog | HEK293 | - | [10] |
Note: Specific Km values for mouse, rat, and dog OAT1 were not provided in the search results, but were noted to be significantly higher than human OAT1.[10]
Table 2: IC50 Values for Inhibition of Tenofovir Transport
| Transporter | Inhibitor | Cell Line | IC50 (µM) | Reference |
| OAT1 | Hippuric Acid | HEK293 | 14.6 ± 2.0 | [2] |
| OAT3 | Hippuric Acid | HEK293 | 35.5 ± 1.9 | [2] |
| OAT1 | Indoxyl Sulfate | HEK293 | 43.2 ± 2.3 | [2] |
| OAT3 | Indoxyl Sulfate | HEK293 | 86.3 ± 2.0 | [2] |
| OAT1 | p-Cresol Sulfate | HEK293 | 26.4 ± 2.0 | [2] |
| OAT3 | p-Cresol Sulfate | HEK293 | 47.1 ± 2.1 | [2] |
| OAT1 | Probenecid | - | - | [4] |
| OAT3 | Probenecid | - | - | [4] |
Note: Specific IC50 values for probenecid were not provided, but it is a well-established inhibitor of OAT1 and OAT3.[4]
Experimental Protocols
In Vitro Tenofovir Uptake Assay Using HEK293 Cells Overexpressing OAT1/OAT3
This protocol is adapted from studies investigating the transport of tenofovir in stably transfected HEK293 cells.[2]
Materials:
-
HEK293 cells stably expressing human OAT1 or OAT3, and mock-transfected control cells.
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., hygromycin B).
-
Poly-D-lysine coated 96-well cell culture plates.
-
Hank's Balanced Salt Solution (HBSS), pH 7.4.
-
Radiolabeled [³H]tenofovir.
-
Inhibitors of interest (e.g., probenecid).
-
Ice-cold Phosphate Buffered Saline (PBS).
-
Cell lysis buffer (e.g., acetonitrile:water 50/50).
-
Scintillation cocktail and a scintillation counter.
-
BCA Protein Assay Kit.
Procedure:
-
Cell Culture: Maintain the HEK293 cell lines in supplemented DMEM at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Seed the cells onto poly-D-lysine coated 96-well plates at a density of approximately 60,000 cells/well. Allow the cells to adhere and reach confluency (typically 24-48 hours).
-
Pre-incubation:
-
For uptake assays, wash the cells with pre-warmed HBSS and pre-incubate for 15-30 minutes at 37°C.
-
For inhibition assays, pre-incubate the cells with the inhibitor in HBSS for 30 minutes at 37°C.
-
-
Uptake Initiation: Add radiolabeled tenofovir (e.g., 0.1 µM) in HBSS to each well to initiate the uptake. For inhibition assays, the tenofovir solution should also contain the inhibitor at the desired concentration.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes) within the linear range of uptake.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold PBS.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Scintillation Counting: Transfer a portion of the cell lysate to a scintillation plate, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Quantification: Use a portion of the cell lysate to determine the protein concentration in each well using a BCA protein assay.
-
Data Analysis:
-
Normalize the radioactivity counts (CPM) to the protein concentration for each well.
-
Calculate transporter-specific uptake by subtracting the normalized uptake in mock-transfected cells from the normalized uptake in OAT1/OAT3-expressing cells.
-
For inhibition assays, calculate the IC50 values using non-linear regression analysis.
-
In Vivo Assessment of TDF-Induced Nephrotoxicity in Mice
This is a generalized protocol based on methodologies described in preclinical studies with TDF in mice.[11][12]
Materials:
-
Male C57BL/6 mice (or OAT1 knockout mice and their wild-type littermates).
-
Tenofovir Disoproxil Fumarate (TDF).
-
Vehicle control (e.g., 0.1 M NaOH or 50 mM trisodium (B8492382) citrate (B86180) dihydrate).
-
Oral gavage needles.
-
Metabolic cages for urine collection.
-
Equipment for blood collection and serum separation.
-
Kits for measuring serum creatinine (B1669602) and Blood Urea Nitrogen (BUN).
-
Equipment for kidney tissue harvesting and processing (fixation in formalin, embedding in paraffin (B1166041) or OCT).
-
Microscope for histological analysis.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing conditions for at least one week before the start of the experiment.
-
Dosing:
-
Monitoring:
-
Monitor the body weight and general health of the animals daily.
-
Collect urine periodically using metabolic cages to measure urinary biomarkers of kidney injury (e.g., total protein, albumin).
-
-
Sample Collection:
-
At the end of the study, collect blood samples for the measurement of serum creatinine and BUN.
-
Euthanize the animals and harvest the kidneys.
-
-
Tissue Processing and Analysis:
-
Fix one kidney in 10% neutral buffered formalin for histological analysis (e.g., H&E staining) to assess for tubular damage.
-
The other kidney can be snap-frozen for molecular analyses (e.g., measuring tenofovir concentration, gene expression analysis).
-
-
Laser Capture Microdissection (Optional): To specifically analyze proximal tubules, cryosection the kidney tissue and use laser capture microdissection to isolate proximal tubular cells for further analysis, such as measuring mitochondrial DNA abundance.[13]
Visualizations
Signaling Pathway of TDF in Renal Proximal Tubule Cells
Caption: TDF is hydrolyzed to tenofovir (TFV), which enters renal cells via OAT1/OAT3 and is effluxed by MRP2/MRP4.
Experimental Workflow for In Vitro TDF Uptake Assay
Caption: Workflow for measuring OAT1/OAT3-mediated tenofovir uptake in vitro.
Logical Relationship of TDF Nephrotoxicity
Caption: The causal chain from TDF administration to renal dysfunction via OAT1/OAT3 activity.
References
- 1. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incorporating Uremic Solute-mediated Inhibition of OAT1/3 Improves PBPK Prediction of Tenofovir Renal and Systemic Disposition in Patients with Severe Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 6. ClinPGx [clinpgx.org]
- 7. Laser Capture Microdissection and Multiplex-Tandem PCR Analysis of Proximal Tubular Epithelial Cell Signaling in Human Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tenofovir alafenamide is not a substrate for renal organic anion transporters (OATs) and does not exhibit OAT-dependent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular Mechanisms for Species Differences in Organic Anion Transporter 1, OAT1: Implications for Renal Drug Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tenofovir Disoproxil Fumarate: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Renal Dysfunction and Tubulopathy Induced by High-Dose Tenofovir Disoproxil Fumarate in C57BL/6 Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tenofovir Renal Proximal Tubular Toxicity Is Regulated By OAT1 and MRP4 Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Efavirenz interaction with CYP450 enzymes and potential drug-drug interactions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the interaction of Efavirenz with Cytochrome P450 (CYP450) enzymes.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of CYP450 enzymes in the metabolism of Efavirenz?
Efavirenz is extensively metabolized by the hepatic CYP450 enzyme system. The primary enzyme responsible for its clearance is CYP2B6, which mediates the 8-hydroxylation of Efavirenz to its major metabolite, 8-hydroxyefavirenz.[1][2][3] Other enzymes, including CYP2A6, CYP3A4, and CYP1A2, play minor roles in its metabolism.[1][3][4] Efavirenz can also undergo 7-hydroxylation, a reaction primarily catalyzed by CYP2A6.[2][3]
Q2: How does Efavirenz affect the activity of CYP450 enzymes?
Efavirenz has a complex, dual effect on CYP450 enzymes, acting as both an inhibitor and an inducer of different isoforms. This can lead to complex drug-drug interactions.[1][5]
-
Induction: Efavirenz is a known inducer of CYP3A4 and CYP2B6.[1][4] This induction can lead to a decreased plasma concentration of co-administered drugs that are substrates of these enzymes. Efavirenz also induces its own metabolism, a phenomenon known as auto-induction.[1]
-
Inhibition: In vitro studies have shown that Efavirenz can inhibit several CYP450 enzymes. It is a potent competitive inhibitor of CYP2B6 and a moderate inhibitor of CYP2C8, CYP2C9, and CYP2C19.[1]
Q3: What are the most significant drug-drug interactions (DDIs) associated with Efavirenz and CYP450 enzymes?
The induction and inhibition of CYP450 enzymes by Efavirenz can lead to clinically significant DDIs.
-
Due to Induction: Co-administration of Efavirenz with drugs metabolized by CYP3A4 or CYP2B6 can result in decreased efficacy of the co-administered drug. Examples include certain statins (e.g., simvastatin, atorvastatin), methadone, and the antifungal agent voriconazole.[1][6]
-
Due to Inhibition: The inhibitory effects of Efavirenz can increase the plasma concentrations of co-administered drugs, potentially leading to toxicity. This is a concern for drugs that are substrates of CYP2B6, CYP2C8, CYP2C9, and CYP2C19. For instance, co-administration with warfarin, a CYP2C9 substrate, may require careful monitoring of the international normalized ratio (INR).[1]
Troubleshooting Experimental Issues
Issue 1: High variability in Efavirenz metabolism rates in vitro.
-
Possible Cause: Genetic polymorphisms in the CYP2B6 gene can significantly impact the rate of Efavirenz metabolism.[7][8] Different lots of human liver microsomes (HLMs) will have varying levels of CYP2B6 expression and different allelic variants.
-
Troubleshooting Steps:
-
Genotype HLM Lots: If possible, use genotyped HLMs to understand the CYP2B6 genetic makeup of your experimental system.
-
Use Pooled Donors: Employing pooled HLMs from a large number of donors can help average out the effects of individual genetic variations.
-
Include Control Substrates: Always run a control experiment with a known CYP2B6 substrate to benchmark the metabolic activity of your HLM lot.
-
Issue 2: Discrepancy between in vitro inhibition data and in vivo observations.
-
Possible Cause: The net effect of Efavirenz in vivo is a combination of both inhibition and induction. In vitro assays typically only measure one of these effects at a time. Chronic exposure in vivo allows for enzyme induction to occur, which may counteract or override the inhibitory effects seen in acute in vitro experiments.[1]
-
Troubleshooting Steps:
-
Consider Pre-incubation: For in vitro studies, a pre-incubation step with Efavirenz before adding the substrate can sometimes provide insights into time-dependent effects.
-
In Vivo Animal Models: If feasible, conduct studies in animal models to observe the combined effects of induction and inhibition over time.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: Utilize PBPK modeling to integrate in vitro data and predict the complex in vivo interactions.
-
Data Presentation
Table 1: Summary of Efavirenz Interaction with Major CYP450 Isoforms
| CYP450 Isoform | Role of Efavirenz | Quantitative Data (Ki) | Clinical Implication |
| CYP2B6 | Substrate, Inducer, Inhibitor | ~1.7 µM (in HLMs) | Primary metabolic pathway; potential for auto-induction and DDIs with other CYP2B6 substrates.[1] |
| CYP2A6 | Substrate | - | Minor metabolic pathway.[2] |
| CYP3A4 | Substrate (minor), Inducer | ~40.33 µM | Potential for DDIs with a wide range of CYP3A4 substrates.[1][4] |
| CYP2C8 | Inhibitor | ~4.78 µM | Potential to increase concentrations of CYP2C8 substrates.[1] |
| CYP2C9 | Inhibitor | ~19.46 µM | Potential to increase concentrations of CYP2C9 substrates like warfarin.[1] |
| CYP2C19 | Inhibitor, Inducer | ~21.31 µM | Mixed effects; induction may predominate with chronic use.[1] |
Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition Assay using Human Liver Microsomes
This protocol is designed to determine the inhibitory potential of Efavirenz on various CYP450 isoforms.
-
Materials:
-
Pooled human liver microsomes (HLMs)
-
Efavirenz (test inhibitor)
-
CYP450 isoform-specific probe substrates (e.g., bupropion (B1668061) for CYP2B6, amodiaquine (B18356) for CYP2C8, diclofenac (B195802) for CYP2C9, S-mephenytoin for CYP2C19, midazolam for CYP3A4)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control inhibitors
-
LC-MS/MS system for analysis
-
-
Methodology:
-
Prepare a series of Efavirenz dilutions in the appropriate solvent.
-
In a 96-well plate, add phosphate buffer, HLM, and the Efavirenz dilution (or solvent control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 15-60 minutes, depending on the isoform).
-
Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each Efavirenz concentration and determine the IC50 value.
-
Protocol 2: In Vitro CYP450 Induction Assay using Primary Human Hepatocytes
This protocol assesses the potential of Efavirenz to induce the expression of CYP450 enzymes.
-
Materials:
-
Cryopreserved or fresh primary human hepatocytes
-
Hepatocyte culture medium
-
Efavirenz (test inducer)
-
Positive control inducers (e.g., rifampicin (B610482) for CYP3A4, phenobarbital (B1680315) for CYP2B6)
-
CYP450 isoform-specific probe substrates
-
LC-MS/MS system or plate reader for activity measurement
-
Reagents for mRNA quantification (optional)
-
-
Methodology:
-
Plate the hepatocytes in collagen-coated plates and allow them to attach.
-
Treat the cells with different concentrations of Efavirenz, a positive control, or vehicle control for 48-72 hours, replacing the medium daily.
-
After the treatment period, wash the cells and incubate them with a probe substrate for a specific CYP450 isoform.
-
Collect the supernatant and analyze for metabolite formation to determine enzyme activity.
-
Alternatively, lyse the cells and extract mRNA to quantify the expression levels of CYP450 genes using qRT-PCR.
-
Calculate the fold induction relative to the vehicle control.
-
Visualizations
Caption: Metabolic pathways of Efavirenz via CYP450 enzymes.
Caption: Mechanisms of Efavirenz-mediated drug-drug interactions.
Caption: Workflow for in vitro CYP450 inhibition assay.
References
- 1. In vitro Analysis and Quantitative Prediction of Efavirenz Inhibition of Eight Cytochrome P450 (CYP) Enzymes: Major Effects on CYPs 2B6, 2C8, 2C9 and 2C19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efavirenz Primary and Secondary Metabolism In Vitro and In Vivo: Identification of Novel Metabolic Pathways and Cytochrome P450 2A6 as the Principal Catalyst of Efavirenz 7-Hydroxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacokinetic Interaction between Efavirenz and Dual Protease Inhibitors in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
- 7. saremjrm.com [saremjrm.com]
- 8. ovid.com [ovid.com]
Technical Support Center: Development of HIV Resistance Mutations (K103N, M184V) to ATRIPLA® Components
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information, troubleshooting guidance, and frequently asked questions (FAQs) concerning the emergence of K103N and M184V resistance mutations in HIV-1 in response to treatment with ATRIPLA® (a fixed-dose combination of efavirenz, emtricitabine, and tenofovir (B777) disoproxil fumarate).
Troubleshooting Guides
This section addresses common challenges encountered during the experimental detection and analysis of HIV-1 resistance mutations.
Genotypic Resistance Assays (Sanger Sequencing)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Failed Sequencing Reaction (No or poor-quality sequence) | 1. Low template concentration: Insufficient viral RNA/cDNA for amplification.[1][2] 2. Poor quality template: Presence of PCR inhibitors (e.g., salts, ethanol, EDTA).[1][3][4] 3. Incorrect or degraded primers: Primers not binding effectively to the target sequence.[1][2][3] 4. Blocked capillary on the sequencer: An instrument-related issue.[1] | 1. Quantify your template and ensure it is within the recommended range for your sequencing facility (e.g., 100-200 ng/µL).[1][4] 2. Purify the DNA template using a reliable kit to remove contaminants. An A260/280 ratio of ~1.8 is indicative of pure DNA.[1][4] 3. Verify primer sequences for accuracy and check for degradation. If necessary, design new primers with a melting temperature (Tm) between 50-60°C and a GC content of 45-55%.[3][4] 4. Consult with the sequencing facility to investigate potential instrument failure. Re-sequencing of affected samples may be necessary.[1] |
| Weak Signal | 1. Low starting template concentration. [1] 2. Low primer binding efficiency. [1] | 1. Increase the amount of template DNA in the sequencing reaction. 2. Redesign primers to ensure optimal annealing to the target sequence. |
| Multiple Peaks (Overlapping sequences) | 1. Multiple priming sites: The sequencing primer is binding to more than one location on the template DNA.[2][4] 2. Contamination: Presence of another DNA template in the sample. | 1. Design a more specific primer for your target region. 2. Adhere to strict laboratory practices to prevent cross-contamination between samples. |
Allele-Specific PCR (AS-PCR)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Amplification of Mutant Allele | 1. Low frequency of the mutant variant: The mutation is present at a level below the assay's limit of detection.[5][6] 2. Suboptimal primer design: The allele-specific primer is not efficiently amplifying the mutant sequence.[7][8] | 1. For detection of very low-frequency variants, consider using a more sensitive method such as next-generation sequencing (NGS).[9] 2. Redesign the allele-specific primers. Specificity can be enhanced by placing the discriminating nucleotide at the 3'-end and introducing a deliberate mismatch at the penultimate base.[8] |
| False-Positive Amplification of Wild-Type | 1. Non-specific primer binding: The allele-specific primer is annealing to the wild-type template. | 1. Increase the annealing temperature during the PCR cycles to enhance primer specificity. 2. Redesign the primer to be more specific to the mutant sequence. |
Frequently Asked Questions (FAQs)
General Questions
Q1: What are the K103N and M184V mutations, and which components of this compound® do they confer resistance to?
The K103N mutation in the reverse transcriptase (RT) gene confers resistance to the non-nucleoside reverse transcriptase inhibitor (NNRTI) component of this compound®, efavirenz . The M184V mutation in the RT gene confers high-level resistance to the nucleoside reverse transcriptase inhibitor (NRTI) component, emtricitabine .[10][11]
Q2: How do the K103N and M184V mutations impact the fitness of HIV-1?
The K103N mutation has a minimal effect on viral fitness, allowing the virus to replicate efficiently.[12][13] In contrast, the M184V mutation significantly impairs the virus's replication capacity.[11][14]
Experimental Design and Interpretation
Q3: What is the fundamental difference between genotypic and phenotypic resistance testing?
Genotypic assays , such as Sanger sequencing and allele-specific PCR, identify the presence of specific resistance-associated mutations in the viral genes.[15][16] Phenotypic assays , on the other hand, directly measure the ability of the virus to replicate in the presence of varying concentrations of an antiretroviral drug, providing a quantitative measure of drug susceptibility.[15][17][18]
Q4: In which scenarios is genotypic testing preferred over phenotypic testing, and vice-versa?
Genotypic testing is generally the preferred method for routine resistance monitoring, especially in treatment-naive patients or at the first sign of treatment failure, due to its lower cost and faster turnaround time.[15][16] Phenotypic testing is more valuable for patients with complex treatment histories and multiple resistance mutations, as it can elucidate the cumulative effect of these mutations on drug susceptibility.[18][19]
Q5: What is the detection limit for standard genotypic sequencing?
Standard Sanger sequencing can reliably detect viral variants that constitute at least 20% of the viral population in a sample.[9] To identify minority variants present at lower frequencies, more sensitive techniques such as allele-specific PCR or next-generation sequencing are necessary.[5][6][9]
Data Presentation
Table 1: Impact of K103N and M184V Mutations on Drug Susceptibility
| Mutation | This compound® Component | Approximate Fold-Change in IC50 |
| K103N | Efavirenz (EFV) | ~20 to 50-fold increase[20] |
| M184V | Emtricitabine (FTC) | >100-fold increase |
IC50 (50% inhibitory concentration) is the drug concentration required to inhibit 50% of viral replication.
Table 2: Prevalence of K103N and M184V Mutations in Different Patient Populations
| Mutation | Patient Population | Prevalence |
| K103N | Treatment-naive (as a minority variant) | 5.5%[21] |
| Patients failing an efavirenz-based regimen | 66.7% - 83%[22][23] | |
| M184V | Treatment-naive (as a minority variant) | 8.2%[21] |
| Patients failing an emtricitabine/lamivudine-based regimen | 36.7% - 93%[22][23][24] |
Experimental Protocols
HIV-1 Genotypic Resistance Testing by Sanger Sequencing
This protocol provides a general framework for identifying resistance mutations in the HIV-1 reverse transcriptase gene.
I. Viral RNA Extraction:
-
Isolate viral RNA from patient plasma samples using a commercially available viral RNA extraction kit, following the manufacturer's instructions.
II. Reverse Transcription and PCR Amplification (RT-PCR):
-
Synthesize complementary DNA (cDNA) from the extracted viral RNA using a reverse transcriptase enzyme and a gene-specific primer.
-
Amplify the reverse transcriptase region of the HIV-1 pol gene via PCR using specific primers that flank the region of interest.
III. PCR Product Purification:
-
Purify the amplified PCR product to remove unincorporated dNTPs, primers, and the polymerase enzyme, typically using a commercial PCR purification kit.
IV. Cycle Sequencing:
-
Perform cycle sequencing on the purified PCR product using a sequencing primer and fluorescently labeled dideoxynucleotides (ddNTPs).
V. Sequencing and Data Analysis:
-
Separate the sequencing products by size using an automated capillary electrophoresis sequencer.
-
Analyze the resulting electropherogram to determine the nucleotide sequence.
-
Align the patient's viral sequence with a wild-type reference sequence (e.g., HXB2) to identify mutations, such as K103N (AAG to AAC or AAT) and M184V (ATG to GTG).
Detection of Minority Variants by Allele-Specific PCR (AS-PCR)
This protocol is tailored for the detection of low-frequency K103N or M184V mutations.
I. Template Preparation:
-
Extract viral RNA and perform RT-PCR to amplify the reverse transcriptase region as detailed in the Sanger sequencing protocol.
II. Allele-Specific Primer Design:
-
For each mutation of interest, design two forward primers: one specific to the wild-type allele and another specific to the mutant allele. The 3'-terminal nucleotide of each primer should correspond to the specific allele.
-
Design a single common reverse primer to be used with both forward primers.
III. Real-Time PCR:
-
Conduct separate real-time PCR reactions for the wild-type and mutant alleles using a fluorescent dye (e.g., SYBR Green) or a probe-based detection system.
-
Include a reaction with a non-selective primer pair to quantify the total number of viral templates in the sample.
IV. Data Analysis:
-
Generate a standard curve to quantify the amount of wild-type and mutant DNA in each sample.
-
Calculate the percentage of the mutant allele relative to the total viral population.
Visualizations
Caption: Mechanism of resistance development to this compound® components.
Caption: Experimental workflow for HIV genotypic resistance testing.
References
- 1. Sanger sequencing troubleshooting guide | Yale Research [research.yale.edu]
- 2. ucdenver.edu [ucdenver.edu]
- 3. blog.genewiz.com [blog.genewiz.com]
- 4. microsynth.com [microsynth.com]
- 5. Systematic evaluation of allele-specific real-time PCR for the detection of minor HIV-1 variants with pol and env resistance mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Evaluation of Allele-Specific Real Time PCR for the Detection of Minor HIV-1 Variants with pol and env Resistance Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of allele-specific PCR using patient specific HIV consensus sequences for primer design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Designing Allele-Specific Competitive-Extension PCR-Based Assays for High-Throughput Genotyping and Gene Characterization [frontiersin.org]
- 9. Implementing HIV-1 Genotypic Resistance Testing in Antiretroviral Therapy Programs in Africa: Needs, Opportunities, and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance tests | HIV i-Base [i-base.info]
- 11. Multiple Effects of the M184V Resistance Mutation in the Reverse Transcriptase of Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reappearance of Minority K103N HIV-1 Variants after Interruption of ART Initiated during Primary HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Detection of Human Immunodeficiency Virus (HIV) Type 1 M184V and K103N Minority Variants in Patients with Primary HIV Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diminished transmission of drug resistant HIV-1 variants with reduced replication capacity in a human transmission model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Laboratory Testing: Drug-Resistance Testing | NIH [clinicalinfo.hiv.gov]
- 17. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Resistance testing: phenotype | Johns Hopkins HIV Guide [hopkinsguides.com]
- 19. HIV Resistance Assays - Clinical Guidelines Program [hivguidelines.org]
- 20. HIV Drug Resistance Database [hivdb.stanford.edu]
- 21. Prevalence of key resistance mutations K65R, K103N, and M184V as minority HIV-1 variants in chronically HIV-1 infected, treatment-naïve patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Resistance Patterns Selected by Nevirapine vs. Efavirenz in HIV-Infected Patients Failing First-Line Antiretroviral Treatment: A Bayesian Analysis | PLOS One [journals.plos.org]
- 24. Acquired HIV drug resistance mutations on first-line antiretroviral therapy in Southern Africa: Systematic review and Bayesian evidence synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Efavirenz-Induced Autophagy and Mitophagy in Hepatic Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating Efavirenz-induced autophagy and mitophagy in hepatic cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which Efavirenz (B1671121) (EFV) affects hepatic cells?
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), has been shown to induce hepatotoxicity by interfering with mitochondrial function in hepatic cells.[1][2][3] Clinically relevant concentrations of EFV can lead to a rapid mitotoxic effect, characterized by reduced mitochondrial respiration, decreased intracellular ATP levels, and increased production of reactive oxygen species (ROS).[4][5] This mitochondrial dysfunction is a key trigger for subsequent cellular stress responses.
Q2: What is the role of autophagy and mitophagy in EFV-treated hepatic cells?
Autophagy, and specifically mitophagy (the selective removal of damaged mitochondria), is triggered as a pro-survival mechanism in hepatic cells exposed to moderate concentrations of EFV.[1][6][7] This process helps to clear dysfunctional mitochondria, thereby reducing cellular stress and promoting cell survival.[1][8] However, at higher concentrations, EFV can lead to a blockage in the autophagic flux, resulting in "autophagic stress" and ultimately promoting apoptosis.[1][6][7]
Q3: What are the key signaling pathways involved in EFV-induced autophagy?
The primary driver for EFV-induced autophagy is mitochondrial dysfunction. The resulting energy stress, indicated by a decrease in ATP production, leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4] Activated AMPK can initiate autophagy. While not explicitly detailed in all studies, the mTOR pathway, a negative regulator of autophagy, is likely inhibited downstream of AMPK activation.
Q4: What are the typical concentrations of Efavirenz used in in vitro experiments?
In vitro studies on human hepatic cells typically use clinically relevant concentrations of Efavirenz, generally ranging from 10 µM to 50 µM.[5] It's important to note that the cellular response, including the switch from pro-survival autophagy to autophagic stress and apoptosis, is dose-dependent.[1][6][7]
Troubleshooting Guides
Issue 1: Inconsistent results in autophagy induction with EFV treatment.
-
Possible Cause 1: Efavirenz concentration.
-
Troubleshooting Tip: The induction of autophagy is highly sensitive to the concentration of EFV. Moderate levels activate a protective autophagic response, while higher concentrations can block autophagic flux.[1][6] Perform a dose-response curve (e.g., 10, 25, 50 µM) to determine the optimal concentration for observing autophagy induction versus autophagic stress in your specific cell line.
-
-
Possible Cause 2: Cell type and condition.
-
Troubleshooting Tip: Different hepatic cell lines (e.g., HepG2, Hep3B, primary human hepatocytes) may exhibit varying sensitivities to EFV.[5] Ensure your cells are healthy and in the logarithmic growth phase before treatment. Passage number can also affect cellular responses.
-
-
Possible Cause 3: Duration of treatment.
-
Troubleshooting Tip: The kinetics of autophagy induction can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the peak of the autophagic response.
-
Issue 2: Difficulty in detecting mitophagy specifically.
-
Possible Cause 1: Insufficient sensitivity of the detection method.
-
Troubleshooting Tip: Simple colocalization of a mitochondrial marker with a general autophagy marker (LC3) might not be sufficient to definitively prove mitophagy.[9] Utilize more specific techniques like co-staining with lysosomal markers (e.g., LysoTracker) to confirm the delivery of mitochondria to lysosomes or employ advanced fluorescent reporters like mt-Keima, which changes fluorescence based on the pH of its environment (neutral in mitochondria, acidic in lysosomes).[9][10]
-
-
Possible Cause 2: Autophagic flux is blocked.
-
Troubleshooting Tip: If you observe an accumulation of autophagosomes colocalized with mitochondria, it could indicate a blockage in the fusion with lysosomes rather than active mitophagy. To assess autophagic flux, use lysosomal inhibitors like Bafilomycin A1 or Chloroquine. An increase in LC3-II levels in the presence of the inhibitor compared to EFV alone would indicate active flux.
-
Issue 3: High levels of apoptosis observed, masking the pro-survival role of autophagy.
-
Possible Cause 1: Efavirenz concentration is too high.
-
Possible Cause 2: Autophagy is being inhibited, leading to apoptosis.
-
Troubleshooting Tip: To confirm that autophagy is playing a protective role, use autophagy inhibitors like 3-methyladenine (B1666300) (3-MA) or siRNA against key autophagy genes (e.g., ATG5, ATG7). A further increase in apoptosis in the presence of an autophagy inhibitor would confirm its pro-survival function in your experimental setup.[1]
-
Quantitative Data Summary
Table 1: Effect of Efavirenz on Hepatic Cell Viability
| Cell Line | Efavirenz Concentration (µM) | Treatment Duration (h) | Reduction in Cell Viability (%) | Reference |
| Hep3B | 10 | 48 | ~15 | [5] |
| Hep3B | 25 | 48 | ~30 | [5] |
| Hep3B | 50 | 48 | ~50 | [5] |
Table 2: Effect of Efavirenz on Autophagy Markers in Hepatic Cells
| Cell Line | Efavirenz Concentration (µM) | Treatment Duration (h) | Change in LC3-II/LC3-I Ratio | Change in p62/SQSTM1 Levels | Reference |
| Hep3B | 25 | 24 | Increased | Decreased | [6] |
| Hep3B | 50 | 24 | Further Increased (potential flux block) | Accumulation | [6] |
Experimental Protocols
1. Western Blotting for Autophagy Markers (LC3 and p62)
-
Cell Culture and Treatment: Plate hepatic cells (e.g., HepG2, Hep3B) at a suitable density. Once attached, treat the cells with the desired concentrations of Efavirenz (e.g., 10, 25, 50 µM) or vehicle control (e.g., DMSO) for the specified duration (e.g., 24 hours). For autophagic flux assessment, a set of wells should be co-treated with a lysosomal inhibitor like Bafilomycin A1 (100 nM) for the last 4 hours of the EFV treatment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. Also, probe for a loading control like β-actin or GAPDH.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometrically quantify the bands and normalize the LC3-II/LC3-I ratio and p62 levels to the loading control.
2. Fluorescence Microscopy for Mitophagy Detection
-
Cell Culture and Staining:
-
Plate cells on glass coverslips in a multi-well plate.
-
Treat with Efavirenz as described above.
-
In the last 30 minutes of incubation, add a mitochondrial probe like MitoTracker Green (e.g., 100 nM) to the culture medium.
-
In the last 15 minutes of incubation, add a lysosomal probe like LysoTracker Red (e.g., 50 nM).
-
-
Fixation and Mounting:
-
Wash the cells with warm PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Wash again with PBS.
-
Mount the coverslips onto glass slides using a mounting medium containing DAPI to stain the nuclei.
-
-
Imaging:
-
Visualize the cells using a confocal fluorescence microscope.
-
Capture images in the green (MitoTracker), red (LysoTracker), and blue (DAPI) channels.
-
-
Analysis:
-
Assess the colocalization of the green mitochondrial signal with the red lysosomal signal. An increase in yellow puncta (overlap of green and red) in EFV-treated cells compared to controls is indicative of mitophagy.
-
Visualizations
Caption: Signaling pathway of Efavirenz-induced autophagy in hepatic cells.
Caption: Experimental workflow for detecting mitophagy via fluorescence microscopy.
References
- 1. Autophagy as a rescue mechanism in efavirenz-induced mitochondrial dysfunction: a lesson from hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial (dys)function - a factor underlying the variability of efavirenz-induced hepatotoxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mitochondrial (dys)function – a factor underlying the variability of efavirenz-induced hepatotoxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of mitochondrial function by efavirenz increases lipid content in hepatic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced oxidative stress and increased mitochondrial mass during Efavirenz-induced apoptosis in human hepatic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Autophagy and apoptosis in liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Detection of Mitophagy in Human Cells, C. Elegans, and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sensitive Measurement of Mitophagy by Flow Cytometry Using the pH-dependent Fluorescent Reporter mt-Keima - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Efavirenz-Associated CNS Side Effects in Clinical Research
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals managing central nervous system (CNS) side effects of efavirenz (B1671121) in a clinical research setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during clinical trials involving efavirenz.
Q1: A research participant, recently started on an efavirenz-containing regimen, reports vivid dreams and dizziness. What is the recommended course of action?
A1: These are common, early-onset CNS side effects of efavirenz, often occurring within the first few days to weeks of treatment.[1][2][3][4][5]
-
Initial Assessment:
-
Document Symptoms: Use a standardized questionnaire to grade the severity and frequency of the symptoms. The Division of AIDS (DAIDS) Table for Grading the Severity of Adult and Pediatric Adverse Events is a useful tool.
-
Reassure the Participant: Inform the participant that these symptoms are common and typically resolve within 2-4 weeks.[2][6]
-
Schedule Follow-up: Plan a follow-up consultation within 1-2 weeks to monitor symptom progression.
-
-
Troubleshooting Steps:
-
Persistent/Severe Symptoms: If symptoms are severe or persist beyond 4 weeks, consider therapeutic drug monitoring (TDM) to assess efavirenz plasma concentrations.[7]
-
Elevated Plasma Levels: If plasma concentrations are above the therapeutic range (>4000 µg/L), this may indicate a need for dose adjustment or a switch in therapy, especially if the participant has a poor metabolizer genotype (e.g., CYP2B66/6).[7][8]
-
Consider Genotyping: If not already done, perform pharmacogenetic testing for CYP2B6 polymorphisms to identify individuals who may be slow metabolizers.[8][9][10]
-
Q2: A trial participant with a history of depression reports a worsening of symptoms after several months on an efavirenz regimen. How should this be managed?
A2: Late-onset neuropsychiatric side effects, such as depression, can occur with efavirenz and may be linked to higher plasma concentrations.[1][4][11] A careful differential diagnosis is crucial.
-
Initial Assessment:
-
Psychiatric Evaluation: Conduct a thorough psychiatric assessment to differentiate between a drug-induced effect and an exacerbation of the pre-existing condition.[1] Utilize standardized scales like the Beck Depression Inventory (BDI) or the Hospital Anxiety and Depression Scale (HADS).[12]
-
Review Concomitant Medications: Assess for any other medications that could contribute to or worsen depressive symptoms.
-
-
Troubleshooting Steps:
-
Therapeutic Drug Monitoring: Measure efavirenz plasma levels. Elevated levels can be associated with an increased risk of CNS toxicity.[7][13]
-
Pharmacogenetic Analysis: Test for CYP2B6 polymorphisms, as slow metabolizers are at a higher risk for elevated drug levels and subsequent side effects.[8][14]
-
Management Options:
-
If plasma levels are high, a dose reduction of efavirenz may be considered.[1]
-
If symptoms are severe or do not improve with dose adjustment, switching to an alternative antiretroviral with a lower risk of neuropsychiatric side effects is recommended.[6][15]
-
Consultation with a psychiatrist for appropriate management of the depressive symptoms is advised.[1]
-
-
Q3: How can we proactively identify research participants at a higher risk for developing efavirenz-related CNS side effects?
A3: Proactive risk assessment can help in tailoring monitoring strategies.
-
Key Risk Factors:
-
Genetic Predisposition: Polymorphisms in the CYP2B6 gene, particularly the 516G>T variant, are strongly associated with reduced efavirenz metabolism, leading to higher plasma concentrations and an increased risk of CNS toxicity.[9][10][16] Individuals homozygous for the T allele (T/T genotype) are at the highest risk.[9][16]
-
Low Body Weight: Patients weighing less than 40 kg may be at a higher risk of toxicity, and dose adjustments are sometimes recommended.[15]
-
Pre-existing Psychiatric Conditions: A history of mental health disorders may increase susceptibility to efavirenz-related neuropsychiatric events.[17]
-
Concomitant Medications: Co-administration of drugs that inhibit CYP2B6 can increase efavirenz levels. For example, isoniazid, a common tuberculosis medication, can inhibit efavirenz metabolism.[18]
-
-
Screening Recommendations:
-
Pharmacogenetic Screening: Where feasible, screen for CYP2B6 polymorphisms before initiating efavirenz. The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides guidelines for efavirenz prescribing based on CYP2B6 genotype.[8]
-
Baseline Psychiatric Assessment: Conduct a baseline assessment of mental health status for all participants.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to efavirenz CNS side effects.
Table 1: Incidence of Common Efavirenz-Associated CNS Adverse Events
| Adverse Event | Reported Incidence | Notes |
| Any CNS Side Effect | 40% - 60% | Typically mild to moderate and often transient.[2][17] |
| Dizziness | ~2% - 29.9% | One of the most frequently reported symptoms.[2][17] |
| Sleep Disturbances (Insomnia, Vivid Dreams) | ~24.1% - 58% | Abnormal dreams are a hallmark side effect.[2][3] |
| Impaired Concentration | ~2% - 27.5% | Can impact daily functioning.[2][17] |
| Depression | ~3% - 23% | Can be an early or late-onset side effect.[19][20] |
| Severe Psychiatric Symptoms (e.g., Psychosis, Suicidal Ideation) | <1% - 3% | Rare but serious adverse events.[17][19][20] |
Table 2: Impact of CYP2B6 Genotype on Efavirenz Pharmacokinetics
| CYP2B6 Genotype (516G>T) | Metabolizer Phenotype | Median Efavirenz AUC (0-24h) (µg·h/mL) | Relative Risk of CNS Side Effects |
| G/G | Normal Metabolizer | 44 | Baseline |
| G/T | Intermediate Metabolizer | 60 | Increased |
| T/T | Slow Metabolizer | 130 | Significantly Increased[9][16] |
Table 3: Correlation of Efavirenz Plasma Concentration with Adverse Events
| Efavirenz Plasma Concentration (µg/L) | Clinical Outcome |
| < 1000 | Increased risk of virological failure (50% in one study).[7][8] |
| 1000 - 4000 | Therapeutic range with optimal efficacy and tolerability.[7][8] |
| > 4000 | Approximately 3-fold increased frequency of CNS toxicity.[7][8] |
Experimental Protocols
1. Protocol: Assessment of Neuropsychiatric Symptoms using the Hospital Anxiety and Depression Scale (HADS)
-
Objective: To quantify symptoms of anxiety and depression in participants receiving efavirenz.
-
Methodology:
-
Administration: The HADS is a 14-item self-report questionnaire, with 7 items for anxiety and 7 for depression. It should be administered at baseline and at scheduled follow-up visits (e.g., weeks 2, 4, 12, and 24).
-
Scoring: Each item is scored on a scale of 0-3. The scores for the anxiety and depression subscales are summed separately.
-
0-7: Normal
-
8-10: Mild
-
11-14: Moderate
-
15-21: Severe
-
-
Interpretation: A significant increase from baseline in either subscale score may indicate an efavirenz-related adverse event. Scores in the moderate to severe range warrant further clinical evaluation.
-
2. Protocol: Therapeutic Drug Monitoring (TDM) of Efavirenz
-
Objective: To determine efavirenz plasma concentrations to guide clinical management.
-
Methodology:
-
Sample Collection: Collect whole blood (in EDTA tubes) at a consistent time point, typically 12-16 hours after the last dose, to measure trough concentration.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma. Store plasma at -80°C until analysis.
-
Analysis: Quantify efavirenz concentration using a validated method such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Interpretation: Compare the measured concentration to the established therapeutic range (1000-4000 µg/L). Concentrations >4000 µg/L are associated with an increased risk of CNS toxicity.[7]
-
3. Protocol: CYP2B6 Genotyping
-
Objective: To identify genetic variants in the CYP2B6 gene that affect efavirenz metabolism.
-
Methodology:
-
Sample Collection: Collect a whole blood or saliva sample for DNA extraction.
-
DNA Extraction: Isolate genomic DNA from the collected sample using a standard commercial kit.
-
Genotyping: Use a validated method such as TaqMan SNP genotyping assays or DNA sequencing to identify the genotype for key polymorphisms, most importantly CYP2B6 516G>T (rs3745274).
-
Interpretation: Classify participants into metabolizer phenotypes (e.g., normal, intermediate, or slow) based on their genotype, following guidelines from the Clinical Pharmacogenetics Implementation Consortium (CPIC).[8]
-
Visualizations
Caption: Efavirenz metabolism, genetic influence, and proposed CNS toxicity pathway.
Caption: Clinical research workflow for managing efavirenz CNS side effects.
Caption: Experimental workflow for assessing efavirenz CNS effects in a clinical trial.
References
- 1. tandfonline.com [tandfonline.com]
- 2. dovepress.com [dovepress.com]
- 3. Many patients taking efavirez experience long-term CNS side-effects | aidsmap [aidsmap.com]
- 4. researchgate.net [researchgate.net]
- 5. What are the side effects of Efavirenz? [synapse.patsnap.com]
- 6. Improved Central Nervous System Symptoms in People with HIV without Objective Neuropsychiatric Complaints Switching from Efavirenz to Rilpivirine Containing cART - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efavirenz plasma levels can predict treatment failure and central nervous system side effects in HIV-1-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Clinical Pharmacogenetics Implementation Consortium (CPIC) Guideline for CYP2B6 and Efavirenz-containing Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacogenetics of efavirenz and central nervous system side effects: an Adult AIDS Clinical Trials Group study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of pharmacogenetics on CNS side effects related to efavirenz - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neuropsychiatric side effects of efavirenz therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Neuropsychiatric Adverse Events During 12 Months of Treatment With Efavirenz in Treatment-Naïve HIV-Infected Patients in China: A Prospective Cohort Study [frontiersin.org]
- 13. Prediction of neuropsychiatric adverse events associated with long-term efavirenz therapy, using plasma drug level monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efavirenz and neuropsychiatric effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacogenetics of efavirenz and central nervous system side effects: an Adult AIDS Clinical Trials Group study | Semantic Scholar [semanticscholar.org]
- 17. academic.oup.com [academic.oup.com]
- 18. Severe efavirenz associated neurotoxicity: A retrospective cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antiretroviral Associated Adverse Effects and Management Recommendations for Central Nervous System Toxicity | NIH [clinicalinfo.hiv.gov]
- 20. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and answers to frequently asked questions regarding the impact of ritonavir (B1064) and cobicistat (B1684569) on tenofovir (B777) plasma concentrations and associated toxicities. The information is intended to assist in experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: How do ritonavir and cobicistat affect the plasma concentrations of tenofovir?
A1: Both ritonavir and cobicistat are pharmacokinetic enhancers that can significantly increase the plasma concentrations of tenofovir, particularly the tenofovir disoproxil fumarate (B1241708) (TDF) formulation.[1][2][3] This is primarily due to the inhibition of drug transporters involved in tenofovir's elimination. For instance, co-administration of TDF with ritonavir-boosted protease inhibitors can increase the tenofovir area under the curve (AUC) by 25-37%.[1][2][3] Similarly, cobicistat has been shown to increase tenofovir trough concentrations.[4][5]
Q2: What is the mechanism behind this drug-drug interaction?
A2: The primary mechanism involves the inhibition of P-glycoprotein (P-gp) and other renal transporters by ritonavir and cobicistat.[6][7] Tenofovir is a substrate for these transporters, which are responsible for its active tubular secretion in the kidneys.[8][9] By inhibiting these transporters, ritonavir and cobicistat reduce the renal clearance of tenofovir, leading to higher systemic exposure.[10]
Q3: What are the clinical implications of increased tenofovir concentrations?
A3: Elevated plasma tenofovir levels are associated with an increased risk of renal and bone toxicity.[1][2][3] Specifically, boosted TDF regimens have been linked to a higher incidence of bone fractures, larger decreases in bone mineral density (BMD), and more discontinuations due to renal adverse events compared to unboosted TDF or tenofovir alafenamide (TAF).[1][2][3]
Q4: Is the interaction the same for both tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF)?
A4: While both TDF and TAF are affected, the clinical management differs. TAF is a prodrug that results in lower plasma tenofovir concentrations and higher intracellular concentrations of the active metabolite compared to TDF.[1] When TAF is co-administered with a booster like ritonavir or cobicistat, its dose is typically reduced (e.g., from 25 mg to 10 mg daily) to account for the interaction.[1][2][3] In contrast, the standard 300 mg daily dose of TDF is often maintained even when boosted, which contributes to the higher plasma tenofovir levels and associated toxicities.[1][2][3]
Q5: What signaling pathways are implicated in tenofovir-induced toxicity?
A5: Tenofovir-induced nephrotoxicity is linked to mitochondrial dysfunction and the activation of inflammatory signaling pathways.[11][12] One key pathway is the nuclear factor-kappa B (NF-κB) signaling cascade.[1][3] Tenofovir can cause mitochondrial injury, leading to the overproduction of reactive oxygen species (ROS).[1] ROS can then activate NF-κB, which upregulates the expression of pro-inflammatory genes like iNOS, COX-2, and TNF-α, contributing to renal damage.[1][3]
Troubleshooting Guides
Troubleshooting High Variability in Tenofovir Plasma Concentration Measurements
| Issue | Potential Cause | Recommended Solution |
| Inconsistent peak shapes or retention times in HPLC/LC-MS | Mobile phase instability: pH drift or improper mixing. | Prepare fresh mobile phase daily and ensure thorough mixing and degassing. |
| Column degradation: Loss of stationary phase or contamination. | Use a guard column and replace the analytical column after a validated number of injections. | |
| Sample matrix effects: Interference from plasma components. | Optimize sample preparation. Consider solid-phase extraction (SPE) instead of simple protein precipitation for cleaner samples.[13] | |
| Low sensitivity or high background noise | Suboptimal mass spectrometry parameters: Incorrect ionization source settings. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) for tenofovir.[13] |
| Contaminated LC-MS system: Buildup of salts or other contaminants. | Regularly clean the ion source and mass spectrometer according to the manufacturer's protocol. | |
| Prodrug instability leading to inaccurate quantification | Hydrolysis of TDF or TAF to tenofovir in the sample. | Process samples promptly after collection and store them at -80°C. Use of esterase inhibitors during sample preparation can also be considered.[13] |
Troubleshooting In Vitro Tenofovir Toxicity Assays
| Issue | Potential Cause | Recommended Solution |
| High background cell death in control wells | Suboptimal cell culture conditions: Contamination, improper media, or cell passage number. | Maintain sterile technique, use fresh, pre-warmed media, and ensure cells are within their optimal passage range. |
| Inconsistent dose-response curve | Inaccurate drug concentrations: Pipetting errors or degradation of tenofovir stock solutions. | Calibrate pipettes regularly and prepare fresh drug dilutions for each experiment. Store stock solutions at the recommended temperature. |
| Discrepancy between in vitro and in vivo toxicity data | Lack of drug transporters in the cell line: The cell line may not express the relevant transporters (e.g., OAT1, OAT3) for tenofovir uptake. | Use a cell line that has been validated to express the key renal transporters involved in tenofovir handling or a primary cell model. |
Quantitative Data Summary
Table 1: Impact of Ritonavir Boosting on Tenofovir Pharmacokinetics (TDF 300 mg once daily)
| Parameter | TDF Alone (Mean ± SD) | TDF + Lopinavir/Ritonavir (Mean ± SD) | Percent Change | Reference |
| AUC (ng·h/mL) | 2290 ± 590 | 3020 ± 740 | +32% | [14] |
| Cmax (ng/mL) | 289 ± 77 | 332 ± 88 | +15% | [14] |
| Cmin (ng/mL) | 55 ± 25 | 83 ± 35 | +51% | [14] |
Table 2: Impact of Cobicistat on Tenofovir Trough Concentrations (TDF-containing regimens)
| Comparator Regimen | Tenofovir Trough Concentration (ng/mL, Median [IQR]) with ELV/COBI | Tenofovir Trough Concentration (ng/mL, Median [IQR]) with Comparator | Significance | Reference |
| NNRTIs | 130 [106-178] | 70 [55-78] | p < 0.01 | [5][15] |
| PI/r | 130 [106-178] | Not directly compared in this study | - | [5][15] |
| Integrase Inhibitors (raltegravir or dolutegravir) | 130 [106-178] | Not directly compared in this study | - | [5][15] |
Table 3: Adverse Events Associated with Boosted vs. Unboosted TDF
| Adverse Event | Boosted TDF | Unboosted TDF | Significance | Reference |
| Bone Fractures | Higher Incidence | Lower Incidence | P = 0.04 | [1][2][3] |
| Decrease in Bone Mineral Density | Larger Decrease | Smaller Decrease | P < 0.001 | [1][2][3] |
| Discontinuation due to Renal Adverse Events | Higher Rate | Lower Rate | P = 0.002 | [1][2][3] |
Experimental Protocols
Protocol 1: Measurement of Tenofovir Plasma Concentrations by HPLC-MS/MS
This protocol provides a general framework. Specific parameters should be optimized for the instrument used.
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To 100 µL of plasma, add an internal standard (e.g., a stable isotope-labeled tenofovir).
-
Precipitate proteins by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate tenofovir from endogenous plasma components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for tenofovir and the internal standard.
-
Optimization: Optimize cone voltage and collision energy for maximum signal intensity.
-
Protocol 2: Assessment of Tenofovir-Induced Nephrotoxicity in a Rat Model
-
Animal Model:
-
Use adult male Wistar rats.
-
House animals in standard conditions with free access to food and water.
-
-
Drug Administration:
-
Administer tenofovir disoproxil fumarate (e.g., 600 mg/kg body weight) or vehicle control daily by oral gavage for a specified period (e.g., 5 weeks).[3]
-
-
Sample Collection and Analysis:
-
At the end of the treatment period, collect blood samples for serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) analysis.
-
Collect 24-hour urine samples for the measurement of proteinuria and glycosuria.
-
Euthanize the animals and harvest the kidneys.
-
-
Histopathological Examination:
-
Fix one kidney in 10% buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) for evaluation of tubular injury.
-
-
Biochemical and Molecular Analysis:
-
Homogenize the other kidney for biochemical assays.
-
Measure markers of oxidative stress (e.g., malondialdehyde levels).
-
Perform Western blotting or RT-PCR to analyze the expression of proteins and genes involved in inflammatory pathways (e.g., NF-κB, iNOS, COX-2, TNF-α).[3]
-
Protocol 3: Evaluation of Bone Mineral Density (BMD) Changes
-
Study Population:
-
Recruit a cohort of subjects initiating tenofovir-containing antiretroviral therapy.
-
-
BMD Measurement:
-
Perform dual-energy X-ray absorptiometry (DXA) scans of the lumbar spine and total hip at baseline and at regular intervals (e.g., every 48 weeks).[16]
-
-
Data Analysis:
-
Calculate the percentage change in BMD from baseline at each follow-up visit.
-
Compare the changes in BMD between subjects receiving boosted versus unboosted tenofovir regimens.
-
Use appropriate statistical models to adjust for potential confounding factors such as age, sex, race, body mass index, and smoking status.
-
Visualizations
Caption: Mechanism of ritonavir/cobicistat boosting on tenofovir.
Caption: General experimental workflow for assessing tenofovir toxicity.
Caption: Simplified signaling pathway of tenofovir-induced nephrotoxicity.
References
- 1. Tenofovir induced renal damage is associated with activation of NF-κB inflammatory signaling pathway and PARP overactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Role for NF-κB inflammatory signalling pathway in tenofovir disoproxil fumarate (TDF) induced renal damage in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bone loss in young adults with HIV following antiretroviral therapy containing tenofovir disoproxil fumarate regimen using machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bone Mineral Density in HIV-Negative Men Participating in a Tenofovir Pre-Exposure Prophylaxis Randomized Clinical Trial in San Francisco - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aidsreviews.com [aidsreviews.com]
- 7. DOT Language | Graphviz [graphviz.org]
- 8. An overview of tenofovir and renal disease for the HIV-treating clinician - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ajms.iq [ajms.iq]
- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. Tenofovir-induced toxicity in renal proximal tubular epithelial cells: involvement of mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 15. natap.org [natap.org]
- 16. Bone Mineral Density Changes Among Young, Healthy African Women Receiving Oral Tenofovir for HIV Preexposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing ATRIPLA dosing frequency from daily to three times weekly for viral suppression.
Technical Support Center: Optimizing ATRIPLA Dosing Frequency
This technical support center provides guidance for researchers and drug development professionals exploring the optimization of this compound (efavirenz/emtricitabine (B123318)/tenofovir (B777) disoproxil fumarate) dosing from a daily to a three-times-weekly schedule for viral suppression in HIV-1 treatment. The information is based on clinical trial data and is intended for experimental and research purposes.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for exploring a three-times-weekly this compound dosing regimen?
A1: The rationale is based on the pharmacokinetic properties of the antiretroviral drugs in this compound. Efavirenz (B1671121), tenofovir disoproxil fumarate (B1241708) (TDF), and emtricitabine all have long half-lives, which may allow for less frequent dosing while maintaining therapeutic drug concentrations sufficient for viral suppression[1][2][3][4]. The potential benefits of a reduced dosing frequency include lower cumulative drug exposure, which could lead to decreased toxicity, improved tolerability, reduced cost, and potentially better long-term adherence[3][5].
Q2: Has a three-times-weekly this compound regimen been clinically studied?
A2: Yes, the "A-TRI-WEEK" study, a pilot clinical trial, investigated switching virologically suppressed patients from daily this compound to a three-times-weekly schedule (Mondays, Wednesdays, and Fridays)[1][6].
Q3: What were the main efficacy findings of the A-TRI-WEEK study?
A3: In the A-TRI-WEEK study, all patients who switched to the three-times-weekly regimen maintained viral suppression (HIV-1 RNA < 37 copies/mL) through 24 weeks of follow-up[1][5][7]. No participants in this group experienced virological failure[5][8]. Extended follow-up for 24 to 30 months also showed sustained viral suppression[1][2][9].
Q4: What were the effects on safety and tolerability with the reduced dosing schedule?
A4: The three-times-weekly regimen was well-tolerated and showed improvements in several tolerability markers compared to daily dosing. These included better sleep quality, as measured by the Pittsburgh Sleep Quality Index (PSQI), and improved markers of renal function and bone health[2][7][9][10]. Specifically, there was an increase in femur bone density T-scores and a decrease in urine albumin-to-creatinine and beta-2-microglobulin levels[6][7][9].
Q5: Were there any observed changes in lipid profiles?
A5: Yes, a small but statistically significant increase in total cholesterol was observed in the three-times-weekly group[2][7][9]. This was attributed to the reduced lipid-lowering effect of tenofovir-DF with less frequent dosing[2][9].
Q6: What are the key inclusion criteria for patients in studies investigating this reduced regimen?
A6: Based on the A-TRI-WEEK trial, key inclusion criteria for participants in such a study would include:
-
Adults with HIV-1 infection.
-
Sustained virologic suppression (e.g., HIV-1 RNA < 37 copies/mL for at least two years) on a daily this compound regimen[1][5][6][9].
-
No known resistance to efavirenz, tenofovir, or emtricitabine[5][6][7].
Troubleshooting Guide
| Issue/Observation | Potential Cause | Recommended Action for Investigation |
| Low-level Viremia or Viral "Blip" | Suboptimal drug adherence; individual pharmacokinetic variability; pre-existing, low-level drug resistance. | 1. Assess patient adherence through questionnaires and pill counts. 2. Conduct therapeutic drug monitoring to assess plasma concentrations of efavirenz. 3. Perform a sensitive genotypic resistance test on the current viral sample. 4. Consider reverting to a once-daily dosing schedule as per standard of care. |
| Decreased Renal Function Markers | Although reduced dosing is expected to improve renal markers, pre-existing conditions or concomitant nephrotoxic agents could still be a factor. This compound is not recommended for patients with a creatinine (B1669602) clearance below 50 mL/min[11][12][13]. | 1. Review all concomitant medications for potential nephrotoxicity. 2. Perform a comprehensive renal workup, including serum creatinine, estimated creatinine clearance, urine glucose, and urine protein assessments[12][13]. |
| Patient-Reported Adherence Difficulties | A non-daily regimen can be more challenging for some patients to remember compared to a daily routine[5]. | 1. Implement adherence support tools (e.g., text message reminders, pillboxes). 2. Engage in patient counseling to reinforce the dosing schedule. The A-TRI-WEEK study provided additional adherence support[2]. |
| Development of Neuropsychiatric Symptoms | Efavirenz is known to cause central nervous system side effects. While reduced dosing may improve these, individual sensitivity can vary. | 1. Assess the timing and severity of symptoms. 2. Confirm dosing is at bedtime to potentially improve tolerability[11][12][13]. 3. Evaluate for other contributing factors. |
Data Presentation
Table 1: Virologic and Immunologic Outcomes at 24 Weeks (A-TRI-WEEK Study)
| Parameter | Three-Times-Weekly (3W) Arm (n=30) | Once-Daily (OD) Arm (n=31) | P-value |
| Treatment Failure | 0% | 0% | N/A |
| Undetectable HIV-1 RNA (<37 copies/mL) | 100% | 100% | N/A |
| Undetectable Ultrasensitive HIV-1 RNA | 70% | 71% | 0.933 |
| Median CD4 Cell Count Change (cells/mm³) | Not reported in detail, but stable | Not reported in detail, but stable | N/A |
Source: Adapted from data presented in the A-TRI-WEEK study publications.[6][7]
Table 2: Key Safety and Tolerability Changes at 24 Weeks (A-TRI-WEEK Study)
| Parameter | Change in Three-Times-Weekly Arm | Change in Once-Daily Arm | P-value |
| Pittsburgh Sleep Quality Index (PSQI) | Decreased (Improved) | Minor Decrease | 0.003 |
| Femur T-Score (Bone Mineral Density) | Increased (Improved) | No significant change | Significant |
| Urine Albumin/Creatinine Ratio | Decreased (Improved) | No significant change | 0.047 |
| Urine Beta-2-Microglobulin | Decreased (Improved) | Increased | 0.003 |
| Total Cholesterol | Increased | Decreased | 0.019 |
| Plasma Efavirenz Levels | Significantly Decreased | No significant change | Significant |
Source: Adapted from data presented in the A-TRI-WEEK study publications.[2][6][7][9]
Experimental Protocols
Protocol: A-TRI-WEEK Pilot Study Methodology
This section outlines the methodology used in the A-TRI-WEEK clinical trial, which serves as a foundational protocol for similar research.
-
Study Design: A 24-week, randomized, open-label, proof-of-concept pilot study.
-
Participant Selection:
-
Inclusion Criteria: HIV-positive adults, on once-daily this compound for at least 2 years with viral load < 37 copies/mL, CD4 count > 350 cells/mm³, no history of virologic failure, and no known resistance to the component drugs[5][6][7].
-
Exclusion Criteria: Hepatitis B co-infection, pregnancy, significant comorbidities.
-
-
Randomization and Intervention:
-
Participants were randomized (1:1) to either:
-
Experimental Arm (3W): Switch to this compound one tablet on Mondays, Wednesdays, and Fridays.
-
Control Arm (OD): Continue taking this compound one tablet once daily.
-
-
-
Monitoring and Assessments:
-
Plasma Viral Load: Measured at baseline, weeks 12, and 24 for both arms. Intensive viral load monitoring was conducted at weeks 1, 2, 4, 6, and 8 in the 3W arm[1][10].
-
Safety Labs: Fasting blood and urine chemistries were collected at baseline and 24 weeks[6].
-
Bone Mineral Density: Assessed by DXA scan at baseline and 24 weeks.
-
Sleep Quality: Evaluated using the Pittsburgh Sleep Quality Index (PSQI) at baseline and 24 weeks[6][7].
-
Pharmacokinetics: Plasma efavirenz levels were measured.
-
Adherence: Assessed via patient questionnaires and pill counts[5][8][10].
-
-
Primary Endpoint: The proportion of patients free of treatment failure at 24 weeks. Treatment failure was defined as virologic failure (confirmed HIV-1 RNA > 200 copies/mL), death, or discontinuation for any reason[6][7].
Mandatory Visualizations
Caption: Experimental workflow for the A-TRI-WEEK pilot study.
References
- 1. Three-Day per Week this compound Maintains Viral Suppression and Decreases Sub-clinical Toxicity: a Pilot Study Three-Times-a-Week this compound Maintains Viral Suppression in 24-Week Pilot Study [natap.org]
- 2. This compound three days a week for two years: pilot switch study reports undetectable viral load with better bone, kidneys and sleep | HIV i-Base [i-base.info]
- 3. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efavirenz – Still First Line King? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound three times weekly maintains HIV viral suppression for 24 weeks | aidsmap [aidsmap.com]
- 6. A maintenance 3-day-per-week schedule with the single tablet regimen efavirenz/emtricitabine/tenofovir disoproxil fumarate is effective and decreases sub-clinical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Viral suppression maintained with alternate-day dosing of efavirenz/tenofovir/emtricitabine | aidsmap [aidsmap.com]
- 9. thebodypro.com [thebodypro.com]
- 10. qpp.org.au [qpp.org.au]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. gilead.com [gilead.com]
- 13. Dosing and Administration – Generic Version of this compound® [tevahivgenerics.com]
Technical Support Center: Mitigating Tenofovir Disoproxil Fumarate (TDF)-Associated Bone Mineral Density (BMD) Loss
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding strategies to mitigate bone mineral density (BMD) loss associated with tenofovir (B777) disoproxil fumarate (B1241708) (TDF).
Troubleshooting Guides
Quantitative Data on Mitigation Strategies
The following table summarizes the quantitative outcomes of various strategies aimed at mitigating TDF-associated bone mineral density loss. This data is compiled from multiple studies and is intended for comparative analysis in a research context.
| Mitigation Strategy | Study Population | Duration | Anatomical Site | Mean Change in BMD (%) | Citation(s) |
| Switching from TDF to TAF | HIV+ adults >60 years | 48 weeks | Lumbar Spine | +2.24% (TAF) vs. -0.10% (TDF) | [1] |
| Total Hip | +1.33% (TAF) vs. -0.73% (TDF) | [1] | |||
| Treatment-naïve HIV+ adults | 48 weeks | Lumbar Spine | -1.30% (TAF) vs. -2.86% (TDF) | [2] | |
| Total Hip | -0.66% (TAF) vs. -2.95% (TDF) | [2] | |||
| Chronic Hepatitis B patients | 96 weeks | Lumbar Spine | -0.75% (TAF) vs. -2.57% (TDF) | [3] | |
| Total Hip | -0.33% (TAF) vs. -2.51% (TDF) | [3] | |||
| Vitamin D & Calcium Supplementation | HIV+ adults initiating TDF-based ART | 48 weeks | Total Hip | Mitigated loss vs. placebo | [4] |
| HIV+ adults and PrEP users on TDF | Meta-analysis | Lumbar Spine & Hip | Positive association with BMD increase | [5][6] | |
| Discontinuation of TDF | Osteoporotic HIV+ adults | 2 years | Lumbar Spine | +4.83% | [7] |
| Femoral Neck | +3.05% (not significant) | [7] | |||
| TDF Discontinuation + Bisphosphonates | Osteoporotic HIV+ adults | 2 years | Lumbar Spine | +7.79% | [7] |
| Femoral Neck | +2.71% (not significant) | [7] |
TAF: Tenofovir Alafenamide
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of TDF-associated bone mineral density loss?
A1: The precise mechanism of TDF-associated bone loss is not fully elucidated, but it is considered to be multifactorial.[8] The leading hypotheses involve both indirect and direct effects on bone.[9]
-
Indirect Effects via Renal Toxicity: TDF can accumulate in the proximal renal tubules, leading to dysfunction.[9] This tubulopathy can cause phosphate (B84403) wasting and impaired conversion of vitamin D to its active form, 1,25-dihydroxyvitamin D.[9][10] The resulting hypophosphatemia and functional vitamin D deficiency can lead to secondary hyperparathyroidism, a condition where elevated parathyroid hormone (PTH) levels increase bone resorption to normalize blood calcium levels.[9][11]
-
Direct Effects on Bone Cells: As a phosphonate, TDF may be preferentially taken up by bone cells, such as osteoclasts and osteoblasts.[12][13] This could potentially alter gene expression and the balance between bone resorption (breakdown) and formation, ultimately leading to a net loss of bone mass.[12][13]
Proposed signaling pathway of TDF-induced bone mineral density loss.
Q2: What are the recommended first-line strategies to mitigate TDF-associated BMD loss in a research setting?
A2: Based on current evidence, the following strategies are recommended for consideration:
-
Use of Tenofovir Alafenamide (TAF): TAF is a newer prodrug of tenofovir that results in 90% lower plasma concentrations of tenofovir compared to TDF, leading to greater intracellular accumulation in target cells and reduced systemic exposure.[8] Studies have consistently demonstrated that switching from TDF to TAF is associated with significant improvements in BMD at both the lumbar spine and hip.[1][2][3]
-
Calcium and Vitamin D Supplementation: Supplementation with calcium and vitamin D has been shown to mitigate the BMD loss associated with the initiation of TDF-containing antiretroviral therapy.[4][5] A meta-analysis suggests an optimal dose of 4,000 IU of vitamin D per day for improving BMD outcomes in individuals taking TDF-based drugs.[6][14] This supplementation may work by correcting functional vitamin D deficiency and reversing secondary hyperparathyroidism.[4][11]
-
Discontinuation of TDF: In cases of significant bone loss or osteoporosis, discontinuing TDF and switching to a non-TDF containing regimen can lead to a significant recovery of BMD.[7][9] The bone loss associated with TDF appears to be largely reversible upon cessation of the drug.[8][9]
Q3: What is a detailed experimental protocol for assessing the efficacy of calcium and vitamin D supplementation in animal models receiving TDF?
A3: The following is a generalized protocol that can be adapted for specific animal models (e.g., rats, macaques).
Objective: To determine if co-administration of calcium and vitamin D can prevent or reduce TDF-induced bone mineral density loss.
Materials:
-
Tenofovir Disoproxil Fumarate (TDF)
-
Cholecalciferol (Vitamin D3)
-
Calcium Carbonate
-
Vehicle for drug administration (e.g., sterile water, food matrix)
-
Animal model (e.g., Sprague-Dawley rats)
-
Micro-CT or dual-energy X-ray absorptiometry (DXA) scanner for BMD measurement
-
Metabolic cages for urine collection
-
ELISA kits for serum PTH, 25(OH)D, and bone turnover markers (e.g., P1NP, CTX-I)
Experimental Design:
-
Animal Acclimatization: Acclimatize animals for at least one week prior to the start of the experiment.
-
Group Allocation (n=10-12 per group):
-
Group 1: Vehicle control
-
Group 2: TDF only
-
Group 3: TDF + Calcium and Vitamin D supplementation
-
Group 4: Calcium and Vitamin D supplementation only
-
-
Dosing and Administration:
-
Administer TDF daily via oral gavage at a clinically relevant dose.
-
Administer calcium and vitamin D daily, either mixed in the feed or via oral gavage. Dosages should be based on established animal requirements and study objectives.
-
-
Monitoring:
-
BMD Assessment: Perform baseline DXA or micro-CT scans of the lumbar spine and femur prior to treatment initiation. Repeat scans at regular intervals (e.g., 4, 8, and 12 weeks).
-
Biochemical Analysis: Collect blood samples at baseline and at the end of the study to measure serum levels of calcium, phosphate, creatinine (B1669602), PTH, 25(OH)D, and bone turnover markers.
-
Urine Analysis: House animals in metabolic cages for 24-hour urine collection at baseline and at the end of the study to measure urinary phosphate and creatinine excretion.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize animals and collect femurs and lumbar vertebrae for ex vivo micro-CT analysis and/or histomorphometry to assess bone microarchitecture and cellular activity.
-
Statistically compare the percentage change in BMD, biochemical markers, and bone architectural parameters between the different treatment groups.
-
Experimental workflow for a preclinical mitigation study.
Q4: How does tenofovir alafenamide (TAF) differ from TDF in its impact on bone metabolism?
A4: TAF is a novel prodrug of tenofovir designed to deliver the active metabolite, tenofovir diphosphate, more efficiently to target cells (lymphocytes) than TDF.[8] This results in significantly lower (by over 90%) plasma concentrations of tenofovir compared to TDF for a similar therapeutic effect.[2][8] The reduced systemic exposure to tenofovir is believed to be the primary reason for TAF's improved bone safety profile.[8] Clinical trials have consistently shown that patients taking TAF experience significantly smaller decreases in BMD at the hip and spine compared to those taking TDF.[2][3]
Q5: What is the protocol for using bisphosphonates to prevent TDF-induced bone loss in preclinical studies?
A5: While bisphosphonates are used clinically for osteoporosis, their use as a primary preventative strategy for TDF-induced bone loss is less common. However, in a research context, a study could be designed similarly to the calcium and vitamin D protocol.
Objective: To evaluate the efficacy of a bisphosphonate (e.g., alendronate, zoledronic acid) in preventing TDF-associated bone loss.
Experimental Design Adaptation:
-
Group Allocation:
-
Group 1: Vehicle control
-
Group 2: TDF only
-
Group 3: TDF + Bisphosphonate
-
Group 4: Bisphosphonate only
-
-
Dosing and Administration:
-
TDF would be administered daily.
-
The bisphosphonate would be administered according to its known pharmacokinetics (e.g., weekly for oral alendronate, or a single intravenous dose of zoledronic acid at the start of the study).
-
-
Monitoring and Endpoints: The monitoring of BMD, serum markers, and bone histomorphometry would be the same as described in Q3. It is important to note that bisphosphonates primarily act by inhibiting osteoclast-mediated bone resorption.
Q6: How should I monitor bone mineral density in my long-term animal studies involving TDF?
A6: For long-term studies, a multi-faceted approach to monitoring is recommended:
-
Regular BMD Scans: Use DXA or in vivo micro-CT to measure BMD at the lumbar spine and femur at baseline and at regular intervals (e.g., every 3-6 months). This allows for longitudinal tracking of bone density changes in each animal.
-
Biochemical Markers: Periodically measure serum and urine markers to assess renal function and bone turnover. Key markers include:
-
Serum: Calcium, phosphate, creatinine, PTH, 25(OH)D.
-
Urine: Phosphate-to-creatinine ratio to detect renal phosphate wasting.
-
Bone Turnover Markers: Serum P1NP (a marker of bone formation) and CTX-I (a marker of bone resorption).
-
-
Histomorphometry: At the end of the study, perform bone histomorphometry on excised bone samples. This provides detailed information on bone microarchitecture, the rates of bone formation and resorption, and can help to elucidate the cellular mechanisms of bone loss.
References
- 1. Switching from TDF to TAF associated with improvements in bone mineral density in people over 60 | aidsmap [aidsmap.com]
- 2. sti.bmj.com [sti.bmj.com]
- 3. Improved Bone Safety of Tenofovir Alafenamide Compared to Tenofovir Disoproxil Fumarate Over 2 Years in Patients With Chronic HBV Infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Dose Vitamin D and Calcium Attenuates Bone Loss with Antiretroviral Therapy Initiation: A Prospective, Randomized Placebo-Controlled Trial for Bone Health in HIV-Infected Individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vitamin D and Calcium Supplementation Reverses Tenofovir-Caused Bone Mineral Density Loss in People Taking ART or PrEP: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. examine.com [examine.com]
- 7. The benefits of tenofovir discontinuation with or without bisphosphonate therapy in osteoporotic people living with HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tenofovir and Bone Health - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Tenofovir-induced osteopenia and hyperparathyroidism: A case report and literature review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Vitamin D supplementation may help with tenofovir-related bone hormone deficiency | aidsmap [aidsmap.com]
- 12. Tenofovir-associated bone density loss - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Vitamin D and calcium supplements suggested to avert bone disease in people taking tenofovir-based ART and PrEP | aidsmap [aidsmap.com]
Technical Support Center: Investigating Urinary Phosphate Wasting in TDF-Induced Tubulopathy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating urinary phosphate (B84403) wasting as a marker for Tenofovir (B777) Disoproxil Fumarate (TDF)-induced tubulopathy.
Frequently Asked Questions (FAQs)
Q1: What is urinary phosphate wasting and why is it a significant marker for TDF-induced tubulopathy?
A1: Urinary phosphate wasting refers to the inappropriate excretion of phosphate by the kidneys, leading to lower than normal levels of phosphate in the blood (hypophosphatemia). In the context of Tenofovir Disoproxil Fumarate (TDF) therapy, it is a sensitive marker of proximal renal tubular dysfunction.[1][2][3] TDF can accumulate in the proximal tubular cells of the kidneys, causing mitochondrial damage and disrupting normal reabsorptive processes, including that of phosphate.[4][5] This leads to an increased fractional excretion of phosphate (FEPO4), which can be an early indicator of kidney damage, sometimes preceding a decline in the estimated glomerular filtration rate (eGFR).[2]
Q2: What are the key parameters to measure when assessing for TDF-induced urinary phosphate wasting?
A2: The primary parameter is the Fractional Excretion of Phosphate (FEPO4), which quantifies the percentage of filtered phosphate that is excreted in the urine.[6] An FEPO4 greater than 20% is generally indicative of renal phosphate wasting.[1][3][7] Another important, though more complex, measurement is the ratio of the maximum rate of tubular phosphate reabsorption to the glomerular filtration rate (TmP/GFR).[8][9][10] Additionally, monitoring serum phosphate, serum creatinine (B1669602), and urine creatinine is essential for these calculations.[11] Other markers of proximal tubular dysfunction that can be assessed include glucosuria, proteinuria, and beta-2 microglobulinuria.[4][12]
Q3: Can urinary phosphate wasting occur with normal serum phosphate levels in patients on TDF?
A3: Yes. It is possible to have an elevated FEPO4, indicating renal phosphate wasting, even when serum phosphate levels are within the normal range.[13] This highlights the sensitivity of FEPO4 as an early marker. Relying solely on serum phosphate levels may lead to a missed diagnosis of TDF-induced tubulopathy.[13]
Q4: Is the renal dysfunction caused by TDF reversible upon discontinuation of the drug?
A4: While some improvement in renal function and a reduction in phosphate wasting can occur after stopping TDF, the recovery may not be complete.[1][3][14] Some patients may not return to their baseline eGFR, suggesting that TDF can cause a degree of permanent renal function decline.[1][3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Inconsistent or unexpected FEPO4 or TmP/GFR results. | Dietary Influence: Phosphate intake can affect urinary excretion.[9] Diurnal Variation: Phosphate excretion has a natural daily rhythm.[9][15] Improper Sample Collection: Inaccurate timing or handling of urine and blood samples.[15] | Ensure patients have fasted overnight before sample collection to minimize dietary effects.[9][10][16] Collect the second voided urine of the morning to standardize for diurnal variation.[8][10] Ensure that blood and urine samples are collected within a close timeframe (e.g., within 2 hours of each other).[9] |
| Difficulty interpreting FEPO4 results. | Confounding Factors: Other conditions can cause renal phosphate wasting, such as hyperparathyroidism.[9] Underlying Chronic Kidney Disease (CKD): Pre-existing kidney disease can affect phosphate handling.[17] | Evaluate the patient's overall clinical picture, including parathyroid hormone (PTH) levels, to rule out other causes of phosphaturia. Consider the patient's baseline renal function. FEPO4 interpretation may differ in the context of established CKD.[18] |
| Low serum phosphate with a low FEPO4. | Extra-renal Phosphate Loss: This suggests the phosphate loss is not primarily through the kidneys. | Investigate non-renal causes of hypophosphatemia, such as gastrointestinal losses or inadequate dietary intake.[7] |
Quantitative Data Summary
The following table summarizes data from a case series of 15 HIV-infected patients with documented TDF-induced proximal tubulopathy.[1][3][13]
| Parameter | Mean Value (Range) |
| Age (years) | 56 (38-76) |
| Duration of TDF Therapy (months) | 64 (28-103) |
| Fractional Excretion of Phosphate (FEPO4) (%) | 34 (20-62) |
| eGFR at TDF Initiation (mL/min/1.73m²) | 104 (SD 17.0) |
| eGFR at TDF Discontinuation (mL/min/1.73m²) | 69 (SD 19.0) |
Experimental Protocols
Measurement of Fractional Excretion of Phosphate (FEPO4)
This protocol is used to determine the percentage of phosphate filtered by the glomeruli that is excreted in the urine.
1. Patient Preparation:
-
The patient should fast overnight.[9]
2. Sample Collection:
-
Collect a sample of the second voided urine in a plain container.[8][10]
-
Collect a blood sample for serum creatinine and phosphate measurement at approximately the same time as the urine collection.[9]
3. Laboratory Analysis:
-
Measure phosphate and creatinine concentrations in both the urine and serum samples.
4. Calculation:
-
FEPO4 (%) = [(Urine Phosphate x Serum Creatinine) / (Serum Phosphate x Urine Creatinine)] x 100[19]
5. Interpretation:
Measurement of Tubular Maximum Reabsorption of Phosphate to Glomerular Filtration Rate (TmP/GFR)
This protocol assesses the theoretical renal phosphate threshold.
1. Patient Preparation and Sample Collection:
-
Follow the same patient preparation and sample collection steps as for the FEPO4 measurement (overnight fast, collection of second voided urine, and a concurrent blood sample).[10][16]
2. Laboratory Analysis:
-
Measure phosphate and creatinine concentrations in both the urine and serum samples.
3. Calculations:
-
Step 1: Calculate the Tubular Reabsorption of Phosphate (TRP).
-
TRP = 1 - [(Urine Phosphate x Serum Creatinine) / (Serum Phosphate x Urine Creatinine)][8]
-
-
Step 2: Calculate TmP/GFR.
4. Interpretation:
-
A low TmP/GFR value suggests renal phosphate wasting.[8][11] Reference ranges are age-dependent. For adults, a typical reference range is approximately 0.80 – 1.35 mmol/L.[10]
Visualizations
Caption: Signaling pathway of TDF-induced renal tubulopathy.
Caption: Workflow for assessing urinary phosphate wasting.
References
- 1. researchgate.net [researchgate.net]
- 2. Proximal tubular dysfunction and kidney injury associated with tenofovir in HIV patients: a case series - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proximal tubular dysfunction and kidney injury associated with tenofovir in HIV patients: a case series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tenofovir-Induced Renal Dysfunction Among HIV-Infected Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medcentral.com [medcentral.com]
- 7. ukidney.com [ukidney.com]
- 8. nbt.nhs.uk [nbt.nhs.uk]
- 9. mft.nhs.uk [mft.nhs.uk]
- 10. yorkhospitals.nhs.uk [yorkhospitals.nhs.uk]
- 11. Tubular Reabsorption of Phosphate – My Endo Consult [myendoconsult.com]
- 12. Incidence and Risk Factors of Tenofovir Disoproxil Fumarate Induced Nephrotoxicity and Renal Function Recovery, a Hospital Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Tenofovir Effect on the Kidneys of HIV-Infected Patients: A Double-Edged Sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acb.org.uk [acb.org.uk]
- 16. pediatric.testcatalog.org [pediatric.testcatalog.org]
- 17. Fractional Excretion of Phosphate (FeP) Is Associated with End-Stage Renal Disease Patients with CKD 3b and 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fractional Excretion of Phosphate (FEPO4) Calculator - Clinical Calculators - National HIV Curriculum [hiv.uw.edu]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy and Safety of Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
A Guide for Researchers and Drug Development Professionals
Tenofovir (B777), a cornerstone of antiretroviral therapy for HIV and hepatitis B virus (HBV) infection, has been available in two prodrug formulations: tenofovir disoproxil fumarate (B1241708) (TDF) and the newer tenofovir alafenamide (TAF). While both are highly effective, they exhibit distinct pharmacokinetic and safety profiles. This guide provides a detailed comparison of their efficacy and safety, supported by data from key clinical trials, to inform research and development in antiviral drug design.
Mechanism of Action: A Tale of Two Prodrugs
TAF was designed as a more targeted prodrug of tenofovir, aiming to maximize intracellular concentrations of the active metabolite, tenofovir diphosphate (B83284) (TFV-DP), while minimizing systemic exposure to tenofovir.[1][2] This is achieved through a different activation pathway. TDF is primarily converted to tenofovir in the plasma, leading to higher circulating levels of the drug, which has been associated with off-target effects on the kidneys and bones.[1][3] In contrast, TAF is more stable in plasma and is primarily metabolized to tenofovir intracellularly, specifically within lymphocytes and hepatocytes, by the lysosomal enzyme cathepsin A. This results in approximately 90% lower plasma levels of tenofovir compared to TDF, leading to a more favorable safety profile.[4]
References
- 1. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir alafenamide equally effective but safer for kidneys and bones than current formulation | aidsmap [aidsmap.com]
- 4. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Bioequivalence Analysis: Atripla® Fixed-Dose Combination Versus Its Individual Components
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioequivalence of the fixed-dose combination (FDC) tablet Atripla® (efavirenz/emtricitabine/tenofovir (B777) disoproxil fumarate) and the co-administration of its individual component drugs. The data presented is compiled from pivotal bioequivalence studies, offering a comprehensive resource for professionals in pharmaceutical development and clinical research.
Pharmacokinetic Bioequivalence Data
The bioequivalence of this compound® has been established by comparing its pharmacokinetic (PK) profile to that of its individual components administered concurrently. The key PK parameters, Area Under the Plasma Concentration-Time Curve (AUC) and Maximum Plasma Concentration (Cmax), are summarized below. Bioequivalence is generally concluded if the 90% confidence interval (CI) of the geometric mean ratio (GMR) for these parameters falls within the range of 80.00-125.00%.
Table 1: Bioequivalence of this compound® FDC vs. Individual Components in Healthy, Fasted Adults [1]
| Active Ingredient | Parameter | Geometric Mean Ratio (GMR) % (FDC/Individual) | 90% Confidence Interval (CI) |
| Efavirenz | Cmax | 99.9 | 93.4 - 107 |
| AUC(0-last) | 95.7 | 90.5 - 101 | |
| AUC(inf) | 95.2 | 88.9 - 102 | |
| Emtricitabine | Cmax | 88.8 | 84.0 - 93.9 |
| AUC(0-last) | 98.0 | 94.9 - 101 | |
| AUC(inf) | 98.0 | 94.9 - 101 | |
| Tenofovir | Cmax | 91.5 | 84.6 - 98.8 |
| AUC(0-last) | 99.3 | 91.0 - 108 | |
| AUC(inf) | 100 | 93.2 - 108 |
The results from this pivotal study demonstrate that the fixed-dose combination tablet of efavirenz/emtricitabine/tenofovir disoproxil fumarate (B1241708) is bioequivalent to the administration of its individual drug components.[1]
Experimental Protocols
The following section details the typical methodology employed in a bioequivalence study of this compound®.
Study Design
A single-dose, randomized, open-label, two-period, two-sequence crossover study design is standard for assessing the bioequivalence of this compound®.[1] This design involves subjects receiving both the fixed-dose combination and the individual components in a randomized order, separated by a washout period.
-
Dosing: A single oral dose of the this compound® tablet (600 mg efavirenz, 200 mg emtricitabine, and 300 mg tenofovir disoproxil fumarate) or the individual tablets administered together.
-
Fasting Conditions: The study is conducted under fasted conditions, as food can affect the absorption of efavirenz.[2] Subjects typically fast overnight before drug administration.
-
Washout Period: A washout period of 28 to 35 days is considered sufficient to prevent any carry-over effects of the drugs between the two treatment periods, primarily due to the long half-life of efavirenz.[2]
Subject Selection: Inclusion and Exclusion Criteria
Bioequivalence studies for this compound® are typically conducted in healthy adult volunteers.[2]
Inclusion Criteria:
-
Healthy adult subjects (male and non-pregnant, non-lactating females).
-
Age between 18 and 55 years.
-
Body Mass Index (BMI) within a normal range.
-
Willingness to use a reliable method of contraception during the study.
-
Informed consent to participate in the study.
Exclusion Criteria:
-
History or presence of any significant cardiovascular, pulmonary, hepatic, renal, gastrointestinal, hematological, or neurological disease.
-
Known hypersensitivity to efavirenz, emtricitabine, tenofovir, or any of the excipients in the formulations.
-
Positive test for HIV, Hepatitis B, or Hepatitis C.
-
Use of any prescription or over-the-counter medications, including herbal supplements, within a specified period before the study.
-
History of alcohol or drug abuse.
-
Participation in another clinical trial within a specified period.
Blood Sampling Schedule
To accurately characterize the pharmacokinetic profiles of efavirenz, emtricitabine, and tenofovir, an intensive blood sampling schedule is implemented. Blood samples are typically collected at the following time points post-dose: pre-dose (0 hour), and at 0.25, 0.5, 0.75, 1, 1.25, 1.5, 1.75, 2, 2.25, 2.5, 3, 3.5, 4, 4.5, 5, 5.5, 6, 8, 10, 12, 24, 48, and 72 hours.[2] For a comprehensive pharmacokinetic analysis, blood sampling can extend up to 504 hours post-dose.[1]
Analytical Methodology
The concentrations of efavirenz, emtricitabine, and tenofovir in plasma samples are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This method provides the necessary sensitivity and specificity for accurately quantifying the three analytes simultaneously.
Visualized Experimental Workflow
The following diagram illustrates the typical workflow of a bioequivalence study for this compound®.
Caption: Workflow of a crossover bioequivalence study.
References
ATRIPLA vs. Biktarvy: a comparison of efficacy, side effects, and resistance profiles.
A comprehensive evaluation of two prominent antiretroviral therapies, ATRIPLA and Biktarvy, reveals distinct differences in their efficacy, side effect profiles, and resistance barriers. This guide synthesizes data from key clinical trials to provide a comparative overview for researchers, scientists, and drug development professionals. Biktarvy, a newer integrase strand transfer inhibitor (INSTI)-based regimen, generally demonstrates comparable or superior efficacy, a more favorable side effect profile, and a higher barrier to resistance compared to the non-nucleoside reverse transcriptase inhibitor (NNRTI)-based regimen this compound.
Efficacy: A Head-to-Head Look at Viral Suppression
Clinical trial data indicates high rates of virologic suppression for both this compound and Biktarvy. However, studies on Biktarvy often show a higher percentage of patients achieving undetectable viral loads.
Table 1: Comparison of Efficacy in Treatment-Naïve Adults
| Clinical Trial | Treatment Arm | N | Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 48 | Virologic Suppression (HIV-1 RNA <50 copies/mL) at Week 144 | Mean CD4+ Cell Count Increase from Baseline (cells/µL) |
| Study 934 | This compound (Efavirenz/Emtricitabine/Tenofovir (B777) DF) | 257 | 84% (HIV-1 RNA <400 copies/mL) | 71% (HIV-1 RNA <400 copies/mL) | 190 at Week 48 |
| Study 1489 | Biktarvy (Bictegravir/Emtricitabine/Tenofovir Alafenamide) | 314 | 92% | 82% | 233 at Week 48 |
| Study 1490 | Biktarvy (Bictegravir/Emtricitabine/Tenofovir Alafenamide) | 320 | 89% | 81% | 231 at Week 48 |
Note: Direct head-to-head trials of this compound and Biktarvy are limited. Data is synthesized from separate key studies. Study 934 for this compound reported on a primary endpoint of <400 copies/mL, which differs from the <50 copies/mL standard in later studies for Biktarvy.
Side Effect Profiles: A Comparative Tolerability Assessment
The incidence and nature of adverse events differ significantly between this compound and Biktarvy, largely attributable to the third agent in each combination (efavirenz in this compound and bictegravir (B606109) in Biktarvy) and the formulation of tenofovir.
Table 2: Incidence of Common Adverse Events in Clinical Trials
| Adverse Event | This compound (%) | Biktarvy (%) |
| Neurological | ||
| Dizziness | 8 | - |
| Insomnia | - | 6.1 |
| Abnormal Dreams | - | 6.6 |
| Headache | 6 | 5-9.6 |
| Gastrointestinal | ||
| Diarrhea | 9 | 6 |
| Nausea | 9 | 6-10.1 |
| General | ||
| Tiredness/Fatigue | 9 | 7.9-11.8 |
| Rash | 7 | 7.0 |
| Metabolic | ||
| Upper Respiratory Tract Infections | 8 | - |
| Sinus Infection | 8 | - |
| Depression | 9 | - |
Data is compiled from various sources and may not be from direct head-to-head trials.[1][2]
This compound is more frequently associated with central nervous system (CNS) side effects such as dizziness, and psychiatric symptoms like depression, which are attributed to efavirenz (B1671121).[3] Biktarvy is generally better tolerated from a neuropsychiatric standpoint.[3] Furthermore, this compound contains tenofovir disoproxil fumarate (B1241708) (TDF), which has been associated with a higher risk of renal and bone density issues compared to the tenofovir alafenamide (TAF) found in Biktarvy.[3]
Resistance Profiles: Understanding the Barrier to Drug Failure
A critical differentiator between the two therapies is their barrier to the development of drug resistance. Biktarvy, containing the second-generation integrase inhibitor bictegravir, has a high barrier to resistance.[4] In contrast, this compound's NNRTI component, efavirenz, has a lower genetic barrier to resistance.
-
This compound : The most common resistance mutation that develops in patients failing an efavirenz-containing regimen is K103N in the reverse transcriptase gene.[5] The M184V/I mutation, conferring resistance to emtricitabine, is also observed.[5][6]
-
Biktarvy : In extensive clinical trials with treatment-naïve and virologically suppressed adults, no cases of treatment-emergent resistance to any component of Biktarvy have been detected through several years of follow-up.[4]
Mechanisms of Action: A Visual Representation
The components of this compound and Biktarvy target different stages of the HIV replication cycle.
Caption: Mechanisms of Action of this compound and Biktarvy Components.
Experimental Protocols: A Look at the Methodologies
The assessment of efficacy and resistance in clinical trials for HIV-1 therapies relies on standardized and validated laboratory procedures.
HIV-1 Viral Load Testing
A common method for quantifying HIV-1 RNA in plasma is the Abbott RealTime HIV-1 assay.[7] This is a real-time reverse transcription-polymerase chain reaction (RT-PCR) assay.[7]
Caption: Workflow for HIV-1 Viral Load Quantification.
The protocol for the Abbott RealTime HIV-1 assay involves the following key steps:
-
Sample Preparation : Automated extraction of HIV-1 RNA from plasma using magnetic particle technology on the Abbott m2000sp instrument.[8] An internal control is introduced at this stage.[8]
-
Reverse Transcription and PCR Amplification : The extracted RNA is reverse transcribed to complementary DNA (cDNA), which is then amplified using real-time PCR on the Abbott m2000rt instrument. The assay targets a conserved region of the HIV-1 integrase gene.[7]
-
Detection and Quantification : Fluorescent probes are used to detect the amplified product in real-time. The amount of viral RNA in the original sample is quantified by comparing the amplification signal to a standard curve.[9]
Genotypic Resistance Testing
To identify drug resistance mutations, the HIV-1 pol gene, which encodes the protease, reverse transcriptase, and integrase enzymes, is sequenced. Both Sanger sequencing and Next-Generation Sequencing (NGS) are utilized.
Caption: Workflow for HIV-1 Genotypic Resistance Testing.
A generalized protocol for genotypic resistance testing includes:
-
RNA Extraction : Viral RNA is extracted from patient plasma.[10]
-
RT-PCR : The pol gene is reverse transcribed and amplified via PCR.[11]
-
Sequencing : The amplified DNA is then sequenced.
-
Data Analysis : The resulting sequence is compared to a wild-type reference sequence to identify mutations known to be associated with drug resistance.
References
- 1. goodrx.com [goodrx.com]
- 2. drugs.com [drugs.com]
- 3. This compound vs Biktarvy | Power [withpower.com]
- 4. Clinical Studies in Virologically Suppressed Adults | BIKTARVY® HCP [biktarvyhcp.com]
- 5. Development of HIV-1 drug resistance through 144 weeks in antiretroviral-naïve subjects on emtricitabine, tenofovir disoproxil fumarate, and efavirenz compared with lamivudine/zidovudine and efavirenz in study GS-01-934 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound™ – HIV therapy in one pill - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RealTime HIV-1 Viral Load Assay | Abbott Molecular [molecular.abbott]
- 8. molecular.abbott [molecular.abbott]
- 9. extranet.who.int [extranet.who.int]
- 10. Sanger and Next Generation Sequencing Approaches to Evaluate HIV-1 Virus in Blood Compartments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Universal profiling of HIV-1 pol for genotypic study and resistance analysis across subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sanger Sequencing as the Routine Genotyping Method for Testing HIV Drug Resistance Mutations - AdvancedSeq [advancedseq.com]
- 13. myadlm.org [myadlm.org]
Comparative Analysis of Renal Safety and Bone Density: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
A comprehensive guide for researchers and drug development professionals on the differential effects of two key antiretroviral agents.
Tenofovir (B777) alafenamide (TAF) and tenofovir disoproxil fumarate (B1241708) (TDF) are both prodrugs of tenofovir, a cornerstone of antiretroviral therapy for HIV infection and chronic hepatitis B. While both are highly effective, their distinct pharmacological profiles lead to significant differences in their long-term renal and bone safety. This guide provides a detailed comparative analysis, supported by experimental data, to inform research and clinical development.
Executive Summary
TAF was developed as a successor to TDF with the aim of improving safety. TAF's design allows for more efficient delivery of the active drug, tenofovir diphosphate, into target cells at a lower plasma concentration of tenofovir compared to TDF.[1] This targeted delivery is the primary reason for the observed improvements in renal and bone health outcomes with TAF. Clinical evidence consistently demonstrates that TAF is associated with a lower risk of kidney damage and less reduction in bone mineral density compared to TDF.
Renal Safety Profile
Numerous studies have shown a more favorable renal safety profile for TAF compared to TDF. This is attributed to the approximately 90% lower systemic plasma concentrations of tenofovir with TAF, leading to reduced exposure and accumulation in the renal proximal tubules.[1]
Quantitative Analysis of Renal Biomarkers
The following tables summarize key findings from comparative studies on various renal safety markers.
| Renal Marker | TAF | TDF | Key Findings | Citations |
| eGFR (mL/min/1.73m²) | Smaller decline or slight improvement | Greater decline, particularly in patients with pre-existing renal impairment | In patients with baseline eGFR <90 mL/min, switching to TAF was associated with an increase in eGFR, while continuing TDF led to a decrease. | [2] |
| Serum Creatinine (B1669602) (mg/dL) | Smaller increase from baseline | Larger increase from baseline | A meta-analysis of 21 randomized controlled trials showed a smaller increase in serum creatinine with TAF compared to TDF. | [3] |
| Urine Albumin-to-Creatinine Ratio (UACR) | Decrease or smaller increase from baseline | Increase from baseline | In virologically suppressed patients switching from TDF, UACR decreased with TAF but increased with TDF. | [4] |
| Urine Retinol-Binding Protein-to-Creatinine Ratio (RBP:Cr) | Decrease or smaller increase from baseline | Significant increase from baseline | Patients initiating TAF had smaller increases in RBP:Cr compared to those starting TDF. | [4] |
| Urine Beta-2-Microglobulin-to-Creatinine Ratio (β2M:Cr) | Decrease from baseline | Increase from baseline | Switching from TDF to TAF resulted in a significant decrease in β2M:Cr. | [4] |
| Incidence of Proximal Renal Tubulopathy | No reported cases in a large pooled analysis | Significantly higher incidence | A pooled analysis of 26 clinical trials found no cases of proximal renal tubulopathy in TAF-treated patients versus 10 cases in the TDF group. | [4][5] |
| Discontinuation due to Renal Adverse Events | Significantly lower rate (0.05%) | Higher rate (0.47%) | Fewer participants discontinued (B1498344) TAF due to renal adverse events compared to TDF in a large pooled analysis. | [4][5] |
Bone Density Profile
TDF has been associated with a decrease in bone mineral density (BMD), a concern for long-term therapy, especially in aging populations. TAF has demonstrated a significantly better bone safety profile.
Quantitative Analysis of Bone Mineral Density
The following table summarizes the comparative effects of TAF and TDF on bone mineral density.
| Bone Parameter | TAF | TDF | Key Findings | Citations |
| Hip Bone Mineral Density (% change) | Minimal decrease or increase | Significant decrease | At 96 weeks, patients on TAF had significantly smaller decreases in hip BMD compared to those on TDF. | [6] |
| Spine Bone Mineral Density (% change) | Minimal decrease or increase | Significant decrease | Similar to hip BMD, spine BMD was better preserved in patients receiving TAF. | [6] |
| Markers of Bone Turnover (e.g., P1NP, CTx) | Minimal changes | Significant increases | TDF was associated with significant changes in markers of bone turnover, while TAF had minimal impact. | [6] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative analysis.
Assessment of Renal Function
-
Serum Creatinine and Estimated Glomerular Filtration Rate (eGFR): Serum creatinine is measured using standardized enzymatic or Jaffe methods traceable to isotope dilution mass spectrometry (IDMS).[7] The eGFR is then calculated using established equations such as the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) or the Modification of Diet in Renal Disease (MDRD) study equations, which account for serum creatinine, age, sex, and race.[8][9]
-
Urinary Biomarkers:
-
Urine Albumin-to-Creatinine Ratio (UACR): A spot urine sample, preferably a first morning void, is collected.[10] Urinary albumin is measured by immunoturbidimetry or nephelometry, and creatinine is measured using a colorimetric assay. The ratio of albumin (in milligrams) to creatinine (in grams) is then calculated to normalize for urine concentration.[11][12]
-
Urine Retinol-Binding Protein-to-Creatinine Ratio (RBP:Cr): Urinary RBP is measured by nephelometry or enzyme immunoassay.[13][14] The concentration is then divided by the urinary creatinine concentration, measured by a colorimetric method, to obtain the ratio.[15]
-
Urine Beta-2-Microglobulin-to-Creatinine Ratio (β2M:Cr): Urine samples for β2M measurement are often alkalinized to a pH between 6 and 8 to prevent degradation of the protein.[16][17] β2M is measured by immunoturbidimetric assay. The ratio is calculated by dividing the β2M concentration by the urinary creatinine concentration.
-
Assessment of Bone Mineral Density
-
Dual-Energy X-ray Absorptiometry (DXA): BMD is measured at the lumbar spine and total hip using DXA scanners.[18] This technique utilizes two X-ray beams with different energy levels to differentiate bone from soft tissue and quantify bone mineral content.[19] Standardized procedures for patient positioning, scan acquisition, and analysis are followed as per the International Society for Clinical Densitometry (ISCD) guidelines to ensure accuracy and reproducibility.[18]
Signaling Pathways and Experimental Workflows
Intracellular Conversion and Transport of TAF and TDF
References
- 1. A Review and Clinical Understanding of Tenofovir: Tenofovir Disoproxil Fumarate versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tenofovir Modulates Semaphorin 4D Signaling and Regulates Bone Homeostasis, Which Can Be Counteracted by Dipyridamole and Adenosine A2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Active Renal Tubular Efflux of Tenofovir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tenofovir renal toxicity targets mitochondria of renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tenofovir-Induced Renal Dysfunction Among HIV-Infected Patients: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. labtestsonline.org.uk [labtestsonline.org.uk]
- 9. niddk.nih.gov [niddk.nih.gov]
- 10. bcchildrens.ca [bcchildrens.ca]
- 11. Urinary Albumin-to-Creatinine Ratio (uACR) Point-of-Care (POC) Device with Seamless Data Transmission for Monitoring the Progression of Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. niddk.nih.gov [niddk.nih.gov]
- 13. Urinary Retinol-Binding Protein: Relationship to Renal Function and Cardiovascular Risk Factors in Chronic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urinary Retinol Binding Protein Is a Marker of the Extent of Interstitial Kidney Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ridgeviewmedical.testcatalog.org [ridgeviewmedical.testcatalog.org]
- 16. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]
- 17. Beta-2-Microglobulin [healthcare.uiowa.edu]
- 18. iscd.org [iscd.org]
- 19. med.emory.edu [med.emory.edu]
Validating ATRIPLA efficacy in HIV cohorts with no history of virologic failure.
A comprehensive review of pivotal clinical trials evaluating the virologic efficacy of ATRIPLA® (efavirenz/emtricitabine (B123318)/tenofovir (B777) disoproxil fumarate) and its components as a first-line antiretroviral therapy in HIV-1 infected individuals with no prior history of virologic failure.
This guide provides a detailed comparison of this compound's performance against alternative first-line antiretroviral regimens, supported by data from key clinical trials. Methodologies of these pivotal studies are outlined to provide researchers, scientists, and drug development professionals with a thorough understanding of the experimental context.
Comparative Virologic Efficacy
The following table summarizes the virologic suppression rates from three seminal studies that established the efficacy of the components of this compound in treatment-naive HIV-1 patients. These trials provide a comparative benchmark against other widely used antiretroviral regimens of their time.
| Clinical Trial | Treatment Arm | Number of Patients (n) | Duration of Follow-up | Virologic Suppression Rate (HIV-1 RNA <50 copies/mL) |
| Study 934 | Tenofovir DF + Emtricitabine + Efavirenz (B1671121) | 257 | 48 Weeks | 80% |
| Zidovudine (B1683550) + Lamivudine + Efavirenz | 254 | 48 Weeks | 70% | |
| Tenofovir DF + Emtricitabine + Efavirenz | 257 | 96 Weeks | 67% | |
| Zidovudine + Lamivudine + Efavirenz | 254 | 96 Weeks | 61% | |
| ACTG 5142 | Efavirenz + 2 NRTIs | 252 | 96 Weeks | 89% |
| Lopinavir/ritonavir + 2 NRTIs | 251 | 96 Weeks | 77% | |
| FTC-301 | Emtricitabine + Didanosine (B1670492) + Efavirenz | 286 | 60 Weeks | 76% |
| Stavudine + Didanosine + Efavirenz | 285 | 60 Weeks | 54% |
Experimental Protocols
The methodologies employed in these key clinical trials were rigorous and designed to assess the efficacy and safety of the respective antiretroviral regimens.
Study 934
-
Study Design: A Phase III, open-label, randomized, active-controlled, multicenter international trial.[1]
-
Patient Population: Antiretroviral-naive HIV-1 infected adults.
-
Treatment Arms:
-
Tenofovir disoproxil fumarate (B1241708) (TDF) 300 mg once daily, emtricitabine (FTC) 200 mg once daily, and efavirenz (EFV) 600 mg once daily.
-
Fixed-dose zidovudine (ZDV) 300 mg/lamivudine (3TC) 150 mg twice daily and efavirenz (EFV) 600 mg once daily.
-
-
Primary Endpoint: The proportion of patients with HIV-1 RNA levels below 400 copies/mL at week 48. A key secondary endpoint was the proportion of patients with HIV-1 RNA levels below 50 copies/mL.
-
Virologic Assessment: HIV-1 RNA levels were measured at baseline and at regular intervals throughout the study.
-
Statistical Analysis: The primary efficacy analysis was conducted on a modified intent-to-treat population, which included all randomized patients who received at least one dose of the study drug and did not have baseline NNRTI resistance.
AIDS Clinical Trials Group (ACTG) 5142
-
Study Design: A Phase III, prospective, randomized, open-label, multicenter trial.
-
Patient Population: Antiretroviral-naive HIV-1 infected adults with plasma HIV RNA levels of at least 2000 copies/mL.
-
Treatment Arms:
-
Efavirenz (EFV) 600 mg once daily plus two nucleoside reverse transcriptase inhibitors (NRTIs).
-
Lopinavir/ritonavir (LPV/r) 400 mg/100 mg twice daily plus two NRTIs.
-
Efavirenz (EFV) 600 mg once daily plus lopinavir/ritonavir (LPV/r) 533 mg/133 mg twice daily (NRTI-sparing arm).
-
-
Primary Endpoint: Time to virologic failure, defined as a confirmed plasma HIV-1 RNA level of ≥200 copies/mL at or after week 24.
-
Virologic Assessment: Plasma HIV-1 RNA was measured at baseline and at specified intervals. The primary virologic failure definition was a confirmed HIV-1 RNA level of >200 copies/mL.[2]
-
Statistical Analysis: The primary analysis was an intent-to-treat analysis comparing the time to virologic failure among the treatment arms.
FTC-301
-
Study Design: A randomized, double-blind, double-dummy, multicenter international study.
-
Patient Population: Antiretroviral-naive HIV-1 infected adults with a viral load of at least 5000 copies/mL.
-
Treatment Arms:
-
Emtricitabine (FTC) 200 mg once daily plus open-label didanosine and efavirenz.
-
Stavudine (d4T) at standard doses twice daily plus open-label didanosine and efavirenz.
-
-
Primary Endpoint: The proportion of patients achieving and maintaining a virologic response, defined as a plasma HIV-1 RNA level at or below the limit of quantification (<400 or <50 copies/mL).
-
Virologic Assessment: HIV-1 RNA levels were monitored at baseline and throughout the study period.
-
Statistical Analysis: Efficacy analyses were based on the intent-to-treat population.
Visualizing Clinical Trial Workflow
The following diagram illustrates a generalized workflow for a multi-arm clinical trial designed to evaluate the efficacy of different antiretroviral therapy regimens in treatment-naive HIV patients.
Signaling Pathways in Antiretroviral Action
The components of this compound target the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. The following diagram illustrates the mechanism of action of the Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) contained within this compound.
References
- 1. Development of HIV-1 drug resistance through 144 weeks in antiretroviral-naïve subjects on emtricitabine, tenofovir disoproxil fumarate, and efavirenz compared with lamivudine/zidovudine and efavirenz in study GS-01-934 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Effectiveness of Initial Antiretroviral Therapy Regimens: ACTG 5095 and 5142 Clinical Trials Relative to ART-CC Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head clinical trial results of ATRIPLA versus efavirenz plus Combivir.
Head-to-Head Clinical Trial: ATRIPLA® vs. Efavirenz (B1671121) plus Combivir®
A pivotal head-to-head clinical trial, Study 934, provides a comprehensive comparison of the fixed-dose combination this compound® (efavirenz/emtricitabine (B123318)/tenofovir (B777) disoproxil fumarate) against a regimen of efavirenz plus Combivir® (zidovudine/lamivudine) in treatment-naive adult HIV-1 patients. This guide synthesizes the findings from this study, presenting key data on efficacy and safety, detailing the experimental protocol, and visualizing the trial's workflow.
Efficacy Outcomes
The components of this compound® demonstrated superior virologic suppression compared to the efavirenz and Combivir® combination over 96 weeks. A significantly higher percentage of patients in the this compound® arm achieved and maintained HIV RNA levels below 400 copies/mL.[1] The mean increase in CD4 cell count was also greater in the this compound® group.[2][3]
| Efficacy Endpoint | This compound® (Efavirenz/Emtricitabine/Tenofovir DF) | Efavirenz + Combivir® (Zidovudine/Lamivudine) | p-value |
| Week 48 | |||
| HIV RNA < 400 copies/mL | 84% | 73% | 0.002 |
| HIV RNA < 50 copies/mL | 80% | 70% | - |
| Mean CD4 Increase | 190 cells/mm³ | 158 cells/mm³ | 0.002 |
| Week 96 | |||
| HIV RNA < 400 copies/mL | 75% | 62% | 0.004 |
| HIV RNA < 50 copies/mL | 67% | 61% | 0.16 |
| Mean CD4 Increase | 270 cells/mm³ | 239 cells/mm³ | 0.02 |
Safety and Tolerability
Patients receiving the components of this compound® experienced fewer treatment-limiting adverse events compared to those on the efavirenz and Combivir® regimen. Discontinuation rates due to adverse events were notably lower in the this compound® arm.[3] Additionally, the this compound® regimen was associated with a significant median increase in limb fat, whereas a significant median decrease was observed in the Combivir® arm, suggesting a lower risk of lipoatrophy.[1]
| Safety/Tolerability Endpoint | This compound® (Efavirenz/Emtricitabine/Tenofovir DF) | Efavirenz + Combivir® (Zidovudine/Lamivudine) |
| Discontinuation due to Adverse Events | 4% | 9% |
| Median Change in Limb Fat (96 weeks) | +0.7 kg | -0.5 kg |
Experimental Protocols
Study 934: A Phase III, Randomized, Open-Label, Active-Controlled, Multicenter, Non-Inferiority Study.
-
Objective: To compare the efficacy and safety of a once-daily regimen of efavirenz, emtricitabine, and tenofovir DF versus a regimen of efavirenz once daily and a fixed-dose combination of zidovudine/lamivudine twice daily in treatment-naive HIV-infected patients.[1]
-
Patient Population: The study enrolled 517 treatment-naive adults with HIV-1 infection.[1] Key inclusion criteria included a viral load (HIV RNA) greater than 10,000 copies/mL.[1]
-
Treatment Regimens:
-
Arm 1: Efavirenz 600 mg once daily, emtricitabine 200 mg once daily, and tenofovir disoproxil fumarate (B1241708) 300 mg once daily (the components of this compound®).
-
Arm 2: Efavirenz 600 mg once daily plus Combivir® (zidovudine 300 mg/lamivudine 150 mg) twice daily.[1]
-
-
Study Endpoints:
-
Primary Endpoint: The proportion of patients achieving and maintaining HIV RNA levels below 400 copies/mL at 48 weeks.[4] The study continued through 144 weeks.[1]
-
Secondary Endpoints: The proportion of patients with HIV RNA below 50 copies/mL, change from baseline in CD4 cell count, and the incidence of adverse events and laboratory abnormalities.
-
-
Data Analysis: The primary efficacy analysis utilized a Time to Loss of Virologic Response (TLOVR) algorithm.[1]
Visualizing the Experimental Workflow
Caption: Workflow of the Study 934 head-to-head clinical trial.
Signaling Pathways and Drug Mechanisms
The components of this compound® and Combivir® are all reverse transcriptase inhibitors, targeting a crucial enzyme in the HIV replication cycle.
-
Efavirenz: A non-nucleoside reverse transcriptase inhibitor (NNRTI) that binds to a non-essential site on the reverse transcriptase enzyme, causing a conformational change that inactivates it.[2]
-
Emtricitabine and Tenofovir (in this compound®) and Zidovudine and Lamivudine (in Combivir®): These are nucleoside/nucleotide reverse transcriptase inhibitors (NRTIs). They are analogs of natural nucleosides/nucleotides and, after phosphorylation within the cell, compete with natural substrates for incorporation into the growing viral DNA chain. Their incorporation leads to chain termination, thus halting viral replication.[2]
Caption: Mechanism of action of reverse transcriptase inhibitors.
References
- 1. gilead.com [gilead.com]
- 2. An update on the use of this compound® in the treatment of HIV in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efavirenz/Emtricitabine/Tenofovir Tablets (this compound™)… | Clinician.com [clinician.com]
- 4. This compound™ – HIV therapy in one pill - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study on the development of tenofovir resistance with emtricitabine vs. lamivudine.
A detailed examination of the differential development of resistance to tenofovir (B777) when paired with emtricitabine (B123318) versus lamivudine (B182088), supported by clinical and in-vitro experimental data.
In the landscape of antiretroviral therapy (ART), the combination of tenofovir disoproxil fumarate (B1241708) (TDF) with either emtricitabine (FTC) or lamivudine (3TC) forms the backbone of many recommended HIV-1 treatment regimens. While structurally and functionally similar, a growing body of evidence suggests that the choice between FTC and 3TC can influence the development of drug resistance, particularly the emergence of the M184V/I mutation in the HIV-1 reverse transcriptase. This guide provides a comparative analysis of tenofovir resistance in the context of these two widely used nucleoside reverse transcriptase inhibitor (NRTI) combinations, presenting key data from clinical studies and in-vitro experiments.
Quantitative Analysis of Resistance Development
Clinical observations have consistently demonstrated a lower incidence of the M184V/I resistance mutation in patients experiencing virological failure on a TDF plus FTC-based regimen compared to those on a TDF plus 3TC-containing regimen.[1][2][3][4][5] The M184V/I mutation is a primary resistance mutation for both FTC and 3TC, conferring high-level resistance to both drugs.[6][7] However, its reduced emergence in the presence of FTC suggests a differing resistance profile when combined with tenofovir.
A retrospective analysis of 880 patients who experienced virological failure on a TDF-based regimen highlighted this difference. In patients also receiving efavirenz (B1671121) (EFV), the M184V/I mutation was found in 24% of those on FTC compared to 51% of those on 3TC.[1] When combined with a ritonavir-boosted protease inhibitor (PI/r), the prevalence of M184V/I was 11% in the FTC group versus 22% in the 3TC group.[1]
A pooled analysis of three clinical trials further substantiated these findings, revealing that among all subjects treated, 1.0% of those on an FTC-based regimen developed the M184V/I mutation compared to 3.2% of those on a 3TC-based regimen.[3]
| Regimen Component | Patient Cohort | Prevalence of M184V/I Mutation | Reference |
| Emtricitabine (FTC) | Virological failure on TDF + FTC + EFV | 24% (n=62/257) | [1] |
| Lamivudine (3TC) | Virological failure on TDF + 3TC + EFV | 51% (n=91/178) | [1] |
| Emtricitabine (FTC) | Virological failure on TDF + FTC + PI/r | 11% (n=30/278) | [1] |
| Lamivudine (3TC) | Virological failure on TDF + 3TC + PI/r | 22% (n=37/167) | [1] |
| Emtricitabine (FTC) | All treated subjects in pooled analysis | 1.0% (n=5/522) | [3] |
| Lamivudine (3TC) | All treated subjects in pooled analysis | 3.2% (n=27/841) | [3] |
Table 1: Comparative Prevalence of the M184V/I Mutation in Patients Failing Tenofovir-based Regimens Containing either Emtricitabine or Lamivudine.
In addition to the M184V/I mutation, studies have noted the emergence of other mutations. For instance, in patients experiencing virological rebound, those on 3TC/TDF were more likely to develop the K70R and T215F mutations compared to those on FTC/TDF.[2]
Experimental Protocols
The findings presented in this guide are supported by a combination of in-vivo retrospective clinical studies and in-vitro laboratory experiments. The methodologies for these key investigations are outlined below.
In-Vivo Retrospective Analysis of Virological Failure
This type of study retrospectively analyzes data from patients who have experienced virological failure on a tenofovir-containing ART regimen.
-
Patient Population: Researchers identify a cohort of HIV-1 infected patients who had achieved initial viral suppression (e.g., plasma HIV-1 RNA <200 copies/mL for at least six months) and subsequently experienced virological failure (defined as at least two consecutive plasma HIV-1 RNA measurements ≥200 copies/mL) while on a regimen containing TDF and either FTC or 3TC.[8][9]
-
Data Collection: Patient data, including treatment history, plasma HIV-1 RNA levels, and CD4 cell counts, are collected from clinical databases.[8]
-
Genotypic Resistance Testing: Plasma samples taken at the time of virological failure undergo genotypic resistance analysis. This involves the amplification of the HIV-1 pol gene, which encodes the reverse transcriptase, using reverse transcription-polymerase chain reaction (RT-PCR). The amplified DNA is then sequenced to identify known drug resistance mutations.[8][9]
-
Statistical Analysis: The prevalence of specific resistance mutations, such as M184V/I, is compared between the FTC and 3TC groups using statistical tests like the Fisher's exact test. Logistic regression analysis may also be used to identify factors associated with the selection of the M184V/I mutation.[1][9]
In-Vitro Selection of Drug-Resistant HIV-1
In-vitro experiments are crucial for studying the development of drug resistance in a controlled laboratory setting.
-
Viral Culture: Wild-type HIV-1 is cultured in permissive cell lines (e.g., MT-2 or CEM cells).
-
Drug Exposure: The cultured virus is exposed to gradually increasing concentrations of FTC or 3TC, both alone and in combination with tenofovir.[6][10][11][12] This process is known as dose-escalation or passage.
-
Monitoring of Viral Replication: The level of viral replication is monitored at each passage, typically by measuring the production of viral p24 antigen.
-
Genotypic Analysis: When viral breakthrough (a sudden increase in replication) is observed, the virus is harvested, and the pol gene is sequenced to identify the mutations that have emerged in response to the drug pressure.[6][10][11][12]
-
Phenotypic Analysis: The drug susceptibility of the mutant viruses is then tested to confirm the level of resistance conferred by the identified mutations.
Visualizing Resistance Pathways and Workflows
The following diagrams illustrate the experimental workflow for in-vitro resistance selection and the logical relationships in the development of resistance to tenofovir in combination with emtricitabine or lamivudine.
In-Vitro Resistance Selection Workflow
Logical Relationship of Drug Resistance
Conclusion
The available data from both clinical and in-vitro studies indicate a lower propensity for the development of the M184V/I resistance mutation in HIV-1 patients failing a tenofovir-based regimen containing emtricitabine as compared to lamivudine. This difference in the resistance profile may have significant implications for the long-term efficacy of antiretroviral therapy and the preservation of future treatment options. While the M184V/I mutation confers resistance to both FTC and 3TC, its reduced emergence with FTC in combination with tenofovir is a key consideration for clinicians and researchers in the field of HIV management. Further investigation into the underlying mechanisms of this differential resistance development is warranted to continue optimizing antiretroviral strategies.
References
- 1. Different evolution of genotypic resistance profiles to emtricitabine versus lamivudine in tenofovir-containing regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. patlynk.com [patlynk.com]
- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 4. thebodypro.com [thebodypro.com]
- 5. Continuation of emtricitabine/lamivudine within combination antiretroviral therapy following detection of the M184V/I HIV-1 resistance mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. directivepublications.org [directivepublications.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro human immunodeficiency virus type 1 resistance selections with combinations of tenofovir and emtricitabine or abacavir and lamivudine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Human Immunodeficiency Virus Type 1 Resistance Selections with Combinations of Tenofovir and Emtricitabine or Abacavir and Lamivudine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
TAF vs. TDF: A Comparative Guide to Preventing Vertical Hepatitis B Transmission
A comprehensive analysis of Tenofovir (B777) Alafenamide (TAF) and Tenofovir Disoproxil Fumarate (B1241708) (TDF) for the prevention of mother-to-child transmission (MTCT) of Hepatitis B virus (HBV) reveals comparable efficacy with nuanced safety profiles. For researchers and drug development professionals, understanding these differences is critical in the ongoing effort to eliminate perinatal HBV infection.
Both TAF and TDF have demonstrated high efficacy in reducing the rate of vertical transmission of HBV when administered to pregnant women with high viral loads.[1][2][3] All infants in these studies also received standard immunoprophylaxis, including the hepatitis B vaccine and Hepatitis B immune globulin (HBIG).[3][4] International guidelines recommend maternal antiviral therapy in addition to infant immunoprophylaxis for highly viremic mothers to prevent MTCT.[1][5]
Efficacy in Preventing Mother-to-Child Transmission
Clinical studies and meta-analyses consistently show that both TAF and TDF are highly effective in preventing MTCT of HBV. A meta-analysis including 31 studies showed that both TAF and TDF significantly reduced the MTCT rate compared to no treatment.[1][5] Pairwise and network meta-analyses revealed no statistically significant difference in the efficacy of TAF and TDF in preventing vertical transmission.[1][5] In several studies, the MTCT rate was 0% for both TAF and TDF treated groups.[4][6][7]
Maternal HBV DNA Suppression
A critical factor in preventing vertical transmission is the reduction of the mother's HBV DNA levels. Both TAF and TDF lead to a significant decrease in maternal serum HBV DNA levels during pregnancy.[6][8] Studies have shown that a high percentage of mothers in both treatment groups achieve HBV DNA levels below 200,000 IU/mL by the time of delivery, a key threshold for reducing transmission risk.[8][9] One study noted that TAF might lead to a greater reduction in HBV DNA levels in mothers with very high baseline viral loads (≥8 log10 IU/mL).[10]
Quantitative Data Summary
| Efficacy Outcome | TAF | TDF | Control (Placebo/No Treatment) | Citation |
| MTCT Rate (Infants 6-12 months) | No significant difference from TDF | Risk Ratio: 0.10 (vs. control) | - | [1][5] |
| MTCT Rate (Infants at 7 months) | 0% | 0% | - | [3][4] |
| Mothers achieving HBV DNA <200,000 IU/mL at delivery | 100% | 100% | Not Applicable | [8] |
| Maternal HBV DNA Reduction (log10 IU/mL) | 4.3 (± 0.6) | 4.4 (± 0.7) | Not Applicable | [8] |
| Safety Outcome | TAF | TDF | Citation |
| Renal Safety (Urine retinol-binding protein & β2-microglobulin) | No significant change | Significant increase | [2][11] |
| Drug Concentration in Umbilical Cord Blood | Undetectable | 2.98 ± 1.44 ng/ml | [2][11] |
| Drug Concentration in Breast Milk | Undetectable | 19.16 ± 15.26 ng/ml | [2][11] |
| Maternal Lipid Levels (TC, TG, LDL-C, HDL-C) | Increased | No significant change | [6] |
| Congenital Malformations | No reports | No reports | [3][6] |
Experimental Protocols
The data presented is primarily derived from randomized controlled trials and observational studies. A typical experimental design is as follows:
-
Patient Population: Pregnant women with chronic HBV infection, typically in their second or third trimester, with high HBV DNA levels (e.g., >200,000 IU/mL).[3][7] Exclusion criteria often include coinfection with other viruses like HIV, evidence of cirrhosis, or other systemic disorders.[3][4]
-
Treatment Regimen: Participants are randomized to receive either daily oral TAF (e.g., 25 mg) or TDF (e.g., 300 mg).[2] Treatment is continued until delivery or for a specified period postpartum.
-
Infant Prophylaxis: All infants born to mothers in the study receive standard immunoprophylaxis, which includes the hepatitis B vaccine and HBIG, typically administered within 12-24 hours of birth.[3]
-
Follow-up and Endpoints: Mothers and infants are monitored throughout the study. Key maternal endpoints include HBV DNA levels at delivery and postpartum, as well as safety markers like renal function and liver enzymes. The primary infant endpoint is the HBsAg status at 6 to 12 months of age to determine if vertical transmission has occurred.[1][12]
Visualizing the Comparison
Caption: Comparative study workflow for TAF vs. TDF in preventing HBV vertical transmission.
Signaling Pathways and Drug Action
While a detailed signaling pathway for HBV replication is complex, the mechanism of action for both TAF and TDF involves the inhibition of the HBV reverse transcriptase enzyme, which is crucial for viral replication. TAF is a prodrug of tenofovir that more efficiently delivers the active diphosphate (B83284) form into hepatocytes, the primary site of HBV replication. This leads to lower circulating levels of tenofovir compared to TDF, which is thought to contribute to its more favorable renal and bone safety profile.
Caption: Mechanism of action for TAF and TDF in inhibiting HBV replication.
Safety Profile
While both drugs are generally considered safe for use during pregnancy, some differences have been noted.[1][4] TDF treatment has been associated with a significant increase in markers of renal tubular dysfunction (urine retinol-binding protein and β2-microglobulin), whereas no significant changes were observed with TAF.[2][11] Furthermore, tenofovir is detectable in umbilical cord blood and breast milk of mothers treated with TDF, but is undetectable in those treated with TAF.[2][11] Conversely, TAF has been linked to an increase in maternal lipid levels, including total cholesterol, triglycerides, LDL-C, and HDL-C, which was not observed with TDF.[6] There have been no reports of congenital malformations or defects in newborns in either treatment group.[3][6]
Conclusion
References
- 1. academic.oup.com [academic.oup.com]
- 2. Efficacy and safety of tenofovir disoproxil fumarate and tenofovir alafenamide fumarate in preventing HBV vertical transmission of high maternal viral load - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tenofovir alafenamide to prevent perinatal hepatitis B transmission in mothers with high viral load: a multicenter, prospective, observational study. [natap.org]
- 4. TAF and TDF Safe, Effective for Pregnant Mothers With HBV and Infants [natap.org]
- 5. academic.oup.com [academic.oup.com]
- 6. [Efficacy and safety profile of TAF and TDF in vertical transmission of hepatitis B virus] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of the efficacy and safety of TAF, TDF, and LdT to prevent the transmission of hepatitis B in pregnant women: A retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. Antiviral kinetics of tenofovir alafenamide and tenofovir disoproxil fumarate over 24 weeks in women of childbearing potential with chronic HBV - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differences of Efficacy Between Tenofovir Alafenamide Fumarate and Tenofovir Disoproxil Fumarate in Pregnant Women With Different Hepatitis B Virus DNA Loads-Academax [yangjiang.academax.com]
- 11. Efficacy and safety of tenofovir disoproxil fumarate and tenofovir alafenamide fumarate in preventing HBV vertical transmission of high maternal viral load | Semantic Scholar [semanticscholar.org]
- 12. Research Portal [scholarship.miami.edu]
A Comparative Safety Profile: Tenofovir Alafenamide (TAF) vs. Tenofovir Disoproxil Fumarate (TDF)
A comprehensive review of multiple meta-analyses of randomized controlled trials (RCTs) reveals a nuanced safety comparison between tenofovir (B777) alafenamide (TAF) and its predecessor, tenofovir disoproxil fumarate (B1241708) (TDF). While both formulations of the nucleotide reverse transcriptase inhibitor are highly effective for the treatment of HIV-1 and chronic hepatitis B, TAF generally demonstrates an improved renal and bone safety profile.[1][2][3] This guide synthesizes key findings from these analyses to provide researchers, scientists, and drug development professionals with a detailed comparison of their safety profiles, supported by quantitative data and methodological insights.
Renal Safety Profile
TAF, a newer prodrug of tenofovir, was designed to deliver the active agent more efficiently to target cells, resulting in approximately 90% lower plasma concentrations of tenofovir compared to TDF.[1][4] This pharmacological characteristic is believed to contribute to its more favorable renal safety profile.
A pooled analysis of 26 clinical trials, encompassing 9,322 participants, showed a significantly lower incidence of renal adverse events with TAF compared to TDF.[4][5][6] Notably, there were no reported cases of proximal renal tubulopathy in patients receiving TAF, whereas 10 cases were observed in the TDF group.[4][5][6] Furthermore, discontinuations due to renal adverse events were significantly less frequent with TAF.[4][5][6]
| Renal Safety Endpoint | TAF | TDF | P-value | Source |
| Proximal Renal Tubulopathy Cases | 0 | 10 | < 0.001 | [4][5][6] |
| Discontinuation due to Renal AE (n/total) | 3/6360 | 14/2962 | < 0.001 | [4][5][6] |
| Change in eGFR (mL/min/1.73m²) | +3.69 | Baseline | - | [7] |
| Change in Serum Creatinine (mg/dL) | -0.03 | Baseline | - | [7] |
AE: Adverse Event; eGFR: estimated Glomerular Filtration Rate.
One meta-analysis of seven RCTs with 6,269 participants found that TAF-containing regimens had significantly fewer increases in renal events compared to TDF-containing regimens through 48 weeks.[1] Another synthesis of 24 RCTs with over 21,000 participants reported that TAF was associated with an improvement of 3.69 mL/min/1.73m² in eGFR from treatment initiation compared to TDF.[7]
Bone Safety Profile
Concerns about reduced bone mineral density (BMD) have been a notable side effect of TDF treatment.[2] Meta-analyses consistently demonstrate that TAF has a more favorable impact on bone health.
In a meta-analysis of seven RCTs, patients receiving TAF-containing regimens had significantly smaller reductions in both hip and spine BMD compared to those on TDF-containing regimens.[1] Another analysis found that boosted TDF was associated with larger decreases in BMD compared to TAF.[8] The DISCOVER trial, which focused on pre-exposure prophylaxis (PrEP), found that F/TAF was associated with more favorable changes in hip and spine BMD compared to F/TDF.[9] Decreases in BMD of ≥3% were significantly less frequent in the F/TAF group at both the hip and spine.[9]
| Bone Safety Endpoint | TAF | TDF | P-value | Source |
| Mean % Change in Hip BMD (48 weeks) | -1.48% (unboosted) | -1.98% (boosted) | < 0.001 | [8] |
| Mean % Change in Spine BMD (48 weeks) | Smaller reductions | Larger reductions | < 0.05 | [1] |
| BMD Decreases ≥3% (Hip) | 3.8% | 18.4% | < 0.001 | [9] |
| BMD Decreases ≥3% (Spine) | 10.1% | 26.9% | < 0.001 | [9] |
| Bone Fractures (Boosted Regimens) | Lower risk | Higher risk | 0.04 | [8] |
BMD: Bone Mineral Density.
While the differences in BMD are statistically significant, the overall incidence of fractures remains low for both drugs.[8][10] One meta-analysis noted that across all follow-up times, the risk of bone fractures was 1% lower for boosted TAF compared with boosted TDF.[8] However, no significant difference in fracture risk was observed between unboosted TAF and unboosted TDF regimens.[8]
Overall Safety and Tolerability
Across multiple meta-analyses, both TAF and TDF are considered to have good safety profiles and are well-tolerated.[1][10] One analysis of 14 trials with nearly 15,000 patients found no overall significant difference in safety across all endpoints between TAF and TDF, including all adverse events, serious adverse events, and grade 3-4 events.[10][11]
However, some differences emerge when considering boosted versus unboosted regimens. In boosted regimens (i.e., administered with a pharmacokinetic enhancer like ritonavir (B1064) or cobicistat), TDF is associated with a higher risk of discontinuation due to renal adverse events compared to TAF.[11] In unboosted regimens, which are more common in modern HIV treatment, these differences are not apparent.[10][11]
Methodologies of Meta-Analyses
These analyses typically involve a comprehensive search of medical databases to identify all relevant RCTs.[8][12] Strict inclusion and exclusion criteria are applied to select high-quality studies. Data on efficacy and safety endpoints are then extracted and pooled using statistical methods to calculate overall effect sizes, such as risk ratios or mean differences.[2] Subgroup analyses, for instance, comparing boosted and unboosted regimens, are often performed to identify specific trends.[8][11]
Comparative Safety Logic
The improved safety profile of TAF, particularly concerning renal and bone health, is a direct consequence of its pharmacological properties, leading to lower systemic exposure to tenofovir.
Conclusion
References
- 1. Efficacy and safety of the regimens containing tenofovir alafenamide versus tenofovir disoproxil fumarate in fixed-dose single-tablet regimens for initial treatment of HIV-1 infection: A meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gut.bmj.com [gut.bmj.com]
- 4. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: a pooled analysis of 26 clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Scholarly Article or Book Chapter | Renal safety of tenofovir alafenamide vs. tenofovir disoproxil fumarate: A pooled analysis of 26 clinical trials | ID: z029pb34r | Carolina Digital Repository [cdr.lib.unc.edu]
- 7. academic.oup.com [academic.oup.com]
- 8. Tenofovir alafenamide versus tenofovir disoproxil fumarate: is there a true difference in efficacy and safety? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1288. Bone Safety Outcomes with F/TAF vs. F/TDF for PrEP in the DISCOVER Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Meta-analysis finds no real difference in safety and effectiveness between tenofovir formulations | aidsmap [aidsmap.com]
- 11. Tenofovir alafenamide vs. tenofovir disoproxil fumarate: an updated meta-analysis of 14 894 patients across 14 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy and safety of tenofovir alafenamide versus tenofovir disoproxil fumarate in antiretroviral regimens for HIV-1 therapy: Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Virological Failure Rates: ATRIPLA® vs. Non-ATRIPLA® Regimens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of virological failure rates between the single-tablet regimen ATRIPLA® (efavirenz/emtricitabine/tenofovir (B777) disoproxil fumarate) and other multi-tablet or alternative single-tablet antiretroviral regimens. The following sections present a synthesis of data from key clinical studies, detailed experimental methodologies, and visual representations of relevant workflows and mechanisms to inform research and development in HIV therapeutics.
Executive Summary
This compound®, a once-daily single-tablet regimen (STR), has been a cornerstone of antiretroviral therapy (ART). However, the landscape of HIV treatment has evolved with the introduction of newer agents and multi-tablet regimens (MTRs). This guide consolidates evidence comparing the virological efficacy of this compound® against its constituent components administered as separate pills and against regimens containing newer classes of antiretroviral drugs, such as integrase strand transfer inhibitors (INSTIs) and protease inhibitors (PIs).
Studies indicate that while the overall rates of virological failure between this compound® and its components taken as an MTR may not be significantly different, this compound® has been associated with a longer time to virological failure and a lower emergence of drug resistance.[1][2] In contrast, comparisons with newer INSTI-based regimens, such as those containing dolutegravir (B560016) or raltegravir (B610414), suggest a trend towards lower virological failure rates with these newer agents.[3][4][5] Adherence remains a critical factor, with higher medication possession ratios correlating with lower rates of virological failure for efavirenz-based regimens.[6][7]
Comparative Analysis of Virological Failure Rates
The following tables summarize quantitative data on virological failure rates from various comparative studies.
Table 1: this compound® (STR) vs. Multi-Tablet Regimens (MTR) with the Same Components
| Study/Cohort | Regimen | Number of Patients | Virological Failure Rate | Key Findings |
| European and North American Cohorts and RCTs Analysis [1][2] | This compound® (STR) | 58 (from cohorts) | 18% (cohorts) | No significant difference in overall failure rate compared to MTR.[1] |
| Tenofovir + Emtricitabine/Lamivudine + Efavirenz (B1671121) (MTR) | 128 (from cohorts and RCTs) | 19-22% (cohorts) | Longer time to virological failure (350 days vs. 211 days) and lower rate of drug resistance (53% vs. 74%) with this compound®.[1] |
Table 2: Efavirenz-Based Regimens vs. Integrase Inhibitor (INSTI)-Based Regimens
| Study | Regimen | Patient Population | Follow-up | Virological Failure Rate |
| STARTMRK Trial [8][9] | Raltegravir + Tenofovir/Emtricitabine | Treatment-Naïve | 96 Weeks | 19% |
| Efavirenz + Tenofovir/Emtricitabine | Treatment-Naïve | 96 Weeks | 21% | |
| US Clinical Care Cohort [3] | Dolutegravir-based | Treatment-Naïve | Not Specified | 7% |
| Other INSTI-based (Raltegravir/Elvitegravir) | Treatment-Naïve | Not Specified | 12% | |
| Darunavir-based (PI) | Treatment-Naïve | Not Specified | 28% | |
| VISEND Study [4] | Switched to Dolutegravir-based (TLD/TAFED) from Efavirenz-based | Virologically suppressed (<1000 copies/mL) | 36 Weeks | Low rates of virological failure |
| Switched to Dolutegravir-based (TLD/TAFED) from Efavirenz-based | Viremic (>1000 copies/mL) | 36 Weeks | Higher suppression with TLD | |
| South African Cohort [5] | Dolutegravir-based (TLD) | Treatment-Naïve with first viremia | 12 Months | Similar viral resuppression to TEE |
| Efavirenz-based (TEE) | Treatment-Naïve with first viremia | 12 Months | Similar viral resuppression to TLD |
Table 3: Adherence and Virological Failure with Efavirenz-Based Regimens
| Study | Regimen Type | Adherence Level (MPR) | Virological Failure Rate |
| Kaiser Permanente Southern California Cohort [6][7] | Emtricitabine-Tenofovir-Efavirenz | ≥90% | ≤1.1% |
| Emtricitabine-Tenofovir-Efavirenz | 80-90% | ≤3.5% |
Key Experimental Methodologies
Below are the detailed methodologies for some of the key studies cited in this guide.
European and North American Cohorts and Randomized Controlled Trials (RCTs) Analysis[1][2]
-
Study Design: A combined analysis of data from eight prospective clinical cohorts and four RCTs.
-
Participant Population: HIV-infected individuals starting their first-line ART with either this compound® or its components as separate pills (TDF + FTC/3TC + EFV). A genotypic resistance test was required at the time of the first virological failure.
-
Definition of Virological Failure: Plasma HIV-1 RNA level >400 copies/mL.
-
Primary Endpoints: The rate of virological failure and the proportion of patients with at least one drug resistance mutation (DRM) at the time of failure.
-
Statistical Analysis: Comparison of failure and resistance rates between the single-tablet regimen (STR) and non-STR groups. Statistical significance was determined using appropriate statistical tests (e.g., P-values).
STARTMRK Trial[8][9]
-
Study Design: A multicenter, double-blind, randomized, active-controlled Phase III clinical trial.
-
Participant Population: Treatment-naïve HIV-1-infected adults.
-
Intervention: Patients were randomized to receive either raltegravir or efavirenz, both in combination with a fixed-dose of tenofovir/emtricitabine.
-
Definition of Virological Failure: Confirmed HIV-1 RNA ≥50 copies/mL.
-
Primary Endpoint: The proportion of patients with HIV-1 RNA <50 copies/mL at week 48. The analysis was extended to 96 and 240 weeks.
-
Statistical Analysis: The primary analysis was for non-inferiority of raltegravir to efavirenz.
US Clinical Care Cohort Study[3]
-
Study Design: A longitudinal cohort study using data from the Trio Health database.
-
Participant Population: HIV-infected individuals initiating recommended ART regimens in clinical care settings across the United States.
-
Regimens Compared: Dolutegravir-based, other INSTI-based (raltegravir or elvitegravir/cobicistat), and darunavir/ritonavir-based regimens, all with a two-NRTI backbone.
-
Definition of Virological Failure: A viral load of ≥400 copies/mL at ≥6 months after regimen initiation. A sensitivity analysis used a cutoff of ≥200 copies/mL.
-
Primary Outcome: Virological failure.
-
Statistical Analysis: Comparison of the proportion of patients experiencing virological failure across the different regimen groups.
Visualizations
Mechanism of Action of this compound® Components
The following diagram illustrates the mechanism of action of the three active components of this compound® within an infected CD4+ T-cell.
Caption: Mechanism of action of this compound® components.
General Workflow for Comparative Clinical Trials
This diagram outlines a typical workflow for a randomized controlled trial comparing different antiretroviral regimens.
Caption: Generalized workflow of a comparative ART clinical trial.
Logical Relationship in Adherence and Virological Outcome
The following diagram illustrates the logical relationship between medication adherence, drug concentration, viral replication, and the ultimate virological outcome.
Caption: Relationship between adherence and virological outcomes.
References
- 1. Longer time to virological failure and less drug resistance seen in people taking this compound than in people taking separate drugs | aidsmap [aidsmap.com]
- 2. Lower prevalence of drug resistance mutations at first-line virological failure to first-line therapy with this compound vs. tenofovir + emtricitabine/lamivudine + efavirenz administered on a multiple tablet therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virologic failure among people living with HIV initiating dolutegravir-based versus other recommended regimens in real-world clinical care settings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Switching from efavirenz- to dolutegravir-based ART second-line achieved good rates of suppression: first results from the VISEND study | HIV i-Base [i-base.info]
- 5. Clinical Outcomes After Viremia Among People Receiving Dolutegravir vs Efavirenz-Based First-line Antiretroviral Therapy in South Africa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. Comparison of HIV Virologic Failure Rates Between Patients with Variable Adherence to Three Antiretroviral Regimen Types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Raltegravir Versus Efavirenz Regimens in Treatment-Naive HIV-1–Infected Patients: 96-Week Efficacy, Durability, Subgroup, Safety, and Metabolic Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of ATRIPLA® for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Proper disposal of ATRIPLA® (efavirenz/emtricitabine/tenofovir disoproxil fumarate) is crucial for laboratory safety, environmental protection, and regulatory compliance. This document provides essential procedural guidance for researchers, scientists, and drug development professionals.
This compound® and its generic forms are classified as hazardous pharmaceutical waste. The active pharmaceutical ingredients (APIs) can pose risks to human health and the environment if not handled and disposed of correctly. Adherence to the U.S. Environmental Protection Agency (EPA) regulations under the Resource Conservation and Recovery Act (RCRA) and any applicable state and local laws is mandatory.
Core Disposal Principles:
-
Do Not Sewer: Under no circumstances should this compound® be disposed of down the drain or in any sanitary sewer system. This is strictly prohibited by the EPA's Management Standards for Hazardous Waste Pharmaceuticals.
-
Segregation is Key: Unused, partially used, or expired this compound® tablets must be segregated from non-hazardous waste streams.
-
Incineration is the Preferred Method: The recommended and most environmentally sound method for the disposal of this compound® is incineration in a federally- and state-permitted hazardous waste incinerator.
-
Consult Institutional Policy: Always adhere to your institution's specific Environmental Health and Safety (EHS) guidelines for pharmaceutical waste.
Quantitative Data: Ecotoxicity of this compound® Components
The following table summarizes available ecotoxicity data for the individual active pharmaceutical ingredients in this compound®. This data underscores the potential environmental impact and the necessity for proper disposal. Efavirenz, in particular, is noted for its high toxicity to aquatic organisms.[1][2]
| Active Ingredient | Organism | Endpoint | Value | Reference |
| Efavirenz | Raphidocelis subcapitata (Green Algae) | EC50 (Growth Inhibition) | 0.034 mg/L | [1] |
| Chlorococcum infusionum (Green Algae) | EC50 | 0.011 mg/L | [1] | |
| Lepomis macrochirus (Bluegill Sunfish) | LC50 (96h) | 0.85 mg/L | [2][3] | |
| Daphnia magna (Water Flea) | EC50 (48h) | 1.1 mg/L | [2][3] | |
| Pimephales promelas (Fathead Minnow) | NOEC (Chronic) | 0.066 mg/L | [2][3] | |
| Emtricitabine | - | - | Limited data available in searched results | - |
| Tenofovir Disoproxil Fumarate | Microcystis novacekii (Cyanobacterium) | EC50 (96h) | 161.01 mg/L | [4][5] |
| Artemia salina (Brine Shrimp) | IC50 (24h) | 111.82 mg/L | [4][5] | |
| Aliivibrio fischeri (Bacteria) | IC50 (15 min) | 14.83 mg/L | [4][5] | |
| Pseudokirchneriella subcapitata (Green Algae) | EC50 (72h) | 47 mg/L | [6] |
EC50: The concentration of a substance that causes a 50% effect (e.g., growth inhibition) in a test population. LC50: The concentration of a substance that is lethal to 50% of a test population. IC50: The concentration of a substance that causes 50% inhibition of a particular biological or biochemical function. NOEC: No Observed Effect Concentration.
Experimental Protocols: Disposal Procedures
Note: There are no recommended experimental protocols for the in-lab neutralization of this compound® for disposal purposes. The chemical complexity of the APIs makes simple neutralization ineffective and potentially hazardous. The standard and required procedure is disposal via a certified hazardous waste contractor.
Step-by-Step Guidance for Laboratory Disposal of this compound®:
-
Segregation of Waste:
-
Designate a specific, clearly labeled hazardous waste container for this compound® and other pharmaceutical waste.
-
This container must be separate from regular trash, sharps containers (unless the pharmaceuticals are in sharps), and other chemical waste streams.
-
-
Container Requirements:
-
Use a container that is durable, leak-proof, and has a secure lid.
-
The container must be compatible with the chemical nature of the waste.
-
Ensure the container is properly labeled as "Hazardous Waste - Pharmaceuticals" and includes the accumulation start date.
-
-
Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Keep the container closed at all times, except when adding waste.
-
-
Request for Pickup:
-
Once the container is full, or before the designated accumulation time limit is reached, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Do not transport the hazardous waste outside of your designated laboratory area.
-
-
Documentation:
-
Maintain accurate records of the hazardous waste generated, including the name of the waste (this compound®), quantity, and accumulation start date.
-
Your EHS department will provide a manifest for tracking the waste from your laboratory to the final disposal facility.
-
Mandatory Visualizations
This compound® Disposal Workflow for Laboratories
Caption: Logical workflow for the proper disposal of this compound® in a laboratory setting.
Mechanism of Action of this compound® Components
Caption: Inhibition of HIV reverse transcriptase by the components of this compound®.
References
Essential Safety and Logistical Information for Handling ATRIPLA®
This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of ATRIPLA®, a fixed-dose combination antiretroviral drug containing efavirenz, emtricitabine, and tenofovir (B777) disoproxil fumarate.[1] Adherence to these guidelines is essential to ensure personal safety and proper disposal.
Personal Protective Equipment (PPE)
The level of personal protective equipment required when handling this compound® depends on the specific task and the potential for exposure. For routine handling of intact tablets, standard laboratory precautions are generally sufficient. However, in situations where tablets may be compromised (e.g., crushed or broken), more stringent measures should be taken.
| Task | Minimum PPE Requirement | NIOSH Category Reference |
| Handling intact this compound® tablets | Nitrile gloves | Universal |
| Compounding or manipulating tablets (crushing, dissolving) | Double chemotherapy gloves, impermeable gown, eye and face protection | Moderate to High |
| Cleaning up spills of crushed or powdered this compound® | Double chemotherapy gloves, impermeable gown, eye and face protection, respiratory protection (if aerosolization is possible) | High |
| Disposal of this compound® waste | Nitrile gloves | Low |
This table is based on general guidelines for handling hazardous drugs and should be adapted to specific laboratory risk assessments.[2][3]
Handling and Storage Procedures
Receiving: Upon receipt, inspect the container for any damage or breakage. Wear nitrile gloves when unpacking.[3]
Storage: Store this compound® tablets in their original container at a controlled room temperature of 25°C (77°F), with excursions permitted between 15°C to 30°C (59°F to 86°F).[4] Keep the container tightly closed in a dry place.[4][5]
Handling:
-
Handle tablets with gloved hands.
-
Avoid crushing or breaking tablets to prevent aerosolization of the active pharmaceutical ingredients.
-
If tablets must be manipulated, conduct the work in a designated area, preferably within a ventilated enclosure (e.g., a fume hood or biological safety cabinet) to minimize inhalation exposure.
-
After handling, remove and discard gloves properly, and wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of unused or expired this compound® is critical to prevent environmental contamination and accidental exposure.
Segregation:
-
Segregate this compound® waste from general laboratory waste.
-
Place unused or expired tablets, as well as any materials contaminated with the drug (e.g., gloves, wipes), into a clearly labeled, sealed container designated for pharmaceutical waste.
Disposal Methodology:
-
Non-Hazardous Disposal: For small quantities of non-hazardous pharmaceutical waste, incineration is the preferred method.[6] Place the sealed waste container into a biohazard-chemotoxic container for collection by a licensed waste management vendor.[6]
-
Hazardous Disposal: If this compound® is deemed a hazardous waste by your institution's Environmental Health and Safety (EHS) department, follow their specific guidelines for hazardous chemical waste disposal.[6] This may involve collection by EHS personnel for specialized incineration.
-
Decontamination of Work Surfaces: Clean any work surfaces that have come into contact with this compound® with an appropriate cleaning agent.
-
Empty Containers: Empty medication bottles that do not contain personal health information can be discarded in the regular trash.[6]
Experimental Workflow: Safe Handling and Disposal of this compound®
Caption: Workflow for the safe receipt, handling, and disposal of this compound® in a laboratory setting.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. whca.org [whca.org]
- 3. publications.ashp.org [publications.ashp.org]
- 4. askgileadmedical.com [askgileadmedical.com]
- 5. Efavirenz/Emtricitabine/Tenofovir Disoproxil Fumarate (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
